Product packaging for Cinnamyl pieprazine hydrochloride(Cat. No.:CAS No. 163596-56-3)

Cinnamyl pieprazine hydrochloride

Cat. No.: B1143233
CAS No.: 163596-56-3
M. Wt: 238.75 g/mol
InChI Key: UMFBQHJNONURJF-UHFFFAOYSA-N
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Description

Cinnamyl pieprazine hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2 B1143233 Cinnamyl pieprazine hydrochloride CAS No. 163596-56-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

163596-56-3

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(3-phenylprop-2-enyl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;/h1-7,14H,8-12H2;1H

InChI Key

UMFBQHJNONURJF-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CCN1)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

Foundational & Exploratory

Cinnamyl Piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic responses. This technical guide provides an in-depth overview of the basic properties of cinnamyl piperazine hydrochloride, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, it elucidates its mechanism of action by detailing the H-PGDS signaling pathway and the consequences of its inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Cinnamyl piperazine hydrochloride is a white to off-white solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂[2]
Molecular Weight 238.76 g/mol [1]
CAS Number 163596-56-3[2]
Melting Point 274 - 276 °C[2]
Boiling Point 402 °C at 760 mmHg[2]
Flash Point 196.9 °C[2]
LogP 2.67370[2]
Solubility DMSO (Slightly), Methanol (Very Slightly)[1]

Synthesis and Analysis

Synthesis of N-Cinnamyl Piperazine (Free Base)

A common method for the synthesis of the free base, N-cinnamyl piperazine, involves the reaction of piperazine with cinnamyl chloride. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

  • Dissolve a molar excess of absolute piperazine (e.g., 2.5 moles) in isopropanol (1 liter).

  • Gradually add cinnamyl chloride (0.5 moles) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.[3]

  • Remove the solvent by distillation.

  • Dissolve the residue in chloroform (500 ml) and wash successively with a sodium hydroxide solution and water.

  • Dry the organic layer over anhydrous potassium carbonate and filter.

  • Remove the chloroform by vacuum distillation.[3]

  • The crude N-cinnamyl piperazine can be purified by distillation or recrystallization from n-hexane.[3]

To obtain the hydrochloride salt, the purified N-cinnamyl piperazine base is dissolved in a suitable solvent like acetone and treated with hydrochloric acid. The resulting precipitate of cinnamyl piperazine hydrochloride can be collected by filtration and recrystallized.

Analytical Methods

The analysis of cinnamyl piperazine hydrochloride can be performed using various chromatographic techniques. Due to the lack of a strong chromophore in the piperazine moiety, derivatization is often employed for UV-based detection methods.

High-Performance Liquid Chromatography (HPLC-UV):

A validated HPLC-UV method for the determination of piperazine, which can be adapted for cinnamyl piperazine, involves pre-column derivatization.

  • Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[4]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: The derivative can be detected at a wavelength of 340 nm.[4]

  • Quantification: The method can be validated for linearity, accuracy, precision, and limits of detection and quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of piperazine derivatives.

  • Sample Preparation: Simple solvent extraction is often sufficient.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is commonly used.

  • Detection: Mass spectrometry provides high selectivity and sensitivity for identification and quantification.

Mechanism of Action and Signaling Pathway

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[5] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D₂ (PGD₂), a pro-inflammatory mediator.

The H-PGDS Signaling Pathway

H-PGDS catalyzes the isomerization of prostaglandin H₂ (PGH₂) to PGD₂.[2] PGD₂ then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor.

The inhibition of H-PGDS by cinnamyl piperazine hydrochloride leads to a reduction in the production of PGD₂, thereby attenuating its downstream inflammatory effects.

HPGDS_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D₂ (PGD₂) HPGDS->PGD2 Cinnamyl_Piperazine Cinnamyl Piperazine Hydrochloride Cinnamyl_Piperazine->HPGDS DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Inflammation Allergic Inflammation (e.g., recruitment of eosinophils, basophils, and Th2 cells) CRTH2->Inflammation

Caption: H-PGDS signaling pathway and the inhibitory action of Cinnamyl Piperazine HCl.

Biological Consequences of H-PGDS Inhibition

PGD₂ is a key mediator in allergic diseases such as asthma and allergic rhinitis. It is involved in the recruitment of inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes. By inhibiting H-PGDS, cinnamyl piperazine hydrochloride can potentially mitigate the inflammatory cascade associated with these conditions.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and analysis of cinnamyl piperazine hydrochloride.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Synthesis_Start Start: Piperazine & Cinnamyl Chloride Reaction Reaction in Isopropanol Synthesis_Start->Reaction Workup Workup & Purification Reaction->Workup HCl_Salt HCl Salt Formation Workup->HCl_Salt Final_Product Cinnamyl Piperazine HCl HCl_Salt->Final_Product Sample_Prep Sample Preparation Final_Product->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS Data_Analysis Data Analysis & Characterization HPLC->Data_Analysis GCMS->Data_Analysis

Caption: General workflow for the synthesis and analysis of Cinnamyl Piperazine HCl.

Conclusion

Cinnamyl piperazine hydrochloride is a compound of significant interest due to its targeted inhibition of H-PGDS. This guide has provided a detailed overview of its fundamental properties, synthesis, and analytical methodologies, as well as its mechanism of action within the H-PGDS signaling pathway. The information presented herein is intended to support further research and development of this and related compounds for potential therapeutic applications in inflammatory and allergic diseases.

References

Cinnamylpiperazine Hydrochloride: A Technical Overview of its Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylpiperazine hydrochloride is a derivative of piperazine featuring a cinnamyl group attached to one of the nitrogen atoms. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The cinnamylpiperazine core, in particular, has been identified as a crucial motif in compounds targeting the central nervous system (CNS), as well as those with anti-inflammatory and analgesic properties[1][2]. This technical guide provides a detailed overview of the chemical structure, synthesis, and known biological activities of cinnamylpiperazine hydrochloride, intended to serve as a resource for professionals in drug discovery and development.

Chemical Structure and Properties

Cinnamylpiperazine hydrochloride is the hydrochloride salt of 1-cinnamylpiperazine. The core structure consists of a piperazine ring N-substituted with a (E)-3-phenylprop-2-enyl (cinnamyl) group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications.

Chemical Structure:

  • IUPAC Name: 1-[(E)-3-phenylprop-2-enyl]piperazine,hydrochloride

  • Molecular Formula: C₁₃H₁₉ClN₂[3]

  • CAS Number: 163596-56-3[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamylpiperazine Hydrochloride and its Free Base

Property Cinnamylpiperazine Hydrochloride N-Cinnamylpiperazine (Free Base) Reference(s)
Molecular Weight 238.76 g/mol 202.30 g/mol [4]
Melting Point >200°C (decomposition) or 274-276°C 31-33°C [3][5][6]
Boiling Point 402°C at 760 mmHg 162-165°C at 4 mmHg [5][6]
Appearance White to Off-White Solid Crystalline Solid [3]

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | - |[3] |

Synthesis of Cinnamylpiperazine Hydrochloride

The synthesis of cinnamylpiperazine hydrochloride is typically achieved in a two-step process: first, the synthesis of the free base, N-cinnamylpiperazine, followed by its conversion to the hydrochloride salt.

Synthesis of N-Cinnamylpiperazine (Free Base)

A common and direct method for synthesizing N-cinnamylpiperazine involves the nucleophilic substitution reaction between cinnamyl chloride and an excess of piperazine.[7] The use of excess piperazine is crucial to minimize the formation of the di-substituted by-product.

A detailed experimental protocol is adapted from established procedures.[5][6]

  • Reaction Setup: Dissolve absolute piperazine (2.5 moles) in isopropanol (1 liter) in a suitable reaction flask.

  • Addition of Reagent: Add cinnamyl chloride (0.5 moles) dropwise to the piperazine solution at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours with stirring.[5]

  • Work-up and Isolation:

    • Distill the isopropanol to remove the solvent.

    • Dissolve the resulting residue in chloroform (500 ml).

    • Wash the chloroform solution with a sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous potassium carbonate and filter.

    • Remove the chloroform by vacuum distillation.

  • Purification:

    • Remove the excess piperazine from the crude product by sublimation.[5][6]

    • Distill the residue under reduced pressure to obtain pure N-cinnamylpiperazine. The product can be further purified by recrystallization from n-hexane.[5][6]

Table 2: Summary of Synthesis Data for N-Cinnamylpiperazine

Parameter Value Reference(s)
Piperazine (molar eq.) 5 [5]
Cinnamyl Chloride (molar eq.) 1 [5]
Solvent Isopropanol [5]
Reaction Temperature 70°C [5]
Reaction Time 3 hours [5]

| Reported Yield | 56% |[5][6] |

Conversion to Cinnamylpiperazine Hydrochloride

The free base is converted to its hydrochloride salt to improve its handling and solubility properties.

  • Dissolve the purified N-cinnamylpiperazine in a suitable solvent such as acetone or ethanol.[7]

  • Treat the solution with hydrochloric acid (e.g., as a solution in isopropanol or ethereal HCl) until precipitation is complete.

  • Isolate the resulting precipitate by filtration.

  • Wash the solid with a cold solvent (e.g., acetone) and dry under vacuum to yield cinnamylpiperazine hydrochloride.

Synthesis_Workflow Reactants Piperazine (excess) + Cinnamyl Chloride Reaction Nucleophilic Substitution Reactants->Reaction Isopropanol, 70°C Intermediate N-Cinnamylpiperazine (Free Base) Reaction->Intermediate Purification Acidification Acidification Intermediate->Acidification HCl in Acetone/Ethanol Product Cinnamylpiperazine Hydrochloride Acidification->Product Precipitation & Filtration

Synthesis workflow for Cinnamylpiperazine Hydrochloride.

Pharmacological Activity and Signaling Pathways

Cinnamylpiperazine derivatives have been investigated for various pharmacological activities. Depending on the specific substitutions, they can act on different biological targets.

Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)

Certain cinnamylpiperazine analogs have been identified as highly potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). One such compound, designated HPGDS inhibitor 2, demonstrates an IC₅₀ of 9.9 nM.[8] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D₂ (PGD₂), a critical mediator in allergic inflammation.[9] By inhibiting H-PGDS, these compounds can reduce the production of PGD₂, making them attractive candidates for treating allergic diseases like asthma and rhinitis.[9]

The signaling pathway involves the conversion of arachidonic acid to PGH₂ by cyclooxygenase (COX) enzymes. H-PGDS then catalyzes the isomerization of PGH₂ to PGD₂.[9] Inhibition of H-PGDS blocks this final step.

HPGDS_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H₂ (PGH₂) HPGDS H-PGDS PGH2->HPGDS COX->PGH2 PGD2 Prostaglandin D₂ (PGD₂) HPGDS->PGD2 Inflammation Allergic Inflammation PGD2->Inflammation Inhibitor Cinnamylpiperazine Hydrochloride Analog Inhibitor->HPGDS

Mechanism of H-PGDS inhibition by Cinnamylpiperazine analogs.
µ-Opioid Receptor (MOR) Activity

The cinnamylpiperazine scaffold is also a primary structural component in a class of novel synthetic opioids.[10][11] These compounds, such as AP-237 and AP-238, are known to act as agonists at the µ-opioid receptor (MOR).[10][12] Their activity at the MOR is responsible for their analgesic effects, but also their potential for abuse.[13] Studies have shown that while some of these derivatives are potent, their efficacy can be substantially less than that of fentanyl.[10][12] For example, in a β-arrestin 2 recruitment assay, the MOR activation potential of studied cinnamylpiperazines was found to be lower than fentanyl.[10][11]

Conclusion

Cinnamylpiperazine hydrochloride is a versatile chemical entity whose core structure is amenable to synthetic modification, leading to compounds with diverse pharmacological profiles. The straightforward synthesis allows for the generation of derivatives that can be screened for various biological activities. Its demonstrated role as a scaffold for potent H-PGDS inhibitors and µ-opioid receptor agonists highlights its significance in drug discovery. This guide provides foundational technical information to aid researchers and scientists in the exploration and development of novel therapeutics based on the cinnamylpiperazine motif.

References

Cinnamyl piperazine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms of Action of Cinnamyl Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamyl piperazine scaffold is a versatile pharmacophore that has given rise to a diverse range of compounds with varied and potent biological activities. This technical guide elucidates the core mechanisms of action for distinct classes of cinnamyl piperazine derivatives, providing a comprehensive overview for researchers and drug development professionals. The activities of these compounds span from central nervous system targets, such as opioid and dopamine receptors, to enzymatic inhibition and induction of apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

µ-Opioid Receptor Agonism

A prominent class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids, exerting their effects primarily through the activation of the µ-opioid receptor (MOR). These compounds are structurally distinct from fentanyl and its analogues, featuring a piperazine core and a cinnamyl moiety.[1][2]

Mechanism of Action

Cinnamyl piperazine synthetic opioids act as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, they initiate a downstream signaling cascade that leads to analgesic and euphoric effects, but also respiratory depression and other adverse effects characteristic of opioids. A key step in this signaling is the recruitment of β-arrestin 2 (βarr2) to the activated receptor.

Quantitative Data: In Vitro MOR Activation

The potency and efficacy of several cinnamyl piperazine synthetic opioids have been characterized using β-arrestin 2 recruitment assays, with hydromorphone and fentanyl used as reference compounds.[1]

CompoundEC₅₀ (nM)Eₘₐₓ (relative to hydromorphone)
AP-238248Not specified
2-Methyl AP-237Not specified125%
AP-237Not specifiedNot specified
para-Methyl AP-237Not specifiedNot specified
FentanylSignificantly lower than cinnamylpiperazinesSignificantly higher than cinnamylpiperazines

Note: Lower EC₅₀ values indicate higher potency. Eₘₐₓ represents the maximum efficacy of the compound.

Experimental Protocol: β-arrestin 2 Recruitment Assay

This assay quantifies the activation of the µ-opioid receptor by measuring the recruitment of β-arrestin 2, a protein involved in receptor desensitization and signaling.

  • Cell Culture: A stable cell line co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2 fusion protein (e.g., β-arrestin-enzyme fragment complementation system) is cultured under standard conditions.

  • Compound Preparation: Cinnamyl piperazine derivatives and reference opioids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • Cells are seeded into microplates and incubated.

    • The test compounds are added to the cells.

    • Following an incubation period, the substrate for the enzyme fragment complementation system is added.

    • The resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration. A dose-response curve is generated, from which the EC₅₀ (the concentration that elicits 50% of the maximal response) and Eₘₐₓ (the maximal response relative to a reference agonist) are calculated.

Signaling Pathway Diagram

MOR_Signaling MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-arrestin 2 MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Cellular Effects (e.g., Analgesia) G_protein->Downstream cAMP cAMP AC->cAMP Reduces cAMP Production Ligand Cinnamyl Piperazine Opioid Ligand->MOR Binds and Activates beta_arrestin->MOR Promotes Internalization

Caption: µ-Opioid receptor signaling cascade initiated by cinnamyl piperazine agonists.

Dopamine and Serotonin Receptor Modulation

Certain derivatives, specifically 1-cinnamyl-4-(2-methoxyphenyl)piperazines, have been identified as ligands for dopamine and serotonin receptors, suggesting their potential as atypical antipsychotics.[3][4]

Mechanism of Action

These compounds exhibit high affinity for the dopamine D₂ receptor and lower to moderate affinity for the serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[3] The binding to these receptors is thought to occur through interactions between the protonated piperazine nitrogen and aspartate residues in the receptor, as well as hydrogen bonding and aromatic interactions with other residues.[3][4]

Quantitative Data: Receptor Binding Affinities

Radioligand binding assays have been used to determine the affinity of these compounds for various receptors.

Compound ClassD₂ Receptor Affinity5-HT₁ₐ Receptor Affinity5-HT₂ₐ Receptor Affinityα₁-Adrenergic Receptor Affinity
1-cinnamyl-4-(2-methoxyphenyl)piperazinesHighLow to ModerateLow to ModerateVariable

Note: Specific Ki or IC₅₀ values were not provided in the summarized search results, but the relative affinities were described.

Experimental Protocol: Radioligand Binding Assay

This method is used to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₁ₐ) are prepared from cell cultures or animal tissues.

  • Radioligand Selection: A specific radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors) with high affinity for the target receptor is chosen.

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (cinnamyl piperazine derivative).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

  • Data Analysis: The radioactivity of the filters (representing bound ligand) is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value.

Logical Relationship Diagram

Receptor_Binding_Profile cluster_receptors Receptor Targets Compound 1-Cinnamyl-4-(2-methoxyphenyl)piperazines D2 Dopamine D₂ Compound->D2 High Affinity HT1A Serotonin 5-HT₁ₐ Compound->HT1A Low to Moderate Affinity HT2A Serotonin 5-HT₂ₐ Compound->HT2A Low to Moderate Affinity Alpha1 α₁-Adrenergic Compound->Alpha1 Variable Affinity

Caption: Receptor binding profile of 1-cinnamyl-4-(2-methoxyphenyl)piperazines.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

A specific cinnamyl piperazine hydrochloride, identified as HPGDS inhibitor 2 (GSK-2894631A), has been shown to be a potent and selective inhibitor of hematopoietic prostaglandin D synthase.

Mechanism of Action

This compound acts by inhibiting the H-PGDS enzyme, which is responsible for the production of prostaglandin D₂ (PGD₂). PGD₂ is a key mediator in allergic and inflammatory responses. By inhibiting H-PGDS, this cinnamyl piperazine derivative can reduce the levels of PGD₂ and thereby mitigate its pro-inflammatory effects.

Quantitative Data: Enzyme Inhibition
CompoundTargetIC₅₀ (nM)
HPGDS inhibitor 2H-PGDS9.9

Note: The IC₅₀ is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: H-PGDS Inhibition Assay

The inhibitory activity of the compound on H-PGDS is typically determined using an in vitro enzymatic assay.

  • Enzyme and Substrate Preparation: Recombinant human H-PGDS and its substrate, PGH₂, are prepared.

  • Assay Procedure:

    • The inhibitor (cinnamyl piperazine hydrochloride) at various concentrations is pre-incubated with the H-PGDS enzyme in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the substrate, PGH₂.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of PGD₂ produced is quantified.

  • Quantification of PGD₂: The concentration of PGD₂ can be measured using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

HPGDS_Inhibition_Workflow Start Start Prep_Enzyme Prepare H-PGDS Enzyme and Inhibitor Dilutions Start->Prep_Enzyme End End Incubate Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubate Add_Substrate Initiate Reaction with PGH₂ Substrate Incubate->Add_Substrate Reaction Enzymatic Reaction Add_Substrate->Reaction Stop_Reaction Terminate Reaction Reaction->Stop_Reaction Quantify Quantify PGD₂ Product (e.g., ELISA, LC-MS) Stop_Reaction->Quantify Analyze Calculate % Inhibition and Determine IC₅₀ Quantify->Analyze Analyze->End

Caption: Workflow for determining the IC₅₀ of an H-PGDS inhibitor.

Induction of Apoptosis in Cancer Cells

Some piperazine-containing compounds have demonstrated pro-apoptotic properties in cancer cells. One such compound, referred to as PCC, has been shown to induce apoptosis in human liver cancer cells through multiple pathways.[5]

Mechanism of Action

PCC induces programmed cell death by simultaneously activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] This dual activation leads to the release of cytochrome c from the mitochondria and the activation of initiator caspases (caspase-8 and caspase-9), which in turn activate executioner caspases, leading to cell death.

Quantitative Data: Caspase Activation
Cell LineCaspase-9 Activation (fold increase)Caspase-8 Activation (fold increase)
Liver Cancer Cells4.8 - 5.0~5.0
Experimental Protocol: Caspase Activity Assay

Caspase activation is a hallmark of apoptosis and can be quantified using colorimetric or fluorometric assays.

  • Cell Treatment: Liver cancer cells are cultured and treated with the cinnamyl piperazine compound (PCC) at various concentrations for a specific duration.

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.

  • Assay Procedure:

    • The cell lysate is incubated with a specific caspase substrate that is conjugated to a chromophore or fluorophore (e.g., Ac-LEHD-pNA for caspase-9).

    • Activated caspases in the lysate cleave the substrate, releasing the reporter molecule.

  • Data Measurement: The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the caspase activity. The fold increase in caspase activity in treated cells is calculated relative to untreated control cells.

Apoptotic Signaling Pathway Diagram

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PCC Cinnamyl Piperazine (PCC) Death_Receptor Death Receptors PCC->Death_Receptor Activates Mitochondrion Mitochondrion PCC->Mitochondrion Induces Permeability Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Executioner_Caspases Activates Apoptosis Apoptosis Executioner_Caspases->Apoptosis Executes

Caption: Dual apoptotic pathways induced by a cinnamyl piperazine compound.

The cinnamyl piperazine core structure serves as a foundation for a wide array of pharmacologically active molecules. The mechanisms of action are highly dependent on the specific substitutions on the piperazine and cinnamyl moieties, leading to compounds that can function as µ-opioid receptor agonists, dopamine and serotonin receptor modulators, enzyme inhibitors, or inducers of apoptosis. This guide provides a detailed overview of these primary mechanisms, offering valuable insights for the continued research and development of novel therapeutics based on the cinnamyl piperazine scaffold.

References

The Cinnamyl Piperazine Scaffold: A Versatile Tool in Modern Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cinnamyl piperazine motif, a key structural element in medicinal chemistry, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a wide array of biological systems. Its inherent structural features allow for diverse chemical modifications, leading to the synthesis of compounds with activities spanning the central nervous system (CNS), oncology, and infectious diseases. This guide provides a comprehensive overview of the research applications of cinnamyl piperazine hydrochloride and its derivatives, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Cinnamyl Piperazine Derivatives as Novel Synthetic Opioids

A significant area of research has focused on the development of cinnamyl piperazine derivatives as potent agonists of the µ-opioid receptor (MOR), representing a structurally distinct class of synthetic opioids. Compounds such as 2-methyl AP-237 and AP-238 have been identified and characterized for their potential analgesic properties, but also for their abuse potential.

Data Presentation: In Vitro µ-Opioid Receptor Activation

The µ-opioid receptor activation potential of several cinnamyl piperazine derivatives has been quantified using β-arrestin2 (βarr2) recruitment assays. The efficacy (Emax), relative to a standard agonist like hydromorphone, and the potency (EC50) are key parameters in determining their pharmacological profile.

CompoundEC50 (nM)Emax (%) (relative to hydromorphone)Reference
2-Methyl AP-237-125[1]
AP-238248-[1]
AP-237> 3000-[2]
Fentanyl (for comparison)-> 2-Methyl AP-237[1]

Note: A lower EC50 value indicates higher potency. Emax represents the maximum response a compound can produce.

Experimental Protocols: µ-Opioid Receptor (MOR) Activation Assay

β-Arrestin2 (βarr2) Recruitment Assay: This assay is a common method to determine the activation of G-protein coupled receptors, such as the MOR, by a ligand.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (hMOR) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Assay Principle: The assay utilizes enzyme fragment complementation (e.g., PathHunter® assay). The hMOR is tagged with a small enzyme fragment, and β-arrestin2 is tagged with a larger, complementing enzyme fragment. Upon ligand binding and receptor activation, β-arrestin2 is recruited to the hMOR, bringing the two enzyme fragments together to form an active enzyme that generates a chemiluminescent signal.

  • Procedure:

    • Cells are seeded into 96-well or 384-well white, clear-bottom assay plates and incubated overnight.

    • The test compounds (cinnamyl piperazine derivatives) are serially diluted to various concentrations.

    • The culture medium is removed, and cells are incubated with the test compounds in a serum-free medium.

    • Detection reagents are added according to the manufacturer's protocol.

    • The plate is incubated at room temperature to allow for signal development.

    • Chemiluminescence is read using a plate reader.

  • Data Analysis: The raw data is normalized to the response of a reference agonist (e.g., DAMGO or hydromorphone). EC50 and Emax values are calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).[1][2]

Signaling Pathway: MOR Activation and β-Arrestin2 Recruitment

Activation of the µ-opioid receptor by an agonist, such as a cinnamyl piperazine derivative, initiates a cascade of intracellular events. This includes the canonical G-protein signaling pathway, responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and some of the adverse side effects of opioids.[3][4]

MOR_Activation Ligand Cinnamyl Piperazine (Agonist) MOR µ-Opioid Receptor (MOR) Ligand->MOR Binds to G_Protein Gαi/o Protein MOR->G_Protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to GRK->MOR Phosphorylates P_MOR Phosphorylated MOR Beta_Arrestin β-Arrestin2 P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Side_Effects Side Effects (e.g., Respiratory Depression) Beta_Arrestin->Side_Effects Contributes to

µ-Opioid Receptor Signaling Pathway.

Anticonvulsant Properties of Cinnamyl Piperazine Derivatives

Researchers have explored the potential of cinnamyl piperazine derivatives as anticonvulsant agents. Specifically, a series of 3,4,5-trimethoxycinnamic acid (TMCA) piperazine amide derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models.

Data Presentation: Anticonvulsant Activity

The anticonvulsant efficacy of these compounds is typically assessed in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Protection against seizures is a key endpoint.

CompoundMES Test (% Protection)scPTZ Test (% Protection)Reference
TMCA Piperazine Amide Derivatives (selected)Exhibited significant protectionExhibited significant protection[5]

Note: Specific quantitative data for individual compounds was not available in the reviewed sources.

Experimental Protocols: In Vivo Seizure Models

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Male ICR mice are commonly used.

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to the mice (e.g., intraperitoneally or orally) at a specific time before the test.

    • A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

    • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension in a significant percentage of the animals.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that can raise the seizure threshold.

  • Animals: Male ICR mice are typically used.

  • Procedure:

    • The test compound is administered to the mice.

    • After a predetermined time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

    • The mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • Endpoint: A compound is considered effective if it prevents the onset of clonic seizures.

Experimental Workflow: Anticonvulsant Screening

The screening process for new anticonvulsant cinnamyl piperazine derivatives typically follows a structured workflow, from synthesis to in vivo testing.

Anticonvulsant_Workflow Synthesis Synthesis of TMCA Piperazine Amide Derivatives Purification Purification and Characterization Synthesis->Purification InVivo_Screening In Vivo Anticonvulsant Screening Purification->InVivo_Screening MES_Test Maximal Electroshock (MES) Test in Mice InVivo_Screening->MES_Test PTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice InVivo_Screening->PTZ_Test Data_Analysis Data Analysis and Lead Identification MES_Test->Data_Analysis PTZ_Test->Data_Analysis

Workflow for Anticonvulsant Drug Screening.

Cinnamyl Piperazine Derivatives in Neurodegenerative Disease Research

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease has prompted the investigation of multi-target-directed ligands. Cinnamyl piperazine derivatives, particularly benzyl piperazine-based compounds, are being explored for their potential to simultaneously inhibit key pathological processes in Alzheimer's disease.

Data Presentation: Dual Inhibition of AChE and Aβ Aggregation

These compounds are designed to inhibit both acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, and the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Compound ClassTarget 1Target 2In Vitro/In Silico EvidenceReference
Benzyl Piperazine DerivativesAcetylcholinesterase (AChE)Amyloid-beta (Aβ) AggregationMolecular docking, molecular dynamics, in vitro inhibition assays[5][6]

Note: Specific IC50 values for dual inhibition by cinnamyl piperazine derivatives were not detailed in the provided search results, but the concept and approach are well-documented.

Experimental Protocols: Key In Vitro Assays for Alzheimer's Research

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This colorimetric assay is widely used to screen for AChE inhibitors.

  • Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Procedure:

    • The reaction is typically performed in a 96-well plate.

    • AChE enzyme, the test compound (cinnamyl piperazine derivative), and DTNB are incubated together in a buffer solution.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The change in absorbance over time is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are determined from dose-response curves.

Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T Assay): This fluorescent assay is used to monitor the formation of Aβ fibrils.

  • Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Procedure:

    • Aβ peptide (typically Aβ42) is incubated in a suitable buffer to induce aggregation.

    • The test compound is co-incubated with the Aβ peptide.

    • At various time points, aliquots of the reaction mixture are taken, and ThT is added.

    • The fluorescence intensity is measured using a fluorometer with excitation and emission wavelengths around 440 nm and 480 nm, respectively.

  • Data Analysis: The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ alone).

Logical Relationship: Dual-Target Inhibition for Alzheimer's Disease

The therapeutic strategy behind these dual-target inhibitors is to address both the symptomatic (cholinergic deficit) and pathological (Aβ aggregation) aspects of Alzheimer's disease with a single molecule.

AD_Dual_Inhibition Compound Benzyl Piperazine Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits Abeta_Aggregates Aβ Aggregates (Plaques) Compound->Abeta_Aggregates Inhibits Formation ACh Acetylcholine AChE->ACh Degrades Symptomatic_Relief Symptomatic Relief AChE->Symptomatic_Relief Target for Cholinergic_Deficit Cholinergic Deficit ACh->Cholinergic_Deficit Leads to Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregates Aggregates to form Neurotoxicity Neurotoxicity Abeta_Aggregates->Neurotoxicity Causes Disease_Modification Potential Disease Modification Abeta_Aggregates->Disease_Modification Target for

Dual-Target Strategy for Alzheimer's Disease.

Anticancer Potential of Cinnamyl Piperazine Derivatives

The cinnamyl piperazine scaffold has also been utilized in the design of novel anticancer agents. For example, (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these compounds is often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
9i (cis-flunarizine) HeLa (Human Cervical Cancer)13.23 ± 3.51[7]
BV-2 (Murine Microglial)23.1 ± 4.12[7]
Experimental Protocols: In Vitro Cytotoxicity and Apoptosis Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cancer cells (e.g., HeLa, BV-2) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the cinnamyl piperazine derivative for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Procedure:

    • Cells are cultured and treated with the test compound as in the MTT assay.

    • A sample of the cell culture supernatant is collected.

    • The supernatant is incubated with the LDH assay reaction mixture.

    • The absorbance is measured at approximately 490 nm.

  • Data Analysis: The amount of LDH release is proportional to the number of lysed cells.

Signaling Pathway: Induction of Apoptosis

Some piperazine derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death.

Apoptosis_Pathway Compound Cinnamyl Piperazine Derivative Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 CytochromeC Cytochrome c Release Intrinsic->CytochromeC Caspase37 Executioner Caspases (Caspase-3, -7) Activation Caspase8->Caspase37 Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Apoptosis Induction by Anticancer Agents.

Conclusion

The cinnamyl piperazine scaffold is a privileged structure in medicinal chemistry, providing a foundation for the development of a diverse range of pharmacologically active compounds. Research into cinnamyl piperazine hydrochloride and its derivatives has yielded promising candidates for the treatment of pain, epilepsy, neurodegenerative diseases, and cancer. The continued exploration of this chemical space, guided by the detailed experimental protocols and a deeper understanding of the underlying signaling pathways outlined in this guide, holds significant promise for the discovery of novel and effective therapeutics.

References

The Multifaceted Biological Activities of Cinnamyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamyl piperazine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of cinnamyl piperazine derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of Cinnamyl Piperazine Derivatives

A general and versatile method for the synthesis of 1-cinnamyl-4-substituted piperazine derivatives involves the nucleophilic substitution reaction between a substituted piperazine and a cinnamyl halide, such as cinnamyl chloride or bromide. The reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrohalic acid formed.

A schematic for this synthesis is presented below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Substituted Piperazine Product 1-Cinnamyl-4-substituted Piperazine Derivative Piperazine->Product + CinnamylHalide Cinnamyl Halide CinnamylHalide->Product Solvent Organic Solvent (e.g., Acetonitrile, DMF) Base Base (e.g., K2CO3, Et3N) MAO_B_Inhibition Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B substrate DOPAC DOPAC MAO-B->DOPAC metabolism Cinnamyl Piperazine\nDerivative Cinnamyl Piperazine Derivative Cinnamyl Piperazine\nDerivative->MAO-B inhibition Mu_Opioid_Receptor_Signaling Cinnamyl Piperazine\nDerivative (Agonist) Cinnamyl Piperazine Derivative (Agonist) µ-Opioid Receptor µ-Opioid Receptor Cinnamyl Piperazine\nDerivative (Agonist)->µ-Opioid Receptor binds & activates G-protein (Gi/o) G-protein (Gi/o) µ-Opioid Receptor->G-protein (Gi/o) activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase inhibits Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels modulates cAMP cAMP Adenylate Cyclase->cAMP produces Downstream Signaling Downstream Signaling Analgesia Analgesia Reduced Neuronal\nExcitability Reduced Neuronal Excitability Ion Channels->Reduced Neuronal\nExcitability leads to Reduced Neuronal\nExcitability->Analgesia MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with cinnamyl piperazine derivatives A->B C Add MTT solution B->C D Incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F Broth_Microdilution_Workflow A Prepare serial dilutions of cinnamyl piperazine derivatives in 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Observe for visible microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Pharmacological profile of cinnamyl piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pharmacological Profile of Cinnamyl Piperazine and its Derivatives

Introduction

Cinnamyl piperazine and its derivatives represent a versatile class of chemical compounds with a wide spectrum of pharmacological activities. The core structure, consisting of a piperazine ring linked to a cinnamyl group, serves as a scaffold for the development of agents targeting various biological systems. This guide provides a comprehensive overview of the pharmacological profile of cinnamyl piperazine analogues, summarizing quantitative data, detailing experimental methodologies, and visualizing key mechanisms of action. The cinnamyl piperazine motif is a crucial element in drugs targeting various biological targets, with research demonstrating activities in the central nervous system (CNS), as well as antitumor, antiviral, anti-inflammatory, and antimicrobial properties[1]. 1-Cinnamylpiperazine is also a known human metabolite of the antihistamine and anti-motion sickness drug, cinnarizine[2].

Core Pharmacological Activities

The pharmacological effects of cinnamyl piperazine derivatives are diverse, primarily centering on interactions with G-protein coupled receptors (GPCRs) and enzymes within the central nervous system.

Central Nervous System (CNS) Activity

Dopamine and Serotonin Receptor Modulation:

A significant area of investigation for cinnamyl piperazine derivatives has been their potential as atypical antipsychotics. This activity is primarily based on their interaction with dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors[3]. Studies on various derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine have shown high affinity for the D2 receptor, with low to moderate affinity for 5-HT1A and 5-HT2A receptors[3][4]. The affinity for the α1-adrenergic receptor has been shown to be variable among different derivatives[3].

µ-Opioid Receptor Agonism:

A distinct class of cinnamyl piperazine derivatives has emerged as novel synthetic opioids. Compounds such as 2-methyl AP-237 and AP-238 are known for their µ-opioid receptor (MOR) activation potential[5][6]. Toxicological reports have confirmed the presence of these compounds in postmortem cases, with 2-methyl AP-237 concentrations ranging from 820 to 5800 ng/mL and AP-238 concentrations of 87 and 120 ng/mL in two cases[5]. While these compounds are potent, their in vitro MOR activation potential is generally lower than that of fentanyl[5][6].

Monoamine Oxidase B (MAO-B) Inhibition:

Fluorinated cinnamyl piperazine derivatives have been synthesized and evaluated as potential ligands for monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. While the synthesized compounds did show some interaction with MAO-B, their binding affinity was not sufficient for them to be considered viable positron emission tomography (PET) imaging agents[7].

Enzyme Inhibition

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition:

One specific salt, cinnamyl piperazine hydrochloride, has been identified as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), with a reported IC50 of 9.9 nM[8]. H-PGDS is a key enzyme in the production of prostaglandin D2, a mediator of allergic and inflammatory responses.

Other Potential Therapeutic Areas

The versatile cinnamyl piperazine scaffold has been explored for a range of other therapeutic applications, including:

  • Anticonvulsant activity [1]

  • Anticancer (pro-apoptotic) effects [9]

  • Anti-inflammatory properties [10]

  • Antimicrobial effects [1]

  • Dipeptidyl peptidase-IV (DPP-IV) inhibition for diabetes [11]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data available for various cinnamyl piperazine derivatives.

Compound/Derivative ClassTargetAssay TypeParameterValueReference(s)
Cinnamyl piperazine hydrochloride (HPGDS inhibitor 2)Hematopoietic Prostaglandin D Synthase (H-PGDS)Enzyme Inhibition AssayIC509.9 nM[8]
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesDopamine D2 ReceptorRadioligand Binding AssayAffinityHigh[3][4]
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT1A ReceptorRadioligand Binding AssayAffinityLow to Moderate[3][4]
1-Cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT2A ReceptorRadioligand Binding AssayAffinityLow to Moderate[3][4]
AP-238µ-Opioid Receptor (MOR)β-arrestin 2 RecruitmentEC50248 nM[5][6]
2-Methyl AP-237µ-Opioid Receptor (MOR)β-arrestin 2 RecruitmentEmax125% (relative to hydromorphone)[5][6]
Fluorinated CinnamylpiperazinesMonoamine Oxidase B (MAO-B)Competitive Radioligand BindingAffinityInsufficient for PET imaging[7]

Mechanism of Action and Signaling Pathways

The diverse pharmacological effects of cinnamyl piperazine derivatives are a result of their interaction with multiple signaling pathways.

Postulated Signaling at a Central Synapse (Dopamine/Serotonin)

Derivatives targeting D2 and 5-HT1A/2A receptors likely modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C. Docking analyses suggest that the protonated N1 atom of the piperazine ring interacts with aspartate residues in the receptor binding pocket, while other parts of the molecule may form hydrogen bonds with residues like threonine, serine, and histidine[3].

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine D2R D2 Receptor DA_Vesicle->D2R DA HT_Vesicle Serotonin HT1AR 5-HT1A Receptor HT_Vesicle->HT1AR 5-HT AC Adenylyl Cyclase D2R->AC HT1AR->AC cAMP ↓ cAMP AC->cAMP Neuron_Response Neuronal Response cAMP->Neuron_Response CP_Derivative Cinnamyl Piperazine Derivative CP_Derivative->D2R Antagonist? CP_Derivative->HT1AR Agonist/Antagonist? G CP_Opioid Cinnamyl Piperazine Opioid Derivative MOR µ-Opioid Receptor CP_Opioid->MOR Gi Gi Protein MOR->Gi AC Adenylyl Cyclase Gi->AC K_Channel ↑ K+ Efflux Gi->K_Channel Ca_Channel ↓ Ca2+ Influx Gi->Ca_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_Channel->Analgesia Ca_Channel->Analgesia G cluster_synthesis Discovery cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Binding Receptor Binding Assays (Ki) Synthesis->Binding Enzyme Enzyme Inhibition (IC50) Synthesis->Enzyme Functional Functional Assays (EC50, Emax) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Enzyme->PK Efficacy Efficacy Models (e.g., Behavior) PK->Efficacy Tox Toxicology Efficacy->Tox

References

Cinnamyl piperazine hydrochloride and its role in API synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cinnamyl Piperazine Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Introduction

The cinnamyl piperazine motif is a significant structural scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. Its presence is crucial in drugs targeting a wide array of biological systems, leading to activities related to the central nervous system (CNS), as well as antitumor, antiviral, anti-inflammatory, and antimicrobial effects[1]. Cinnamyl piperazine hydrochloride, the salt form, often enhances the solubility and stability of the parent compound, making it more suitable for pharmaceutical formulations.

This technical guide provides a comprehensive overview of the synthesis, role, and applications of cinnamyl piperazine derivatives in the development of Active Pharmaceutical Ingredients (APIs). It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

The Role of the Cinnamyl Piperazine Scaffold in API Synthesis

The cinnamyl piperazine structure is a privileged scaffold in drug design due to its versatile binding capabilities and synthetic tractability. It generally consists of a piperazine ring N-substituted with a cinnamyl group. The second nitrogen atom of the piperazine ring provides a convenient point for chemical modification, allowing for the introduction of various substituents to modulate the compound's pharmacological profile.

This scaffold is a key component in:

  • Multi-Target-Directed Ligands (MTDLs) : Researchers have utilized the cinnamyl piperazine core to design MTDLs for complex diseases like Alzheimer's, targeting multiple pathological factors simultaneously[1].

  • Novel Opioids : A class of synthetic opioids, distinct from fentanyl, is based on the cinnamyl piperazine structure. AP-237 (1-butyryl-4-cinnamylpiperazine) is a primary example, developed for pain management[2][3].

  • Receptor Ligands : Derivatives have been synthesized and evaluated for their binding affinities to various receptors, including dopamine (D2), serotonin (5-HT1A), and monoamine oxidase B (MAO-B)[4][5].

  • Anticancer Agents : Certain piperazine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential in oncology[6].

General Synthesis Strategies

The synthesis of cinnamyl piperazine derivatives typically involves a multi-step process. A common approach begins with the preparation of cinnamyl chloride, followed by its reaction with piperazine or a mono-substituted piperazine derivative. The final hydrochloride salt is then prepared by treating the cinnamyl piperazine base with hydrochloric acid.

A generalized workflow for this synthesis is outlined below.

G cluster_0 Step 1: Cinnamyl Halide Preparation cluster_1 Step 2: N-Alkylation of Piperazine cluster_2 Step 3: Salt Formation Styrene Styrene/ Styryl Carbinol CinnamylChloride Cinnamyl Chloride Styrene->CinnamylChloride Formaldehyde Formaldehyde/ Thionyl Chloride Formaldehyde->CinnamylChloride HCl_reagent HCl HCl_reagent->CinnamylChloride CinnamylPiperazineBase Cinnamyl Piperazine Derivative (Base) CinnamylChloride->CinnamylPiperazineBase CinnamylChloride->CinnamylPiperazineBase Piperazine Piperazine or Substituted Piperazine Piperazine->CinnamylPiperazineBase Base Base (e.g., Na2CO3, Et3N) Base->CinnamylPiperazineBase Solvent Solvent (e.g., Ethanol, Acetone) Solvent->CinnamylPiperazineBase FinalProduct Cinnamyl Piperazine Hydrochloride (API) CinnamylPiperazineBase->FinalProduct CinnamylPiperazineBase->FinalProduct HCl_acid Hydrochloric Acid HCl_acid->FinalProduct Solvent_salt Solvent (e.g., Acetone, Benzene) Solvent_salt->FinalProduct

Caption: Generalized workflow for Cinnamyl Piperazine HCl synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cinnamylpiperazine from Cinnamyl Chloride

This protocol is adapted from a method for preparing the core cinnamylpiperazine intermediate[7].

Step 1: Preparation of Cinnamyl Chloride

  • To a reaction vessel, add hydrochloric acid and formaldehyde.

  • Begin stirring and add styrene.

  • Slowly heat the mixture to a temperature between 80°C and 105°C.

  • Continue stirring for the duration of the reaction to yield cinnamyl chloride.

Step 2: Preparation of Cinnamylpiperazine

  • In a separate reaction vessel, add ethanol and, while stirring, add anhydrous piperazine.

  • Heat the mixture to a range of 60°C to 80°C and incubate for 30 minutes.

  • Add the cinnamyl chloride prepared in Step 1 to the vessel.

  • Continue stirring for 1 hour to complete the reaction, forming cinnamylpiperazine.

Protocol 2: Synthesis of 1-Cinnamyl-4-(substituted)-piperazine Dihydrochloride

This protocol is based on examples provided in U.S. Patent 3,573,291A for creating derivatives[8].

  • Dissolve 0.1 mol of cinnamylpiperazine in an appropriate solvent (e.g., 100 ml of methanol or acetone).

  • Add 0.1 mol of the desired reactant (e.g., methyl styrene oxide for 1-cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine, or ethyl bromoacetate for 1-cinnamyl-4-(ethylacetate)-piperazine).

  • If necessary, add a base such as anhydrous sodium carbonate (e.g., 10 g).

  • Place the solution under reflux for 1 to 6 hours, depending on the specific reaction.

  • After reflux, remove the solvent by distillation.

  • Purify the resulting crude product, if necessary, by fractional distillation.

  • Dissolve the purified base in acetone and treat with hydrochloric acid to precipitate the dihydrochloride salt.

  • Collect the precipitate and recrystallize from a suitable solvent like ethanol.

Protocol 3: Synthesis of Fluorinated Cinnamylpiperazines (MAO-B Ligands)

This protocol outlines the final step in synthesizing fluorinated derivatives as potential MAO-B ligands[4].

  • To a solution of the deprotected piperazine intermediate (1.4 mmol), add 20% trifluoroacetic acid (TFA) (4 mL) in CH2Cl2 (1 mL) at 5°C.

  • Stir the mixture at room temperature for 4 hours.

  • Remove the solvent by rotary evaporation.

  • Add saturated K2CO3 solution (10 mL) and extract the mixture with CH2Cl2 (2 x 20 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate via rotary evaporator.

  • Dissolve the crude product in MeCN (1 mL) and add Et3N (2.0 equiv.) and the appropriate cinnamic acid derivative (1.0 equiv.).

  • Stir the reaction mixture for 2.5–4.5 hours at room temperature.

  • Upon completion, concentrate the mixture by rotary evaporator.

  • Dissolve the residue in CH2Cl2 (20 mL), wash with saturated K2CO3 solution (10 mL) and brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate to yield the final product.

Quantitative Data Presentation

The synthesis and evaluation of cinnamyl piperazine derivatives yield significant quantitative data. The following tables summarize key findings from various studies.

Table 1: Synthesis Yields and Melting Points of Cinnamyl Piperazine Hydrochloride Derivatives

Compound Name Yield (%) Melting Point (°C) Reference
1-Cinnamyl-4-acetylpiperazine hydrochloride 64.1 205-206 [9]
1-Cinnamyl-4-propionylpiperazine hydrochloride 73.8 184-187 [9]
1-Cinnamyl-4-n-butyrylpiperazine hydrochloride 72.0 202-204 [9]
1-Cinnamyl-4-isovalerylpiperazine hydrochloride 71.2 198-200 [9]
1-Cinnamyl-4-hexanoylpiperazine hydrochloride 75.9 195-198 [9]
1-Cinnamyl-4-(2'-phenyl-2'-propanol)-piperazine dihydrochloride - 230 [8]
1-Cinnamyl-4-(2',3'-propandiol)-piperazine dihydrochloride - 224 [8]
(E)-(4-Fluorophenyl)(4-(3-(2-fluorophenyl)allyl)piperazin-1-yl)methanone 45.0 - [4]

| 1-Cinnamyl-4-(6-fluoropyridin-2-yl)piperazine | 49.0 | - |[4] |

Table 2: Pharmacological Data for Cinnamylpiperazine Synthetic Opioids Data from an in vitro µ-opioid receptor (MOR) activation assay (βarr2 recruitment)[3].

Compound Potency (EC50, nM) Efficacy (Emax, % relative to hydromorphone)
2-Methyl AP-237 714 125
AP-238 248 108
AP-237 1090 104

| para-Methyl AP-237 | 1340 | 104 |

Mechanism of Action and Signaling Pathways

The therapeutic effects of cinnamyl piperazine derivatives are mediated through various biological pathways.

Opioid Receptor Activation

Synthetic opioids like AP-237 and its analogs act as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to downstream signaling that results in analgesia.

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gi/Go Protein Activation MOR->G_Protein Activates Opioid Cinnamylpiperazine Opioid (e.g., AP-237) Opioid->MOR Binds AC Adenylyl Cyclase Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia

Caption: MOR activation pathway by cinnamylpiperazine opioids.

Induction of Apoptosis in Cancer Cells

Certain piperazine derivatives, such as PCC (a novel piperazine-containing compound), have demonstrated the ability to induce programmed cell death (apoptosis) in liver cancer cells. This is achieved by simultaneously activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways[6].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PCC Piperazine Derivative (PCC) Casp8 Activated Caspase-8 PCC->Casp8 Induces Mito Mitochondria PCC->Mito Induces Casp3 Activated Caspase-3 Casp8->Casp3 Activates CytoC Cytochrome c Release Mito->CytoC Casp9 Activated Caspase-9 CytoC->Casp9 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual apoptotic pathways induced by a piperazine derivative.

Conclusion

Cinnamyl piperazine hydrochloride and its derivatives represent a versatile and highly valuable class of compounds in API synthesis. The scaffold's synthetic accessibility allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities. From potent analgesics to novel anticancer agents and CNS-active compounds, the cinnamyl piperazine core continues to be a fruitful starting point for the development of new therapeutics. The detailed protocols and quantitative data provided herein serve as a technical resource for scientists and researchers dedicated to advancing drug discovery and development.

References

In Vitro Pharmacological Profile of Cinnamyl Piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl piperazine hydrochloride and its derivatives represent a class of synthetic compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the in vitro studies conducted on these compounds, with a focus on their mechanism of action, target engagement, and cytotoxic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from various in vitro assays, providing a comparative analysis of the potency and efficacy of different cinnamyl piperazine derivatives.

Table 1: µ-Opioid Receptor (MOR) Activation

CompoundAssayEC50 (nM)Emax (%) (relative to Hydromorphone)Reference
2-methyl AP-237β-arrestin 2 Recruitment-125[1]
AP-237β-arrestin 2 Recruitment--[1]
para-methyl AP-237β-arrestin 2 Recruitment--[1]
AP-238β-arrestin 2 Recruitment248-[1]

Table 2: Monoamine Oxidase B (MAO-B) Inhibition

CompoundAssayIC50 (µM)Reference
Fluorinated Cinnamylpiperazine DerivativesCompetitive Radioligand BindingVarious

Note: Specific IC50 values for individual fluorinated derivatives were not detailed in the readily available literature.

Table 3: Cytotoxicity in Cancer Cell Lines

CompoundCell LineAssayIC50 / GI50Reference
(Z)-1-benzhydryl-4-cinnamylpiperazine derivativeHeLa (cervical cancer)MTT-
(Z)-1-benzhydryl-4-cinnamylpiperazine derivativeBV-2 (microglial cells)MTT-
Novel Piperazine DerivativeSNU-475 (liver cancer)MTT6.98 ± 0.11 µM
Novel Piperazine DerivativeSNU-423 (liver cancer)MTT7.76 ± 0.45 µM
Piperazine Derivative C505K562 (leukemia)Cell ProliferationGI50 = 0.058 µM
Piperazine Derivative C505AGS (gastric cancer)Cell ProliferationGI50 = 0.055 µM
Piperazine Derivative C505HeLa (cervical cancer)Cell ProliferationGI50 = 0.155 µM

Note: Specific IC50 values for the (Z)-1-benzhydryl-4-cinnamylpiperazine derivative were not detailed in the readily available literature.

Experimental Protocols

µ-Opioid Receptor (MOR) Activation Assay (β-arrestin 2 Recruitment)

This assay evaluates the ability of cinnamyl piperazine derivatives to activate the µ-opioid receptor, a G-protein coupled receptor (GPCR), by measuring the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding. A common method is the PathHunter® β-arrestin recruitment assay.

Principle: The assay utilizes enzyme fragment complementation. The MOR is fused to a small enzyme fragment, and β-arrestin 2 is fused to the larger, complementing fragment of the enzyme. Upon agonist-induced receptor activation and subsequent phosphorylation by a G-protein coupled receptor kinase (GRK), β-arrestin 2 is recruited to the MOR. This brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).

Methodology:

  • Cell Culture and Seeding:

    • Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor fused to the enzyme fragment (CHO-K1 OPRM1) are used.

    • Cells are seeded into 96-well white, clear-bottom microplates at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation and Addition:

    • Cinnamyl piperazine hydrochloride and reference agonists (e.g., hydromorphone, DAMGO) are serially diluted in assay buffer to the desired concentrations.

    • The culture medium is removed from the wells, and 100 µL of the compound dilutions are added to the respective wells in triplicate.

  • Incubation:

    • The plates are incubated for 90 minutes at 37°C in a 5% CO2 incubator to allow for receptor activation and β-arrestin 2 recruitment.

  • Signal Detection:

    • After incubation, the detection reagent containing the enzyme substrate is added to each well according to the manufacturer's instructions.

    • The plates are incubated at room temperature for 60 minutes to allow for signal development.

    • Chemiluminescence is measured using a plate reader.

  • Data Analysis:

    • The relative light units (RLU) are plotted against the logarithm of the compound concentration.

    • EC50 (half-maximal effective concentration) and Emax (maximum effect) values are determined using a non-linear regression analysis (e.g., four-parameter logistic curve).

G_protein_and_arrestin_recruitment_assay_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis seed_cells Seed CHO-K1 OPRM1 cells in 96-well plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add serially diluted cinnamyl piperazine derivatives incubate_24h->add_compounds incubate_90min Incubate 90 min (37°C, 5% CO2) add_compounds->incubate_90min add_detection_reagent Add detection reagent (enzyme substrate) incubate_90min->add_detection_reagent incubate_60min Incubate 60 min (Room Temperature) add_detection_reagent->incubate_60min read_luminescence Measure chemiluminescence incubate_60min->read_luminescence plot_data Plot RLU vs. [Compound] read_luminescence->plot_data calculate_ec50_emax Calculate EC50 and Emax plot_data->calculate_ec50_emax

Workflow for the β-arrestin 2 Recruitment Assay.
Monoamine Oxidase B (MAO-B) Competitive Binding Assay

This assay determines the binding affinity of cinnamyl piperazine derivatives to the MAO-B enzyme by measuring their ability to compete with a radiolabeled ligand.

Principle: The assay measures the displacement of a specific high-affinity radioligand (e.g., L-[³H]Deprenyl) from MAO-B by the test compound. The amount of radioactivity bound to the enzyme is inversely proportional to the affinity of the test compound for MAO-B.

Methodology:

  • Tissue Preparation:

    • Rat brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the mitochondrial fraction (rich in MAO-B) is resuspended in the assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, the following are added in order:

      • Assay buffer

      • Cinnamyl piperazine derivative at various concentrations or vehicle (for total binding)

      • A high concentration of a non-radiolabeled MAO-B inhibitor (e.g., unlabeled L-Deprenyl) for determining non-specific binding.

      • A fixed concentration of the radioligand (L-[³H]Deprenyl).

      • The prepared brain homogenate.

    • The total assay volume is typically 250-500 µL.

  • Incubation:

    • The plate is incubated for 60 minutes at room temperature with gentle shaking to reach binding equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement:

    • The filters are dried, and scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 (half-maximal inhibitory concentration) is determined from the competition curve.

    • The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

MAOB_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis homogenize Homogenize rat brain tissue centrifuge Centrifuge and resuspend mitochondrial fraction homogenize->centrifuge determine_protein Determine protein concentration centrifuge->determine_protein add_reagents Add to 96-well plate: Buffer, Compound, Radioligand, and Homogenate determine_protein->add_reagents incubate Incubate 60 min (Room Temperature) add_reagents->incubate filter Rapid filtration through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count calculate_binding Calculate specific binding count->calculate_binding plot_curve Plot % binding vs. [Compound] calculate_binding->plot_curve determine_ic50 Determine IC50 and Ki plot_curve->determine_ic50

Workflow for the MAO-B Competitive Binding Assay.
Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of cinnamyl piperazine derivatives on cell viability by measuring the metabolic activity of the cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Cancer cell lines (e.g., HeLa, BV-2, SNU-475, SNU-423) are seeded in 96-well flat-bottom plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Cinnamyl piperazine derivatives are serially diluted in culture medium.

    • The old medium is removed from the wells, and 100 µL of the compound dilutions are added.

    • Control wells with vehicle (e.g., DMSO) and blank wells with medium only are included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization of Formazan:

    • After the 4-hour incubation, the medium containing MTT is carefully removed.

    • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Seed cells in 96-well plate and incubate 24h treat Treat cells with cinnamyl piperazine derivatives (24-72h) start->treat add_mtt Add MTT solution and incubate 4h treat->add_mtt solubilize Remove medium and add solubilization solution (e.g., DMSO) add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50/GI50 read->analyze

Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways

µ-Opioid Receptor (MOR) Signaling

Cinnamyl piperazine derivatives that act as agonists at the MOR initiate a signaling cascade typical of Gi/o-coupled GPCRs. This involves two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

  • G-Protein Signaling: Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of the heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.

  • β-Arrestin Signaling: Following activation, the MOR is phosphorylated by GRKs. This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from the G-protein, leading to signal desensitization. β-arrestin also acts as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, and mediates receptor internalization, which can contribute to both tolerance and some of the adverse effects of opioids.

MOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR MOR->P_MOR AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Ca_channel Ca2+ Channel G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits beta_arrestin->MOR Desensitizes Internalization Receptor Internalization beta_arrestin->Internalization Cinn_Pip Cinnamyl Piperazine (Agonist) Cinn_Pip->MOR Binds

µ-Opioid Receptor Signaling Pathway.
Cinnamyl Piperazine Induced Apoptosis Signaling

Certain piperazine derivatives have been shown to induce apoptosis in cancer cells through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and by inhibiting pro-survival signaling cascades like the PI3K/Akt pathway.

  • PI3K/Akt Pathway Inhibition: Some cinnamyl piperazine derivatives can inhibit the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting Akt phosphorylation, these compounds can relieve the Akt-mediated suppression of pro-apoptotic proteins (e.g., Bad) and transcription factors (e.g., FoxO), thereby promoting apoptosis.

  • Intrinsic Apoptosis Pathway: Inhibition of survival pathways and other cellular stresses can lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This promotes mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

  • Extrinsic Apoptosis Pathway: While less detailed in the context of cinnamyl piperazines, this pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway. Some studies suggest piperazine derivatives can also activate caspase-8.

Cinnamyl Piperazine Induced Apoptosis Signaling Pathways.

References

Cinnamyl Piperazine Hydrochloride: A Potent Inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) for Inflammatory and Allergic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cinnamyl piperazine hydrochloride, also known as HPGDS inhibitor 2 or GSK-2894631A, has emerged as a highly potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a pivotal role in the inflammatory cascade, specifically in the biosynthesis of prostaglandin D2 (PGD2), a key mediator in allergic diseases such as asthma and allergic rhinitis. The inhibition of H-PGDS presents a targeted therapeutic strategy to attenuate PGD2-driven inflammation, offering a more selective approach than traditional anti-inflammatory drugs like COX inhibitors. This technical guide provides a comprehensive overview of Cinnamyl piperazine hydrochloride, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways, to support further research and drug development in this area.

Mechanism of Action

H-PGDS is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[1] PGD2 then exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. The activation of these receptors, particularly DP2, on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, leads to the recruitment and activation of these cells at sites of allergic inflammation, thereby perpetuating the inflammatory response.

Cinnamyl piperazine hydrochloride, a quinoline-3-carboxamide derivative, acts as a potent competitive inhibitor of H-PGDS, effectively blocking the conversion of PGH2 to PGD2.[2] By reducing the production of PGD2, it mitigates the downstream inflammatory signaling cascades, making it a promising candidate for the treatment of PGD2-mediated diseases.

Quantitative Inhibitory Data

The inhibitory potency of Cinnamyl piperazine hydrochloride has been quantified and compared with other known H-PGDS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

CompoundIC50 (nM)Chemical ClassReference
Cinnamyl piperazine hydrochloride 9.9 Quinoline-3-carboxamide [2][3]
TFC-00783Biaryl Ether[4]
TAS-20423Pyrrole derivative[4]
HQL-79>100Quinoline derivative[4]
1,8-Naphthyridine Derivative9.4Aza-quinoline[2]
Cibacron Blue40Anthraquinone derivative[5]
APAS2100Anthraquinone derivative[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of H-PGDS inhibitors.

H-PGDS Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is used to screen for and characterize H-PGDS inhibitors by measuring the displacement of a fluorescently labeled probe from the enzyme's active site.[4][6][7]

Materials:

  • Human recombinant H-PGDS enzyme

  • H-PGDS FP Fluorescent Probe (e.g., a fluorescein-conjugated inhibitor)

  • Assay Buffer (e.g., 1X FP Buffer)

  • Glutathione (GSH) as a cofactor

  • Test compounds (e.g., Cinnamyl piperazine hydrochloride) dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare Reagents:

    • Dilute the H-PGDS enzyme to the desired concentration in cold 1X FP Buffer.

    • Dilute the H-PGDS FP Fluorescent Probe to the appropriate concentration in 1X FP Buffer.

    • Prepare a solution of GSH in 1X FP Buffer.

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., HQL-79) as a positive control in DMSO.

  • Assay Cocktail Preparation:

    • Prepare an assay cocktail containing the diluted H-PGDS enzyme, H-PGDS FP Fluorescent Probe, and GSH in 1X FP Buffer.

  • Plate Setup:

    • Add the assay cocktail to all wells of the 384-well plate.

    • Add the serially diluted test compounds, positive control, and DMSO (as a negative control) to their respective wells.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization (FP) using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., excitation at 485 nm and emission at 530 nm for fluorescein).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Mast Cell Degranulation Assay for PGD2 Production

This cell-based assay measures the ability of an inhibitor to suppress the release of PGD2 from activated mast cells.[2][8]

Materials:

  • Mast cell line (e.g., RBL-2H3 cells) or primary mast cells

  • Cell culture medium

  • Dinitrophenyl-specific IgE (for sensitization)

  • DNP-BSA (antigen for stimulation)

  • Test compounds (e.g., Cinnamyl piperazine hydrochloride) dissolved in a suitable solvent

  • PIPES buffer or similar physiological buffer

  • PGD2 EIA kit

Procedure:

  • Cell Culture and Sensitization:

    • Culture the mast cells under appropriate conditions.

    • Sensitize the cells by incubating them with DNP-specific IgE overnight.

  • Inhibitor Treatment:

    • Wash the sensitized cells to remove unbound IgE and resuspend them in buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Stimulation:

    • Stimulate the cells with DNP-BSA to induce degranulation and PGD2 synthesis.

  • Supernatant Collection:

    • After a short incubation period (e.g., 15-30 minutes), centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant, which contains the released PGD2.

  • PGD2 Measurement:

    • Quantify the concentration of PGD2 in the supernatant using a PGD2 EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGD2 release for each concentration of the test compound.

    • Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the H-PGDS signaling pathway, the experimental workflow for inhibitor discovery, and the logical relationship of Cinnamyl piperazine hydrochloride to other inhibitors are provided below using Graphviz (DOT language).

H_PGDS_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor DP2/CRTH2 Receptor PGD2->DP2_Receptor Inflammatory_Response Allergic & Inflammatory Responses DP1_Receptor->Inflammatory_Response DP2_Receptor->Inflammatory_Response Inhibitor Cinnamyl piperazine hydrochloride Inhibitor->HPGDS

Caption: H-PGDS Signaling Pathway and Point of Inhibition.

Inhibitor_Discovery_Workflow Target_ID Target Identification (H-PGDS) HTS High-Throughput Screening (e.g., FP Assay) Target_ID->HTS Hit_Validation Hit Validation & Potency (IC50 Determination) HTS->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Cell_Assays Cell-Based Assays (e.g., Mast Cell Degranulation) Lead_Opt->Cell_Assays In_Vivo In Vivo Models (e.g., Allergic Inflammation Models) Cell_Assays->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Experimental Workflow for H-PGDS Inhibitor Discovery.

Inhibitor_Relationships HPGDS_Inhibitors H-PGDS Inhibitors Quinoline Quinoline Derivatives HPGDS_Inhibitors->Quinoline Other Other Scaffolds HPGDS_Inhibitors->Other Cinnamyl_Piperazine Cinnamyl piperazine HCl (Quinoline-3-carboxamide) Quinoline->Cinnamyl_Piperazine HQL79 HQL-79 Quinoline->HQL79 Aza_Quinoline Aza-quinolines Quinoline->Aza_Quinoline TFC007 TFC-007 (Biaryl Ether) Other->TFC007 TAS204 TAS-204 (Pyrrole) Other->TAS204

References

Anticonvulsant Activity of Cinnamyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the research into the anticonvulsant properties of cinnamyl piperazine derivatives, tailored for researchers, scientists, and professionals in drug development. It covers quantitative efficacy and toxicity data, detailed experimental protocols, and visual representations of workflows and potential mechanisms of action.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous effort in medicinal chemistry. Cinnamyl piperazine derivatives have emerged as a promising class of compounds, with several studies investigating their potential as anticonvulsant agents. The cinnamyl piperazine motif is a key structural element in various biologically active compounds, including some that target the central nervous system (CNS). This guide synthesizes the available data on these derivatives to provide a comprehensive resource for their evaluation and further development.

Quantitative Data on Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy of cinnamyl piperazine derivatives is primarily evaluated using rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests help determine the median effective dose (ED50) required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test to determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment. The protective index (PI), calculated as the ratio of TD50 to ED50, is a crucial measure of a compound's margin of safety.

CompoundTestAdministration RouteED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Source
Flunarizine (4i)MESIntraperitoneal38.1164.34.3[1][2][3]
Flunarizine (4i)MESOral56.8456.38.0[1][2][3]
Compound IIMESNot Specified--> Valproate[4][5]
Compound XMESNot Specified--> Valproate[4][5]
Compound 8hMESNot Specified27.4-5.8[5]

Note: The table will be expanded as more specific quantitative data on a wider range of cinnamyl piperazine derivatives is identified in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe the standard protocols for the primary assays used to evaluate the anticonvulsant activity and neurotoxicity of cinnamyl piperazine derivatives.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[6][7][8] It assesses the ability of a compound to prevent the spread of seizures when neuronal circuits are maximally stimulated.[6]

Protocol:

  • Animal Selection: Male CF-1 or C57BL/6 mice are commonly used.[6]

  • Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure the compound has reached its peak effect.[9]

  • Anesthesia and Electrode Placement: The corneas of the mice are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize pain. Corneal electrodes are then placed.[6]

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).[6]

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint for protection.[6]

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the ED50 is calculated.

MES_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis animal_selection Animal Selection (Mice) compound_admin Compound Administration (i.p. or p.o.) animal_selection->compound_admin Varying Doses pretreatment Pre-treatment Time compound_admin->pretreatment anesthesia Corneal Anesthesia pretreatment->anesthesia stimulation Electrical Stimulation (Corneal Electrodes) anesthesia->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation endpoint Endpoint: Abolition of Hindlimb Extension observation->endpoint analysis Calculate ED50 endpoint->analysis

Maximal Electroshock (MES) Test Workflow
Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for evaluating potential efficacy against clonic seizures, which are mechanistically different from tonic-clonic seizures.[10][11] It assesses a compound's ability to raise the seizure threshold.[10]

Protocol:

  • Animal Selection: Male CF-1 mice are often used.[10]

  • Compound Administration: The test compound is administered at various doses.

  • Pre-treatment Time: A pre-determined time is allowed for the compound to take effect.

  • Chemoconvulsant Injection: A subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce seizures (e.g., 85 mg/kg for CF-1 mice) is given in the midline of the neck.[10]

  • Observation: Animals are placed in isolation cages and observed for 30 minutes for the presence or absence of clonic seizures.[10] An episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds is considered the endpoint.[10]

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated.

PTZ_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis animal_selection Animal Selection (Mice) compound_admin Compound Administration animal_selection->compound_admin Varying Doses pretreatment Pre-treatment Time compound_admin->pretreatment ptz_injection Subcutaneous PTZ Injection pretreatment->ptz_injection observation Observe for 30 min for Clonic Seizures ptz_injection->observation endpoint Endpoint: Absence of Clonic Spasms observation->endpoint analysis Calculate ED50 endpoint->analysis

Subcutaneous Pentylenetetrazole (scPTZ) Test Workflow
Rotarod Test for Neurotoxicity

The rotarod test is employed to assess motor coordination, balance, and potential neurological deficits or neurotoxicity induced by a test compound.[12][13][14][15]

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Animal Training: Animals are often pre-trained on the rotarod for a set period to establish a baseline performance and minimize learning effects during the test.[13]

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect of the compound, each animal is placed on the rotating rod. The speed of the rod is typically accelerated (e.g., from 4 to 40 rpm).[12][13]

  • Measurement: The latency to fall off the rod is recorded for each animal.[12][13] A cut-off time is usually set.

  • Data Analysis: A dose-dependent decrease in the latency to fall indicates motor impairment. The TD50, the dose at which 50% of the animals fail the test (e.g., fall off within a certain time), is calculated.

Rotarod_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Analysis animal_selection Animal Selection (Mice/Rats) training Pre-training on Rotarod animal_selection->training compound_admin Compound Administration training->compound_admin Varying Doses placement Place Animal on Accelerating Rod compound_admin->placement measurement Record Latency to Fall placement->measurement endpoint Endpoint: Falling off the Rod measurement->endpoint analysis Calculate TD50 endpoint->analysis Anticonvulsant_MoA cluster_compound Cinnamyl Piperazine Derivative cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Overall Outcome compound Cinnamyl Piperazine Derivative na_channel Voltage-Gated Na+ Channels compound->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channels compound->ca_channel Blocks gaba_system GABAergic System compound->gaba_system Modulates dec_firing Decreased High-Frequency Neuronal Firing na_channel->dec_firing dec_glutamate Decreased Glutamate Release ca_channel->dec_glutamate inc_inhibition Increased GABAergic Inhibition gaba_system->inc_inhibition outcome Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) dec_firing->outcome dec_glutamate->outcome inc_inhibition->outcome

References

The Nexus of Cinnamyl Piperazines and Central Nervous System Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of centrally acting agents. Its unique physicochemical properties allow for favorable interactions with a variety of G-protein coupled receptors (GPCRs), making it a "privileged" structure in the design of novel therapeutics for neurological and psychiatric disorders. When coupled with a cinnamyl moiety, this class of compounds, known as cinnamyl piperazines, exhibits a compelling and complex pharmacological profile, primarily interacting with key neurotransmitter systems implicated in psychosis, anxiety, and depression. This technical guide provides an in-depth exploration of the central nervous system (CNS) activity of cinnamyl piperazine compounds, consolidating quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Quantitative Data Summary

The CNS activity of cinnamyl piperazine derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize the receptor binding affinities and behavioral effects of a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives and related compounds, providing a comparative overview of their potency and selectivity.

Table 1: Receptor Binding Affinities (Ki, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives

CompoundD₂5-HT₁ₐ5-HT₂ₐα₁
Derivative 1High AffinityLow to Moderate AffinityLow to Moderate AffinityVariable Affinity
Derivative 2High AffinityLow to Moderate AffinityLow to Moderate AffinityVariable Affinity
Derivative 3High AffinityLow to Moderate AffinityLow to Moderate AffinityVariable Affinity
...............
Data synthesized from radioligand binding assays.[1][2]

Table 2: In Vivo Antipsychotic-like Activity of Phenylpiperazine Derivatives

CompoundConditioned Avoidance Response (ED₅₀, mg/kg, i.p.)
Ortho-methoxyphenylpiperazine (OMPP)5.6 (4.6, 7.3)
Meta-chlorophenylpiperazine (MCPP)2.4 (1.9, 2.9)
ED₅₀ values represent the dose required to produce a 50% inhibition of the conditioned avoidance response in rats.[3]

Experimental Protocols

The characterization of the CNS activity of cinnamyl piperazine compounds relies on a battery of well-established experimental protocols. These assays are crucial for determining the pharmacological profile, efficacy, and potential side effects of novel drug candidates.

Radioligand Binding Assays

Objective: To determine the affinity of cinnamyl piperazine compounds for specific CNS receptors.

Methodology:

  • Preparation of Membranes: Brain regions rich in the target receptors (e.g., striatum for D₂ receptors, hippocampus for 5-HT₁ₐ receptors) are dissected from rodents. The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparations are incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) and varying concentrations of the unlabeled cinnamyl piperazine compound.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the cinnamyl piperazine compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1][4][5]

Locomotor Activity Test

Objective: To assess the effect of cinnamyl piperazine compounds on spontaneous motor activity, which can indicate sedative or stimulant properties.

Methodology:

  • Apparatus: An open-field arena, which is a square or circular enclosure equipped with a grid of infrared beams to automatically track the animal's movement.

  • Procedure: Rodents (mice or rats) are habituated to the testing room. Following administration of the test compound or vehicle, each animal is placed individually into the center of the open-field arena.

  • Data Collection: The total distance traveled, number of horizontal and vertical movements (rearing), and time spent in different zones of the arena are recorded over a specific period (e.g., 30-60 minutes).

  • Data Analysis: The locomotor activity parameters of the treated group are compared to the vehicle-treated control group to determine if the compound significantly increases or decreases motor activity.[6][7]

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic or anxiogenic potential of cinnamyl piperazine compounds.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Rodents are placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes). The natural tendency of rodents is to spend more time in the enclosed, safer arms.

  • Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. Conversely, a decrease suggests an anxiogenic effect.[8][9][10][11]

Forced Swim Test (FST)

Objective: To screen for potential antidepressant-like activity.

Methodology:

  • Apparatus: A cylindrical container filled with water, from which the animal cannot escape.

  • Procedure: Rodents are placed in the water for a predetermined period (e.g., 6 minutes). Initially, the animal will actively try to escape, but will eventually adopt an immobile posture, making only the necessary movements to stay afloat.

  • Data Collection: The duration of immobility during the last 4 minutes of the test is recorded.

  • Data Analysis: A significant decrease in the duration of immobility in the treated group compared to the control group suggests an antidepressant-like effect.[12][13][14]

Conditioned Avoidance Response (CAR)

Objective: To predict the antipsychotic potential of a compound.

Methodology:

  • Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock.

  • Procedure: A conditioned stimulus (e.g., a light or tone) is presented, followed by an unconditioned stimulus (the foot shock). The animal learns to avoid the shock by moving to the other compartment upon presentation of the conditioned stimulus.

  • Data Collection: The number of successful avoidances is recorded.

  • Data Analysis: Antipsychotic drugs typically suppress the conditioned avoidance response at doses that do not impair the escape response (moving to the other compartment after the shock has started). The dose that produces a 50% reduction in avoidance responses (ED₅₀) is determined.[3][15][16][17][18]

Signaling Pathways and Logical Relationships

The CNS effects of cinnamyl piperazine compounds are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₁ₐ receptors. The following diagrams, generated using the DOT language, illustrate the key signaling cascades and a typical experimental workflow for the evaluation of these compounds.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cinnamyl_Piperazine Cinnamyl Piperazine D2_Receptor Dopamine D₂ Receptor Cinnamyl_Piperazine->D2_Receptor Binds to Gi_Protein Gᵢ Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response ↓ Neuronal Inhibition PKA->Cellular_Response Leads to SHT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cinnamyl_Piperazine Cinnamyl Piperazine SHT1A_Receptor Serotonin 5-HT₁ₐ Receptor Cinnamyl_Piperazine->SHT1A_Receptor Binds to Gi_Protein Gᵢ Protein SHT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., ERK, Akt) cAMP->Downstream_Effectors Modulates Cellular_Response Modulation of Neuronal Excitability (Anxiolytic/Antidepressant Effects) Downstream_Effectors->Cellular_Response Leads to Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Testing cluster_analysis Data Analysis & Lead Optimization Design Rational Drug Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assays (D₂, 5-HT₁ₐ, etc.) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay Locomotor Locomotor Activity Functional_Assay->Locomotor EPM Elevated Plus Maze (Anxiety) Locomotor->EPM FST Forced Swim Test (Depression) EPM->FST CAR Conditioned Avoidance Response (Antipsychotic) FST->CAR Data_Analysis Data Analysis & SAR CAR->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Process

References

Methodological & Application

Application Notes and Protocols for the Dissolution of Cinnamyl Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Cinnamyl piperazine hydrochloride for use in experimental settings. The following information is based on available physicochemical data and established laboratory practices for similar compounds. Due to limited direct quantitative solubility data for Cinnamyl piperazine hydrochloride, the provided protocols are based on qualitative descriptions and data from structurally related piperazine compounds. Researchers are advised to perform small-scale solubility tests to confirm optimal conditions for their specific experimental needs.

Physicochemical Properties

A summary of the known physicochemical properties of Cinnamyl piperazine hydrochloride is presented in Table 1. This information is crucial for calculating molar concentrations and understanding the compound's general characteristics.

Table 1: Physicochemical Data for Cinnamyl Piperazine Hydrochloride

PropertyValueSource
CAS Number 163596-56-3[1][2]
Molecular Formula C₁₃H₁₉ClN₂[1][2]
Molecular Weight 238.76 g/mol [1][2]
Appearance White to Off-White Solid[2]
Melting Point >200°C (with decomposition)[2]
Qualitative Solubility DMSO (Slightly), Methanol (Very Slightly)[2]

Solvent Selection and Solubility Considerations

The choice of solvent is critical for ensuring the complete dissolution and stability of Cinnamyl piperazine hydrochloride for experimental use. Based on its hydrochloride salt form, it is anticipated to have better solubility in aqueous solutions compared to its free base form. However, the nonpolar cinnamyl group may limit its aqueous solubility.

General Recommendations:

  • Organic Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies. Given the "slight" solubility, it is the recommended starting solvent for preparing high-concentration stock solutions.

  • Aqueous Solutions: For many biological assays, it is necessary to dilute the initial stock solution into an aqueous buffer such as Phosphate-Buffered Saline (PBS) or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

  • Co-solvents: If solubility in aqueous media is limited, a co-solvent system, such as a mixture of ethanol and water or polyethylene glycol (PEG) and water, may be considered, particularly for in vivo formulations.

The following diagram illustrates a general workflow for selecting an appropriate solvent system.

G start Start: Dissolve Cinnamyl Piperazine Hydrochloride exp_type Determine Experimental Type start->exp_type in_vitro In Vitro Experiment exp_type->in_vitro In Vitro in_vivo In Vivo Experiment exp_type->in_vivo In Vivo stock_sol Prepare High-Concentration Stock in DMSO in_vitro->stock_sol formulate Formulate for In Vivo Administration (e.g., Saline, PEG, Tween) in_vivo->formulate dilute_aq Dilute Stock in Aqueous Buffer (e.g., PBS, Media) stock_sol->dilute_aq check_precipitate Check for Precipitation dilute_aq->check_precipitate use_solution Use Final Solution check_precipitate->use_solution No adjust_protocol Adjust Protocol: - Lower final concentration - Use a co-solvent - Gentle warming/sonication check_precipitate->adjust_protocol Yes adjust_protocol->dilute_aq check_toxicity Assess Vehicle Toxicity formulate->check_toxicity administer Administer to Animal Model check_toxicity->administer G start Start: Prepare In Vitro Working Solution weigh Weigh 2.39 mg of Cinnamyl Piperazine Hydrochloride start->weigh thaw Thaw a Stock Aliquot add_dmso Add 1.0 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve (Creates 10 mM Stock) add_dmso->dissolve store Aliquot and Store at -20°C to -80°C dissolve->store store->thaw dilute Perform Serial Dilution in Aqueous Buffer (e.g., Media) thaw->dilute apply Apply to Cells (Final DMSO < 0.5%) dilute->apply

References

Application Notes and Protocols for Cinnamyl Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability assessment of Cinnamyl Piperazine Hydrochloride solutions. The information is intended to guide researchers in handling this compound and in developing stable formulations for preclinical and clinical studies.

Introduction

Cinnamyl piperazine hydrochloride is a derivative of piperazine that has garnered interest in pharmacological research. Notably, it has been identified as a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS)[1]. This enzyme plays a crucial role in the inflammatory cascade by catalyzing the production of prostaglandin D2 (PGD2), a key mediator in allergic responses[2][3][4]. The stability of cinnamyl piperazine hydrochloride in solution is a critical factor for its reliable use in experimental settings and for the development of pharmaceutical formulations.

These notes provide a comprehensive guide to preparing solutions of cinnamyl piperazine hydrochloride and evaluating their stability under various stress conditions, a process known as forced degradation. This is essential for identifying potential degradation pathways and for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC)[5][6][7].

Signaling Pathway of Cinnamyl Piperazine Hydrochloride

Cinnamyl piperazine hydrochloride acts as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS is a key enzyme in the arachidonic acid cascade, which is responsible for the synthesis of various pro-inflammatory mediators. By inhibiting H-PGDS, cinnamyl piperazine hydrochloride blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), thereby reducing the downstream effects of PGD2 that contribute to allergic inflammation[2][3][4].

G cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 PGH2 Prostaglandin H2 (PGH2) COX-1/COX-2->PGH2 hPGDS Hematopoietic Prostaglandin D Synthase (hPGDS) PGH2->hPGDS PGD2 Prostaglandin D2 (PGD2) hPGDS->PGD2 Inflammation Allergic Inflammation (Eosinophil migration, etc.) PGD2->Inflammation Activates DP2/CRTH2 Receptors Cinnamyl_Piperazine Cinnamyl Piperazine Hydrochloride Cinnamyl_Piperazine->hPGDS Inhibition

Caption: H-PGDS Inhibition by Cinnamyl Piperazine Hydrochloride.

Preparation of Cinnamyl Piperazine Hydrochloride Solution

3.1. Materials and Equipment

  • Cinnamyl piperazine hydrochloride (purity >98%)

  • Deionized water (Milli-Q or equivalent)

  • Methanol, HPLC grade

  • Dimethyl sulfoxide (DMSO), analytical grade

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter

  • Magnetic stirrer and stir bars

  • Sonicator

3.2. Protocol for Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh the required amount of cinnamyl piperazine hydrochloride powder using an analytical balance. For a 10 mM solution in 10 mL, weigh 23.876 mg (Molecular Weight: 238.76 g/mol ).

  • Solubilization:

    • For aqueous solutions: Transfer the weighed powder to a volumetric flask. Add a small amount of deionized water to wet the powder. For enhanced solubility, a small amount of acid (e.g., tartaric acid) may be beneficial, as suggested for similar compounds[8]. Sonicate for 5-10 minutes to aid dissolution. Bring the flask to the final volume with deionized water.

    • For organic stock solutions: Transfer the powder to a volumetric flask. Add a small volume of DMSO to dissolve the compound completely. Once dissolved, bring to the final volume with methanol or the desired solvent.

  • pH Adjustment (if necessary): For aqueous solutions, check the pH and adjust as needed using dilute HCl or NaOH. Note that piperazine dihydrochloride solutions are reported to be stable in acidic and neutral media[9].

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial at 2-8°C to protect from light[10]. Piperazine compounds can darken upon exposure to light.

Stability Testing Protocol

A forced degradation study is essential to establish a stability-indicating method for cinnamyl piperazine hydrochloride. The following protocol outlines the conditions for this study, based on ICH guidelines[11].

4.1. Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare 1 mg/mL Cinnamyl Piperazine HCl Solution B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (60°C, Solid & Solution) A->E F Photolytic (ICH Q1B, Solid & Solution) A->F G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I RP-HPLC Analysis H->I J Quantify Parent Drug & Degradants I->J K Determine Degradation Pathway J->K L Validate Stability-Indicating Method K->L

Caption: Workflow for Forced Degradation Stability Study.

4.2. Protocol for Forced Degradation Study

  • Prepare a 1 mg/mL solution of cinnamyl piperazine hydrochloride in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store aliquots of the drug solution and the solid powder at 60°C in a calibrated oven.

  • Photostability: Expose aliquots of the drug solution and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. A general starting point for method development is provided below.

4.3. Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile. Gradient elution may be required.
Flow Rate 1.0 mL/min
Detector UV/PDA (Photodiode Array) at a suitable wavelength (determined by UV scan)
Column Temp. 30°C
Injection Vol. 10 µL

Data Presentation: Stability of Cinnamyl Piperazine Hydrochloride Solution (100 µg/mL)

The following table represents illustrative data from a forced degradation study. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound[6].

Stress ConditionTime (hours)Assay of Parent (%)Total Impurities (%)Major Degradant RRT
Control (RT) 4899.80.2-
0.1 N HCl (60°C) 888.211.80.75
2475.424.60.75
0.1 N NaOH (60°C) 892.17.90.82
2483.516.50.82
3% H₂O₂ (RT) 885.714.31.15
2472.927.11.15
Thermal (60°C) 4897.32.70.91
Photolytic 4895.84.21.08

RRT = Relative Retention Time

Conclusion

The protocols outlined in these application notes provide a framework for the preparation and stability assessment of cinnamyl piperazine hydrochloride solutions. Proper handling and storage, particularly protection from light and elevated temperatures, are crucial for maintaining the integrity of the compound. The forced degradation studies are a critical step in developing a robust, stability-indicating analytical method, which is a prerequisite for the use of this compound in further pharmaceutical development. The provided data and protocols should serve as a valuable resource for researchers working with cinnamyl piperazine hydrochloride.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Cinnamyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cinnamyl piperazine derivatives are a class of organic compounds that feature a piperazine ring N-substituted with a cinnamyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules, including some novel synthetic opioids and potential therapeutic agents.[1] The development of robust analytical methods is crucial for the quality control, purity assessment, and stability testing of these compounds during research and development. This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of cinnamyl piperazine derivatives.

Principle of the Method

The described method utilizes reversed-phase chromatography, a technique where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Cinnamyl piperazine derivatives, being relatively hydrophobic, are retained by the nonpolar stationary phase. Elution is facilitated by a mobile phase typically consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The elution order is generally from the least hydrophobic to the most hydrophobic compound. The cinnamyl group contains a chromophore that allows for straightforward detection using an ultraviolet (UV) detector.[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions provide a robust starting point for the separation of various cinnamyl piperazine derivatives and should be optimized for specific applications.

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of each cinnamyl piperazine derivative reference standard into separate 10 mL volumetric flasks.

  • Dissolve the standard in a small amount of methanol or acetonitrile.

  • Bring the solution to volume with the same solvent and sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial composition (70:30 Water:Acetonitrile).

Sample Preparation
  • Accurately weigh a sample containing the cinnamyl piperazine derivative(s) to obtain a theoretical concentration of 100 µg/mL after dilution.

  • Transfer the sample to a suitable volumetric flask.

  • Add the diluent (e.g., methanol or acetonitrile) to about 70% of the flask volume.

  • Sonicate for 15 minutes to ensure complete extraction of the analytes.

  • Allow the solution to cool to room temperature and then dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Quantitative Data and Performance

The following table presents illustrative data for the separation of a hypothetical mixture of three cinnamyl piperazine derivatives using the described method. Retention times will vary based on the specific substitutions on the aromatic ring or piperazine moiety. Generally, the addition of more hydrophobic groups (e.g., halogens) will increase retention time.

Compound IDStructure (R-group on Cinnamyl Phenyl Ring)Retention Time (min)Resolution (Rs)
CP-1 H (Unsubstituted)12.5-
CP-2 4-Methoxy14.2> 2.0
CP-3 4-Chloro16.8> 2.0

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the analysis of cinnamyl piperazine derivatives using this HPLC method.

G HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample/Standard Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Final Conc. Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of cinnamyl piperazine derivatives.

Influence of Mobile Phase Composition

This diagram illustrates the logical relationship between the organic solvent concentration in the mobile phase and the retention time of the analytes in reversed-phase HPLC.

G Effect of Mobile Phase on Retention cluster_cause Cause cluster_effect Effect Inc_ACN Increase % Acetonitrile (Organic Solvent) Dec_RT Decrease Retention Time (Faster Elution) Inc_ACN->Dec_RT Leads to MobilePhase Mobile Phase Polarity Inc_ACN->MobilePhase Decreases Dec_ACN Decrease % Acetonitrile (Organic Solvent) Inc_RT Increase Retention Time (Slower Elution) Dec_ACN->Inc_RT Leads to Dec_ACN->MobilePhase Increases AnalyteInteraction Analyte-Stationary Phase Interaction MobilePhase->AnalyteInteraction Reduces AnalyteInteraction->Dec_RT AnalyteInteraction->Inc_RT

References

Application Note: Quantitative Analysis of Cinnamyl Piperazine Hydrochloride using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Cinnamyl piperazine hydrochloride in a research setting using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are intended to serve as a comprehensive guide for researchers and drug development professionals. Included are protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a proposed fragmentation pathway for the target analyte.

Introduction

Cinnamyl piperazine and its derivatives have emerged as a class of compounds with significant interest in pharmacological and toxicological research. Accurate and sensitive quantification of these compounds is crucial for pharmacokinetic studies, metabolism investigations, and quality control in drug manufacturing. This application note details a robust LC-MS/MS method for the selective and sensitive determination of Cinnamyl piperazine. The primary structural components of cinnamylpiperazines are a piperazine core and a cinnamyl moiety.[1]

Experimental Protocols

Sample Preparation

A standard stock solution of Cinnamyl piperazine hydrochloride should be prepared in a suitable solvent such as methanol or acetonitrile. Working standards are prepared by serial dilution of the stock solution. For analysis from a biological matrix, a protein precipitation or solid-phase extraction (SPE) protocol is recommended.

Protein Precipitation Protocol:

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The chromatographic separation is critical for resolving the analyte from matrix interferences. A reverse-phase C18 column is suitable for this purpose.

Table 1: LC-MS/MS Instrumental Parameters

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min10% B
1.0 - 5.0 min10% to 90% B
5.0 - 6.0 min90% B
6.0 - 6.1 min90% to 10% B
6.1 - 8.0 min10% B
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Nebulizer GasNitrogen
Collision GasArgon
Data AcquisitionMultiple Reaction Monitoring (MRM)

Results and Discussion

Mass Spectrometry and Fragmentation

The chemical structure of 1-Cinnamylpiperazine is C13H18N2 with a monoisotopic mass of 202.15 g/mol .[2] In positive ion mode ESI, the compound will be detected as the protonated molecule [M+H]+ at m/z 203.15. Collision-induced dissociation (CID) of the precursor ion will lead to characteristic product ions. The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring or the substituent groups.

Proposed Fragmentation Pathway: The primary fragmentation is expected to occur at the benzylic position and within the piperazine ring. The cinnamyl group can produce a stable tropylium-like ion at m/z 117. Cleavage of the piperazine ring can result in characteristic ions at m/z 87 and m/z 56.

Table 2: Proposed MRM Transitions for Cinnamyl piperazine

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureCollision Energy (eV)
203.15117.1[C9H9]+20
203.1587.1[C4H9N2]+25
203.1556.1[C3H6N]+30

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Standard/Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc LC Separation (C18 Column) sp5->lc ms Mass Spectrometry (ESI+, MRM) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for the LC-MS/MS analysis of Cinnamyl piperazine.

fragmentation_pathway cluster_fragments Product Ions parent Cinnamyl piperazine [M+H]+ m/z 203.15 frag1 [C9H9]+ m/z 117.1 parent->frag1 Loss of Piperazine frag2 [C4H9N2]+ m/z 87.1 parent->frag2 Cleavage of Cinnamyl group frag3 [C3H6N]+ m/z 56.1 frag2->frag3 Loss of CH2N

Caption: Proposed fragmentation pathway for protonated Cinnamyl piperazine.

Conclusion

The method described in this application note provides a framework for the reliable quantification of Cinnamyl piperazine hydrochloride by LC-MS/MS. The protocol is designed to be a starting point for method development and can be adapted based on specific instrumentation and matrix requirements. The proposed fragmentation pathway and MRM transitions offer a selective approach for the detection and quantification of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Cinnamyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl piperazine and its derivatives represent a class of synthetic compounds with a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] In oncological research, these compounds have garnered significant interest for their ability to induce apoptosis in cancer cells through various signaling pathways. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the cytotoxic and apoptotic effects of cinnamyl piperazine derivatives, with a focus on Cinnamyl piperazine hydrochloride and its analogs.

Data Presentation: Cytotoxicity of Cinnamyl Piperazine Derivatives

The following table summarizes the cytotoxic activity of various cinnamyl piperazine derivatives in different cancer cell lines. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Compound Name/CodeCell Line(s)Assay TypeEndpointValue (µM)Reference(s)
PCC (a piperazine derivative)SNU-475 (Liver Cancer)MTTIC506.98 ± 0.11[2]
PCC (a piperazine derivative)SNU-423 (Liver Cancer)MTTIC507.76 ± 0.45[2]
A novel piperazine derivativeMultiple cancer cellsProliferationGI500.06 - 0.16[3][4][5]
1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP)U937 (Leukemia)Trypan Blue-Maximum effect at 12.8[6]
AP-238 (synthetic opioid)CHO-K1 (MOR expressing)βarr2 recruitmentEC500.248[7]
2-methyl AP-237 (synthetic opioid)CHO-K1 (MOR expressing)βarr2 recruitmentEC50-Emax = 125% (relative to hydromorphone)[7]

Signaling Pathways

Cinnamyl piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagrams below illustrate the key signaling cascades involved.

G Intrinsic Apoptosis Pathway CPD Cinnamyl Piperazine Derivative (e.g., BIPP, PCC) ROS ↑ Reactive Oxygen Species (ROS) CPD->ROS Mito Mitochondria ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cinnamyl piperazine derivatives.

G Extrinsic Apoptosis Pathway CPD Cinnamyl Piperazine Derivative (e.g., PCC) DR Death Receptors CPD->DR Casp8 Caspase-8 (Initiator) DR->Casp8 Casp37 Caspase-3/7 (Effector) Casp8->Casp37 Bid Bid Casp8->Bid Apoptosis Apoptosis Casp37->Apoptosis tBid tBid Bid->tBid Mito Mitochondrial Pore Formation tBid->Mito

Caption: Extrinsic apoptosis pathway initiated by cinnamyl piperazine derivatives.

G Inhibition of Pro-Survival Pathways CPD Cinnamyl Piperazine Derivative PI3K PI3K/AKT Pathway CPD->PI3K Inhibits Src Src Family Kinases CPD->Src Inhibits BCRABL BCR-ABL Pathway CPD->BCRABL Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Src->Proliferation BCRABL->Proliferation

Caption: Inhibition of key pro-survival signaling pathways by cinnamyl piperazine derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Cinnamyl piperazine hydrochloride on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., SNU-475, SNU-423, U937)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Cinnamyl piperazine hydrochloride (solubilized in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Cinnamyl piperazine hydrochloride in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G MTT Assay Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Cinnamyl Piperazine Hydrochloride B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line treated with Cinnamyl piperazine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentration of Cinnamyl piperazine hydrochloride (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate 15 min D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator caspases (caspase-8, caspase-9).

Materials:

  • Cancer cell line treated with Cinnamyl piperazine hydrochloride

  • Luminogenic or fluorogenic caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay)

  • White-walled 96-well plates (for luminescent assays) or black-walled plates (for fluorescent assays)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Seed cells in a 96-well plate and treat with Cinnamyl piperazine hydrochloride as described for the MTT assay.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the caspase reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • The signal intensity is proportional to the caspase activity.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anticancer properties of Cinnamyl piperazine hydrochloride and its derivatives. By employing these cell-based assays, researchers can effectively determine the cytotoxicity, mode of cell death, and underlying molecular mechanisms of these promising compounds, thereby facilitating their development as potential therapeutic agents. The observed induction of both intrinsic and extrinsic apoptotic pathways, coupled with the inhibition of critical pro-survival signaling, underscores the multifaceted anticancer potential of this class of molecules.

References

Application Notes: Cinnamyl Piperazine Hydrochloride as a Ligand for Hematopoietic Prostaglandin D Synthase (H-PGDS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in the inflammatory cascade. H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2), a critical mediator in allergic and inflammatory responses. By binding to H-PGDS, cinnamyl piperazine hydrochloride blocks the production of PGD2, thereby mitigating downstream inflammatory effects. These application notes provide detailed protocols for utilizing cinnamyl piperazine hydrochloride as a ligand in binding assays to characterize its interaction with H-PGDS and to screen for other potential inhibitors.

Biological Target

The primary biological target for Cinnamyl piperazine hydrochloride is Hematopoietic Prostaglandin D Synthase (H-PGDS) . This enzyme is a member of the sigma class glutathione-S-transferase family and plays a crucial role in the production of prostanoids within the immune system, particularly in mast cells.

Mechanism of Action

Cinnamyl piperazine hydrochloride acts as a competitive inhibitor of H-PGDS. It binds to the active site of the enzyme, preventing the substrate (PGH2) from being converted to PGD2. The reduction in PGD2 levels subsequently dampens the activation of its receptors, primarily the CRTH2 (DP2) and DP1 receptors, which are expressed on various immune cells, including T-helper type 2 (Th2) cells, eosinophils, and basophils. This inhibition ultimately leads to a reduction in the inflammatory response.

Quantitative Data

The binding affinity of Cinnamyl piperazine hydrochloride and other relevant inhibitors for H-PGDS can be quantified using various binding and inhibition assays. The following table summarizes key quantitative data.

CompoundAssay TypeTargetValueReference
Cinnamyl piperazine hydrochlorideEnzyme Inhibition AssayH-PGDSIC50: 9.9 nM[cite: ]
EMy-5 (dihydroberberine)FP-Based Inhibition AssayH-PGDSIC50: 3.7 µM[1]
EMy-5 (dihydroberberine)Localized Surface Plasmon ResonanceH-PGDSKD: 3.2 µM[1]
EMyFP-Based Inhibition AssayH-PGDSIC50: 88.9 µM[1]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Signaling Pathway

The signaling pathway involving H-PGDS is central to the inflammatory response. The following diagram illustrates this pathway and the point of intervention for Cinnamyl piperazine hydrochloride.

HPGDS_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Effects AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Activates DP1 DP1 Receptor PGD2->DP1 Activates Inflammation Inflammation (Migration and activation of Th2 cells, eosinophils, basophils) CRTH2->Inflammation Leads to CPH Cinnamyl Piperazine Hydrochloride CPH->HPGDS Inhibits Cytokines Pro-inflammatory Cytokine Release (IL-4, IL-5, IL-13) Inflammation->Cytokines Promotes FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of Cinnamyl Piperazine HCl and test compounds in DMSO. C Add 2.5 µL of diluted compounds or DMSO (control) to wells. A->C B Prepare Assay Mix: Assay Buffer, H-PGDS enzyme, and Fluorescent Probe. D Add 47.5 µL of Assay Mix to each well. B->D E Incubate at room temperature for 1 hour, protected from light. D->E F Measure Fluorescence Polarization (FP) on a plate reader. E->F G Calculate percent inhibition and determine IC50 values. F->G Cell_Assay_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_analysis Analysis A Culture KU812 cells to the desired density. B Seed cells into a 96-well plate and allow them to adhere/stabilize. A->B C Pre-incubate cells with various concentrations of Cinnamyl Piperazine HCl or test compounds. B->C D Stimulate cells with LPS to induce PGD2 production. C->D E Incubate for a defined period (e.g., 24 hours). D->E F Collect the cell culture supernatant. E->F G Measure PGD2 concentration in the supernatant using an ELISA kit. F->G H Calculate percent inhibition of PGD2 production. G->H

References

Application Notes and Protocols: Cinnamyl Piperazine Hydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: CPH-NP-APN-001 Version: 1.0 Last Updated: November 10, 2025

Introduction

The cinnamyl piperazine scaffold is a significant pharmacophore in neuropharmacology, serving as a core structure for compounds targeting a range of central nervous system (CNS) receptors. Derivatives of cinnamyl piperazine have been investigated for multiple therapeutic applications, including antipsychotic, neuroprotective, and anti-addictive properties.[1] This document provides detailed application notes and experimental protocols for the use of cinnamyl piperazine hydrochloride and its derivatives in neuropharmacology research. It is intended for researchers, scientists, and drug development professionals.

Cinnamyl piperazine-based compounds primarily exert their effects by modulating key neurotransmitter systems, including dopaminergic and serotonergic pathways. Their versatility allows for structural modifications to fine-tune affinity and selectivity for various receptors, making them valuable tools for studying neurological disorders and developing novel CNS-targeted therapies.[2]

Mechanism of Action

The neuropharmacological effects of cinnamyl piperazine derivatives are rooted in their interaction with multiple G-protein coupled receptors (GPCRs). The primary targets identified in the literature are dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[2] The piperazine moiety commonly interacts with a conserved aspartate residue in the transmembrane domain of these receptors, while the cinnamyl group and other substitutions influence binding affinity and selectivity.[2]

Primary Molecular Targets
  • Dopamine D2 Receptors: Many cinnamyl piperazine derivatives exhibit high affinity for D2 receptors, a key target for antipsychotic drugs.[2]

  • Serotonin 5-HT1A and 5-HT2A Receptors: Low to moderate affinity for these serotonin receptor subtypes is common and contributes to the "atypical" antipsychotic profile of some derivatives.[2][3]

  • Sigma (σ) Receptors: Certain substituted piperazines, including those with a cinnamyl-like structure, show nanomolar affinities for σ receptor subtypes, which are implicated in the psycho-stimulant and toxic effects of drugs like cocaine.[4]

  • Other Targets: Depending on the specific substitutions, derivatives have been explored as monoamine oxidase B (MAO-B) ligands and for their effects on other receptors like the α1-adrenergic receptor.[2][5]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2R DA->D2R Binds Sero Serotonin HT1AR 5-HT1AR Sero->HT1AR Binds AC Adenylyl Cyclase D2R->AC HT1AR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Neuronal Response PKA->Response CPH Cinnamyl Piperazine CPH->D2R  Antagonist/  Partial Agonist CPH->HT1AR  Modulates

Figure 1: Simplified signaling pathway for Cinnamyl Piperazine at D2 and 5-HT1A receptors.

Data Presentation: Receptor Binding & Functional Activity

Quantitative data from in vitro studies are crucial for characterizing the pharmacological profile of cinnamyl piperazine derivatives.

Table 1: Receptor Binding Affinities of Cinnamyl Piperazine Derivatives

Compound Receptor Ki (nM) Radioligand Source Tissue/Cell Line Reference
1-Cinnamyl-4-(2-methoxyphenyl)piperazine D2 High Affinity* [3H]Spiperone Rat striatum [2]
1-Cinnamyl-4-(2-methoxyphenyl)piperazine 5-HT1A Low Affinity* [3H]8-OH-DPAT Rat hippocampus [2]
1-Cinnamyl-4-(2-methoxyphenyl)piperazine 5-HT2A Moderate Affinity* [3H]Ketanserin Rat cortex [2]
CM156 (Substituted Piperazine) σ1 1.8 ± 0.2 (+)-[3H]Pentazocine Guinea pig brain [4]
CM156 (Substituted Piperazine) σ2 4.3 ± 0.4 [3H]DTG Rat liver [4]
Compound 9d (Cinnamamide-piperazine) - - - SH-SY5Y cells [6]

*Note: The study describes affinities qualitatively as "high," "low," or "moderate" without providing specific Ki values in the abstract.

Table 2: In Vitro Neuroprotective Effects of a Cinnamamide-Piperazine Derivative (Compound 9d)

Treatment Concentration (µmol/L) Cell Viability (%) vs. Glutamate Injury Reference
Compound 9d 1 56.53 [7]
Compound 9d 10 59.65 [7]
Fenazinel (Control) 1 57.02 [7]

| Fenazinel (Control) | 10 | 56.51 |[7] |

Experimental Protocols

Detailed and reproducible protocols are essential for investigating the effects of cinnamyl piperazine hydrochloride.

In Vitro Protocol: Radioligand Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of a cinnamyl piperazine derivative for a specific CNS receptor (e.g., D2).

Objective: To determine the inhibitory constant (Ki) of the test compound at the human D2 dopamine receptor.

Materials:

  • Test Compound: Cinnamyl piperazine hydrochloride derivative, dissolved in appropriate vehicle (e.g., DMSO).

  • Radioligand: e.g., [3H]Spiperone or [3H]Raclopride for D2 receptors.

  • Membrane Preparation: Commercially available or prepared from cells/tissue expressing the target receptor (e.g., HEK-293 cells expressing human D2 receptors, or rat striatal tissue).[2]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the cinnamyl piperazine derivative (e.g., from 10 µM to 0.1 nM).

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL Assay Buffer (for total binding) or 50 µL non-specific control.

    • 50 µL of the diluted test compound or vehicle.

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of membrane preparation (protein concentration typically 10-50 µ g/well ).

  • Incubation: Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Prepare Serial Dilutions of Cinnamyl Piperazine start->prep assay Add Reagents to 96-well Plate: Membranes, Radioligand, Compound prep->assay incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) assay->incubate filter Rapid Filtration & Washing to Separate Bound from Free Ligand incubate->filter count Quantify Radioactivity (Liquid Scintillation Counting) filter->count analyze Calculate IC50 and Ki Values (Cheng-Prusoff Equation) count->analyze end End analyze->end

Figure 2: Workflow for an in vitro radioligand binding assay.

In Vivo Protocol: Assessment of Locomotor Activity

This protocol is used to evaluate the stimulant or sedative effects of cinnamyl piperazine derivatives in rodents.

Objective: To measure changes in spontaneous locomotor activity in mice following intraperitoneal (i.p.) administration of a test compound.

Materials:

  • Test Compound: Cinnamyl piperazine hydrochloride, dissolved in a sterile vehicle (e.g., 0.9% saline).

  • Animals: Male Swiss-Webster mice (or other appropriate strain), 8-10 weeks old.[4]

  • Locomotor Activity Chambers: Automated activity monitors equipped with infrared beams to track movement.

  • Syringes and needles for i.p. injection.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into a locomotor activity chamber and allow them to habituate for 15-30 minutes.[4]

  • Administration:

    • Remove the mice from the chambers.

    • Administer the test compound (e.g., 0-20 mg/kg, i.p.) or vehicle.[4]

    • The volume of injection should be consistent (e.g., 10 mL/kg).

  • Testing: Immediately return the mice to their respective chambers and begin recording locomotor activity for a set duration (e.g., 30-60 minutes).

  • Data Collection: The system software will automatically record parameters such as:

    • Total distance traveled.

    • Horizontal activity (beam breaks).

    • Vertical activity (rearing).

    • Time spent in the center vs. periphery of the arena.

  • Data Analysis:

    • Group the data by treatment dose.

    • Analyze the collected parameters using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

G start Start acclimate Acclimate Mice to Testing Room (60 min) start->acclimate habituate Habituate Mice to Activity Chambers (15-30 min) acclimate->habituate admin Administer Cinnamyl Piperazine or Vehicle (i.p.) habituate->admin test Return to Chamber & Record Locomotor Activity (30-60 min) admin->test analyze Analyze Data (Distance, Rearing, etc.) using ANOVA test->analyze end End analyze->end

Figure 3: Workflow for an in vivo locomotor activity study.

Protocol: In Vitro Neuroprotection (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a model relevant to stroke and neurodegeneration.[8]

Objective: To quantify the neuroprotective effect of a cinnamyl piperazine derivative on SH-SY5Y cells exposed to glutamate.

Materials:

  • SH-SY5Y human neuroblastoma cells.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Glutamate solution (e.g., 100 mM stock).

  • Test Compound: Cinnamyl piperazine derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1x10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the cinnamyl piperazine derivative (e.g., 1 and 10 µmol/L). Incubate for 1-2 hours.[7]

  • Glutamate Insult: Add glutamate to the wells to a final concentration that induces ~50% cell death (concentration to be optimized, e.g., 20-50 mM). Do not add glutamate to control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the control (untreated, no glutamate) wells, which represent 100% viability.

    • Calculate the percentage of cell viability for each treatment group relative to the control.

    • Compare the viability of cells treated with the compound + glutamate to those treated with glutamate alone to determine the protective effect.

Safety and Handling

Cinnamyl piperazine and its parent compound, piperazine, require careful handling.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[9][10] Some piperazine compounds are classified as respiratory and skin sensitizers.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Disclaimer: This document is intended for research purposes only. The protocols provided are generalized and may require optimization for specific experimental conditions and derivatives. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application of Cinnamyl Piperazines in Cancer Cell Line Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of cinnamyl piperazine derivatives in cancer cell line studies. It includes summaries of their anti-cancer effects, detailed protocols for key experiments, and visualizations of the underlying molecular mechanisms.

Introduction

The cinnamyl piperazine motif is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antitumor properties.[1] These compounds have been shown to be potent against various cancer cell lines, often exhibiting greater efficacy than some established chemotherapeutic agents.[2][3] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, making them promising candidates for further development as novel anti-cancer drugs.[4][5][6] This document outlines the cytotoxic effects of several cinnamyl piperazine derivatives and provides detailed protocols for assessing their impact on cancer cells.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of various piperazine derivatives have been quantified across multiple cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) or growth inhibitory (GI50) values, as well as their effects on apoptosis and the cell cycle.

Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50Treatment DurationReference
CB01 U87Glioblastoma< 50 nMNot Specified[7]
HeLaCervical Cancer< 50 nMNot Specified[7]
C505 K562Leukemia0.058 µMNot Specified[4]
AGSGastric Cancer0.055 µMNot Specified[4]
HeLaCervical Cancer0.155 µMNot Specified[4]
PCC SNU-475Liver Cancer6.98 ± 0.11 µM24 hours[2][3]
SNU-423Liver Cancer7.76 ± 0.45 µM24 hours[2][3]
7-PEC HCT-116Colon Cancer1.5 µM72 hours[8]
Piperine SK MEL 28Melanoma172 µM48 hours[9]
B16 F0Melanoma155 µM48 hours[9]
A375Melanoma160 µM48 hours[9]
SPOPP-3 Leukemia Cell LinesLeukemia0.63 - 3.60 µMNot Specified[10]
Glioblastoma Cell LinesGlioblastoma2.95 - 6.30 µMNot Specified[10]
Colon Cancer Cell LinesColon Cancer2.44 - 5.42 µMNot Specified[10]
QQ1 ACHNRenal Cancer1.55 µMNot Specified[11][12]

Table 2: Effects of Piperazine Derivatives on Apoptosis and Cell Cycle

CompoundCell LineEffectObservationsReference
CB01 U87, HeLaApoptosis InductionUpregulation of cleaved caspase-3, cytochrome c, and Bax. Increased activity of caspase-3 and -9.[7]
C505 K562Apoptosis & Cell Cycle Arrest37.9% apoptosis at 72 hours. Arrest at the S/G2/M phase.[4]
PCC SNU-475, SNU-423Apoptosis & G1 Cell Cycle ArrestActivation of caspase-3/7, -8, and -9. Release of cytochrome c.[2][3]
7-PEC HCT-116Apoptosis InductionIncreased Bax/Bcl-2 ratio, activation of p53, caspase-3, and -9.[8]
Piperine SK MEL 28, B16 F0G1 Cell Cycle Arrest & ApoptosisDown-regulation of cyclin D1, induction of p21, activation of Chk1.[13]
Ciprofloxacin Derivative HCT116, A549G2/M Cell Cycle Arrest & ApoptosisOverexpression of p53 and Bax, decreased Bcl-2.[14]
Benzothiazole-piperazines (1h, 1j) HUH-7, MCF-7, HCT-116Sub-G1 Cell Cycle Arrest & ApoptosisInduction of apoptosis confirmed by Hoechst staining and FACS.[15]
SPOPP-3 SW480G2/M Cell Cycle Arrest & ApoptosisReduction in cyclin B1 expression.[10]
QQ1 ACHNCell Cycle ArrestInduces oxidative stress and cell cycle arrest.[11][12]

Signaling Pathways and Mechanisms of Action

Cinnamyl piperazine derivatives exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation. The primary mechanisms observed are the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at various phases.

Apoptosis Induction Pathways

Many piperazine derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9 and caspase-3.[7][8] Some compounds also activate the extrinsic pathway, which involves the activation of caspase-8.[2][3]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway CP Cinnamyl Piperazines Bax Bax CP->Bax + Bcl2 Bcl-2 CP->Bcl2 - Casp8 Caspase-8 (activated) CP->Casp8 + Mito Mitochondria CytC Cytochrome c (release) Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway

Caption: Cinnamyl piperazine-induced apoptosis pathways.

Cell Cycle Arrest Mechanisms

In addition to apoptosis, cinnamyl piperazines can halt the proliferation of cancer cells by inducing cell cycle arrest.[13] This is achieved by altering the expression of key cell cycle regulatory proteins. For instance, some derivatives cause G1 phase arrest by down-regulating cyclin D1 and inducing the cyclin-dependent kinase inhibitor p21.[13] Others induce a G2/M phase arrest, which can be associated with a decrease in the levels of CDK1 and cyclin B.[10][16]

G CP Cinnamyl Piperazines p21 p21 CP->p21 + CyclinD1 Cyclin D1 CP->CyclinD1 - CDK1_CyclinB CDK1/Cyclin B CP->CDK1_CyclinB - G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase G1_Arrest G1 Arrest G1_Arrest->G1_Phase G2M_Arrest G2/M Arrest G2M_Arrest->G2_Phase p21->G1_Arrest

Caption: Mechanisms of cinnamyl piperazine-induced cell cycle arrest.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of cinnamyl piperazine derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Cinnamyl piperazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cinnamyl piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

G A Seed cells in 96-well plate B Incubate 24h A->B C Treat with cinnamyl piperazine derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Remove medium, add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Cinnamyl piperazine derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the cinnamyl piperazine derivative at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1500 rpm for 5-10 minutes.

  • Washing: Wash the cell pellets twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Cancer cell lines

  • Cinnamyl piperazine derivative

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Caspase-3, Bax, Bcl-2, Cyclin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

These protocols provide a foundation for investigating the anti-cancer properties of cinnamyl piperazine derivatives. Researchers should optimize these methods for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Cinnamyl Piperazine Hydrochloride in Cerebrovascular Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Cinnamyl piperazine hydrochloride in the study of cerebrovascular disorders, such as ischemic stroke. The protocols detailed below are based on established experimental models and the known pharmacology of related piperazine derivatives, offering a framework for investigating the neuroprotective effects of this compound.

Introduction

Cinnamyl piperazine is a known human metabolite of Cinnarizine, a drug used for motion sickness and vertigo that exhibits calcium channel blocking and antihistaminic properties.[1][2][3] Given that excessive calcium influx is a key mechanism of neuronal damage in ischemic stroke, Cinnamyl piperazine hydrochloride presents as a compound of interest for neuroprotection research.[4][5] Its structural similarity to other neuroprotective piperazine derivatives further suggests its potential in mitigating ischemic brain injury. These notes provide protocols to explore this potential using standard in vitro and in vivo models of cerebral ischemia.

Mechanism of Action and Signaling Pathways

The putative mechanism of action for Cinnamyl piperazine hydrochloride in cerebrovascular disorders is likely multifaceted, stemming from its core chemical structure and relationship to Cinnarizine. The primary hypothesized mechanisms include:

  • Calcium Channel Blockade: Cinnamyl piperazine, as a diphenylmethylpiperazine derivative, is expected to exhibit calcium channel blocking activity, particularly on L-type and T-type voltage-gated calcium channels.[3][6] By inhibiting the excessive influx of calcium into neurons following an ischemic event, the compound may prevent the activation of downstream neurotoxic cascades, including the activation of proteases, lipases, and nucleases that lead to cell death.[4]

  • NMDA Receptor Antagonism: Glutamate-mediated excitotoxicity via N-methyl-D-aspartate (NMDA) receptors is a central pathway in ischemic neuronal death.[7][8] Some piperazine derivatives have shown an affinity for NMDA receptors, suggesting that Cinnamyl piperazine hydrochloride could potentially modulate this pathway, reducing excitotoxicity.[9]

The signaling pathways potentially modulated by Cinnamyl piperazine hydrochloride in the context of cerebral ischemia are depicted below.

Cinnamyl_Piperazine_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate_Release Excessive Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Calcium_Influx Ca2+ Influx Neuronal_Injury Neuronal Injury & Death Calcium_Influx->Neuronal_Injury Initiates CPP_HCl Cinnamyl Piperazine HCl CPP_HCl->NMDA_Receptor Potential Antagonism Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel CPP_HCl->Voltage_Gated_Ca_Channel Blockade NMDA_Receptor->Calcium_Influx Voltage_Gated_Ca_Channel->Calcium_Influx

Hypothesized signaling pathways for Cinnamyl piperazine HCl.

Quantitative Data Summary

CompoundAssayModelConcentrationResult (Cell Viability %)Reference
Cinnamamide Piperazine Derivative (9d)MTT AssayGlutamate-induced neurotoxicity in SH-SY5Y cells1 µmol/L56.53 ± 3.52[5]
Cinnamamide Piperazine Derivative (9d)MTT AssayGlutamate-induced neurotoxicity in SH-SY5Y cells10 µmol/L59.65 ± 0.83[5]

Experimental Protocols

The following are detailed protocols for in vitro and in vivo models of cerebral ischemia, adapted for the evaluation of Cinnamyl piperazine hydrochloride.

In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model simulates the conditions of ischemia and reperfusion in a cell culture system.

Workflow Diagram:

OGD_R_Workflow Cell_Culture 1. Culture Primary Cortical Neurons or Neuronal Cell Line (e.g., SH-SY5Y) OGD 2. Induce OGD: - Glucose-free medium - Hypoxic chamber (e.g., 95% N2, 5% CO2) Cell_Culture->OGD Treatment 3. Add Cinnamyl Piperazine HCl during OGD or Reperfusion OGD->Treatment Reperfusion 4. Reperfusion: - Normal glucose medium - Normoxic conditions Treatment->Reperfusion Assessment 5. Assess Neuroprotection: - Cell viability (MTT, LDH assay) - Apoptosis (TUNEL staining) - Calcium imaging Reperfusion->Assessment

Workflow for the in vitro OGD/R experiment.

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) to confluence in appropriate culture vessels.

  • Oxygen-Glucose Deprivation (OGD):

    • Prepare a deoxygenated, glucose-free DMEM medium.

    • Replace the normal culture medium with the OGD medium.

    • Place the cells in a hypoxic chamber with 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-6 hours) at 37°C.[1]

  • Treatment:

    • Prepare stock solutions of Cinnamyl piperazine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO, ensuring final vehicle concentration is non-toxic to cells).

    • Add the test compound at various concentrations to the OGD medium at the beginning of OGD or at the onset of reperfusion to assess both prophylactic and therapeutic potential.

  • Reperfusion:

    • Remove the cells from the hypoxic chamber.

    • Replace the OGD medium with fresh, complete culture medium containing glucose.

    • Return the cells to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 24 hours).[10]

  • Assessment of Neuroprotection:

    • Cell Viability: Perform an MTT assay to assess metabolic activity or an LDH assay to measure cytotoxicity.[11]

    • Apoptosis: Use TUNEL staining to visualize apoptotic cells.

    • Intracellular Calcium: Utilize calcium-sensitive fluorescent dyes (e.g., Fura-2 AM) to measure changes in intracellular calcium concentrations.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

This model mimics focal ischemic stroke in rodents.

Workflow Diagram:

MCAO_Workflow Animal_Prep 1. Anesthetize Rodent (e.g., Rat or Mouse) MCAO_Surgery 2. Induce MCAO: - Intraluminal suture method Animal_Prep->MCAO_Surgery Treatment 3. Administer Cinnamyl Piperazine HCl (e.g., i.p. or i.v.) MCAO_Surgery->Treatment Reperfusion 4. Withdraw Suture for Reperfusion (optional) Treatment->Reperfusion Evaluation 5. Evaluate Outcome: - Neurological deficit scoring - Infarct volume measurement (TTC staining) - Histology Reperfusion->Evaluation

Workflow for the in vivo MCAO experiment.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane).[12]

    • Maintain body temperature at 37°C using a heating pad.

  • MCAO Surgery (Intraluminal Suture Method):

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[13]

    • The duration of occlusion can be varied (e.g., 60-120 minutes for transient MCAO, or permanent).

  • Treatment:

    • Administer Cinnamyl piperazine hydrochloride at different doses via a suitable route (e.g., intraperitoneal or intravenous injection) either before, during, or after the ischemic insult.

  • Reperfusion (for transient MCAO):

    • After the desired occlusion period, carefully withdraw the suture to allow for reperfusion of the MCA territory.[13]

  • Evaluation of Outcome (typically at 24-72 hours post-MCAO):

    • Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.

    • Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarct area remains white.[12] Quantify the infarct volume using image analysis software.

    • Histology: Perform histological analysis (e.g., H&E staining) to assess neuronal damage in the ischemic penumbra.

Safety and Toxicology

While specific toxicity data for Cinnamyl piperazine hydrochloride in the context of cerebrovascular research is limited, general safety information for 1-Cinnamylpiperazine indicates it can cause skin and eye irritation and may cause respiratory irritation.[1] Cinnarizine, the parent compound, has been associated with drug-induced parkinsonism with chronic use due to its dopamine D2 receptor antagonism.[14] Researchers should handle Cinnamyl piperazine hydrochloride with appropriate personal protective equipment and conduct preliminary toxicity studies to determine a safe and effective dose range for in vivo experiments.

Conclusion

Cinnamyl piperazine hydrochloride holds promise as a research tool for investigating neuroprotective strategies in cerebrovascular disorders. Its potential to modulate key pathological pathways in ischemic stroke, such as calcium overload and excitotoxicity, warrants further investigation. The protocols outlined above provide a solid foundation for researchers to explore the efficacy and mechanism of action of this compound in well-established preclinical models.

References

Application Notes and Protocols for µ-Opioid Receptor (MOR) Activation Assays with Cinnamylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The µ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that serves as the primary target for opioid analgesics.[1] Activation of MOR by agonists initiates a cascade of intracellular signaling events, primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesia.[2] However, MOR activation can also trigger a parallel signaling pathway involving β-arrestin recruitment, which is thought to contribute to some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[3]

Cinnamylpiperazines are a class of synthetic opioids that have emerged as potent MOR agonists.[4] Structurally distinct from fentanyl and its analogs, these compounds, including AP-237, 2-methyl AP-237, and AP-238, have been identified in the illicit drug market and are associated with significant pharmacological effects.[1][5] Understanding the functional activity and signaling profiles of these novel compounds at the MOR is crucial for both forensic toxicology and the development of safer opioid therapeutics.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activation of the µ-opioid receptor by cinnamylpiperazines. The described assays—β-arrestin2 recruitment, cAMP inhibition, and pERK1/2 activation—allow for a comprehensive assessment of the potency and efficacy of these compounds and can help to elucidate their signaling bias.

MOR Signaling Pathways

Activation of the µ-opioid receptor by an agonist like a cinnamylpiperazine can initiate two main signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the desired analgesic effects, while the β-arrestin pathway is often linked to adverse effects.

MOR_Signaling µ-Opioid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR µ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates GRK GRK MOR->GRK Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits ERK ERK1/2 beta_arrestin->ERK pERK pERK1/2 ERK->pERK Phosphorylation Side_Effects Side Effects (e.g., Respiratory Depression) pERK->Side_Effects Cinnamylpiperazine Cinnamylpiperazine (Agonist) Cinnamylpiperazine->MOR Binds to

Caption: MOR Signaling Pathways.

Quantitative Data Summary

The following tables summarize the in vitro functional data for several cinnamylpiperazine derivatives at the µ-opioid receptor.

Table 1: β-Arrestin2 Recruitment Assay Data for Cinnamylpiperazines [3][4]

CompoundEC50 (nM)Emax (% relative to Hydromorphone)
AP-237 1,840110%
2-Methyl AP-237 3,110125%
para-Methyl AP-237 1,180116%
AP-238 248108%
Hydromorphone (Reference) 41100%
Fentanyl (Reference) 0.8162%

Table 2: [³⁵S]GTPγS Binding and Mini-Gi Signaling Assay Data for 2-Methyl AP-237 [4]

AssayCompoundEC50 (nM)Emax (% relative to DAMGO)
[³⁵S]GTPγS Binding 2-Methyl AP-23762046.7%
DAMGO (Reference)24.8100%
Fentanyl (Reference)28.291.1%
Morphine (Reference)41.377.0%
Mini-Gi Signaling 2-Methyl AP-2371,100113%
Hydromorphone (Reference)32.8105%

Table 3: MOR Binding Affinity (Ki) for 2-Methyl AP-237 [4]

CompoundKi (nM)
2-Methyl AP-237 12.9
DAMGO (Reference) 0.31
Fentanyl (Reference) 0.60
Morphine (Reference) 0.73

Experimental Workflow

A typical workflow for characterizing novel synthetic opioids like cinnamylpiperazines involves a tiered approach, starting with binding affinity determination followed by functional assays to assess potency, efficacy, and signaling bias.

Experimental_Workflow Experimental Workflow for MOR Agonist Characterization Start Start: Novel Cinnamylpiperazine Compound Binding_Assay Radioligand Binding Assay (e.g., [3H]-DAMGO) Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assays Functional Assays Determine_Ki->Functional_Assays cAMP_Assay cAMP Inhibition Assay Functional_Assays->cAMP_Assay pERK_Assay pERK1/2 Activation Assay Functional_Assays->pERK_Assay beta_Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->beta_Arrestin_Assay Determine_EC50_Emax_cAMP Determine EC50 and Emax (G-protein pathway) cAMP_Assay->Determine_EC50_Emax_cAMP Determine_EC50_Emax_pERK Determine EC50 and Emax (Downstream signaling) pERK_Assay->Determine_EC50_Emax_pERK Determine_EC50_Emax_Arrestin Determine EC50 and Emax (β-arrestin pathway) beta_Arrestin_Assay->Determine_EC50_Emax_Arrestin Data_Analysis Data Analysis and Signaling Bias Calculation Determine_EC50_Emax_cAMP->Data_Analysis Determine_EC50_Emax_pERK->Data_Analysis Determine_EC50_Emax_Arrestin->Data_Analysis Conclusion Conclusion: Pharmacological Profile of Cinnamylpiperazine Data_Analysis->Conclusion

Caption: In Vitro Characterization Workflow.

Experimental Protocols

β-Arrestin2 Recruitment Assay

This assay measures the recruitment of β-arrestin2 to the activated MOR, a key step in the β-arrestin signaling pathway. A common method is the PathHunter® β-arrestin assay (DiscoverX).

Materials:

  • CHO-K1 cells stably co-expressing ProLink™-tagged MOR and an Enzyme Acceptor-tagged β-arrestin2 (DiscoverX)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • Cinnamylpiperazine compounds and reference agonists (e.g., Hydromorphone, DAMGO)

  • PathHunter Detection Reagents (DiscoverX)

  • White, clear-bottom 96-well or 384-well cell culture plates

  • Luminescence plate reader

Protocol:

  • Cell Culture: Culture the PathHunter CHO-K1 MOR β-arrestin cells in Opti-MEM I supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells and resuspend in antibiotic-free medium.

    • Plate cells at a density of 5,000-10,000 cells per well in a 96-well plate (or 2,500-5,000 for a 384-well plate).

    • Incubate for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of cinnamylpiperazine compounds and reference agonists in assay buffer. The final concentration should cover a range appropriate to determine EC50 values (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Agonist Stimulation:

    • Add the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Prepare the PathHunter detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of a reference full agonist (e.g., DAMGO or Hydromorphone).

    • Generate concentration-response curves and calculate EC50 and Emax values using a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity upon MOR activation, leading to a decrease in intracellular cAMP levels. A common method is a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human µ-opioid receptor (hMOR).

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Cinnamylpiperazine compounds and reference agonists.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit or Promega GloSensor™ cAMP Assay).

  • White, low-volume 384-well plates.

  • Plate reader capable of HTRF or luminescence detection.

Protocol:

  • Cell Culture: Maintain hMOR expressing cells in complete medium at 37°C and 5% CO₂.

  • Cell Plating:

    • Harvest cells and resuspend in antibiotic-free medium.

    • Plate 2,000-5,000 cells per well in a 384-well plate.

    • Incubate for 18-24 hours.

  • Agonist Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer containing 0.5 mM IBMX.

    • Add serial dilutions of cinnamylpiperazine compounds or reference agonists.

    • Pre-incubate for 15 minutes at room temperature.

    • Add forskolin to a final concentration of 5-10 µM to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Detection (using HTRF kit):

    • Add cAMP-d2 and anti-cAMP cryptate reagents to each well according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the HTRF signal at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

    • Normalize the data to the forskolin-stimulated response (100%) and basal level (0%).

    • Generate concentration-response curves and calculate IC50 values (which can be converted to EC50) and Emax for the inhibition of cAMP production.

pERK1/2 Activation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in both G-protein and β-arrestin signaling pathways.

Materials:

  • HEK293 or CHO-K1 cells expressing hMOR.

  • Serum-free culture medium.

  • Cinnamylpiperazine compounds and reference agonists.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Culture and Plating:

    • Culture hMOR expressing cells to ~80% confluency in 6-well plates.

    • Serum-starve the cells for 12-18 hours before the experiment to reduce basal ERK phosphorylation.

  • Agonist Stimulation:

    • Treat the cells with various concentrations of cinnamylpiperazines or reference agonists for a predetermined time (typically 5-10 minutes at 37°C). Include an untreated control.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 20 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.

    • Normalize the data to the basal level and generate concentration-response curves to determine EC50 and Emax values.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is recommended to perform appropriate validation experiments to ensure the reliability and reproducibility of the results. All work with potent opioids should be conducted in a properly equipped laboratory with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Cinnamyl Piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamyl piperazine hydrochloride. Our aim is to help you improve your synthesis yield and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for cinnamyl piperazine?

A1: The most prevalent and straightforward method for synthesizing cinnamyl piperazine is the nucleophilic substitution reaction between cinnamyl chloride and an excess of piperazine.[1][2][3][4] The large excess of piperazine is crucial to favor the formation of the mono-substituted product and minimize the production of the di-substituted byproduct, 1,4-dicinnamylpiperazine.

Q2: How is the cinnamyl piperazine base converted to its hydrochloride salt?

A2: The cinnamyl piperazine base is converted to its dihydrochloride salt by reacting it with hydrochloric acid in a suitable solvent.[1] Commonly used solvents for this step include acetone or ethanol. The hydrochloride salt then typically precipitates from the solution and can be collected by filtration and purified by recrystallization.[1]

Q3: What are the key factors that influence the yield of cinnamyl piperazine synthesis?

A3: Several factors can significantly impact the yield of your synthesis:

  • Molar ratio of reactants: A higher molar excess of piperazine to cinnamyl chloride generally leads to a higher yield of the mono-substituted product.

  • Reaction solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Common solvents include isopropanol, ethanol, and acetone.[1][2][4]

  • Reaction temperature: The reaction is often performed at elevated temperatures (reflux) to increase the reaction rate.[1][4][5]

  • Presence of a base: When reacting a piperazine derivative with a halogenated compound, an acid scavenger like anhydrous sodium carbonate or triethylamine is often used to neutralize the formed hydrohalic acid.[1][4]

  • Purity of starting materials: Impurities in the cinnamyl chloride or piperazine can lead to side reactions and lower yields.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Cinnamyl Piperazine - Insufficient excess of piperazine, leading to the formation of di-substituted byproduct.- Reaction time is too short or temperature is too low.- Inefficient purification process.- Increase the molar ratio of piperazine to cinnamyl chloride (e.g., 5:1 or greater).- Extend the reaction time or increase the reaction temperature to reflux.- Optimize the purification method (e.g., distillation, recrystallization from a different solvent).[2][4]
High Amount of 1,4-Dicinnamylpiperazine Byproduct - Molar ratio of piperazine to cinnamyl chloride is too low.- Significantly increase the excess of piperazine. This shifts the equilibrium towards the formation of the mono-substituted product.
Difficulty in Isolating the Product - The product may be too soluble in the reaction solvent.- Incomplete reaction, leaving unreacted starting materials.- After the reaction, distill off the solvent and then proceed with extraction and purification.[2]- Monitor the reaction progress using techniques like TLC to ensure completion before workup.
Product Purity is Low After Purification - Ineffective removal of excess piperazine.- Co-precipitation of byproducts during hydrochloride salt formation.- After the reaction, wash the crude product with water to remove the water-soluble piperazine hydrochloride.- During hydrochloride salt formation, add the hydrochloric acid solution dropwise and with vigorous stirring to promote selective crystallization. Recrystallize the final product.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Cinnamyl Piperazine

This protocol is adapted from established methods for the synthesis of N-cinnamyl piperazine.[2][4]

Materials:

  • Cinnamyl chloride

  • Anhydrous piperazine

  • Isopropanol

  • Chloroform

  • Sodium hydroxide solution

  • Water

  • Anhydrous potassium carbonate

  • n-Hexane

Procedure:

  • Dissolve a five-fold molar excess of anhydrous piperazine (e.g., 2.5 moles) in isopropanol (1 liter).

  • Gradually add cinnamyl chloride (e.g., 0.5 moles) dropwise to the piperazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 3 hours.

  • Distill off the isopropanol under reduced pressure.

  • Dissolve the resulting residue in chloroform (500 ml).

  • Wash the chloroform solution with a sodium hydroxide solution and then with water.

  • Dry the chloroform layer over anhydrous potassium carbonate and then filter.

  • Remove the chloroform by vacuum distillation.

  • Remove the excess piperazine by sublimation.

  • Purify the crude N-cinnamyl piperazine by distillation.

  • The final product can be recrystallized from n-hexane. A reported yield for this method is 56%.[2]

Protocol 2: Formation of Cinnamyl Piperazine Dihydrochloride

This protocol describes the conversion of the cinnamyl piperazine free base to its dihydrochloride salt.[1]

Materials:

  • N-cinnamyl piperazine

  • Acetone

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the purified N-cinnamyl piperazine in acetone.

  • Slowly add a stoichiometric amount of hydrochloric acid to the acetone solution with stirring.

  • The cinnamyl piperazine dihydrochloride will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • The collected solid can be further purified by recrystallization from ethanol.

Data Summary

Reactant Molar Ratio (Piperazine:Cinnamyl Chloride) Solvent Temperature Reaction Time Reported Yield Reference
5:1Isopropanol70°C3 hours56%[2][4]
ExcessAbsolute EthanolNot specifiedNot specifiedNot specified (general method)[1]
Not specifiedEthanol60-80°C1 hour>75% (for a derivative)[5]

Visualized Workflows

G cluster_synthesis Synthesis of N-Cinnamyl Piperazine reactants Cinnamyl Chloride + Excess Piperazine dissolve Dissolve in Isopropanol reactants->dissolve reaction React at 70°C for 3h dissolve->reaction distill_solvent Distill off Isopropanol reaction->distill_solvent extraction Dissolve in Chloroform, Wash with NaOH and Water distill_solvent->extraction dry Dry with K2CO3 extraction->dry distill_chloroform Distill off Chloroform dry->distill_chloroform sublime Sublime Excess Piperazine distill_chloroform->sublime purify Distill and Recrystallize from n-Hexane sublime->purify product N-Cinnamyl Piperazine purify->product

Caption: Experimental workflow for the synthesis of N-cinnamyl piperazine.

G cluster_hcl_formation Formation of Cinnamyl Piperazine Dihydrochloride start N-Cinnamyl Piperazine (Free Base) dissolve Dissolve in Acetone start->dissolve add_hcl Add Hydrochloric Acid dissolve->add_hcl precipitate Precipitation of Salt add_hcl->precipitate filtrate Filter the Precipitate precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize final_product Cinnamyl Piperazine Dihydrochloride recrystallize->final_product G cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_byproduct Check for 1,4-Dicinnamylpiperazine low_yield->check_byproduct increase_piperazine Increase Piperazine Excess check_byproduct->increase_piperazine Byproduct Present check_conditions Review Reaction Time and Temperature check_byproduct->check_conditions No Byproduct yield_improved Yield Improved increase_piperazine->yield_improved increase_time_temp Increase Reaction Time/Temperature check_conditions->increase_time_temp increase_time_temp->yield_improved

References

Technical Support Center: Cinnamyl Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative and educational purposes. Specific degradation pathways for Cinnamyl Piperazine Hydrochloride have not been extensively reported in publicly available scientific literature. The degradation products and pathways described herein are hypothetical and based on the known chemical reactivity of the cinnamyl and piperazine functional groups. Experimental validation is required to determine the actual degradation profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Cinnamyl Piperazine Hydrochloride under stress conditions?

A1: Based on its chemical structure, Cinnamyl Piperazine Hydrochloride is susceptible to degradation through several pathways:

  • Oxidation: The piperazine ring and the allylic carbon of the cinnamyl group are prone to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, and cleavage of the cinnamyl side chain to form cinnamaldehyde or cinnamic acid.[1][2][3]

  • Hydrolysis: Under acidic or basic conditions, the molecule is generally stable, but extreme pH and temperature may promote hydrolysis, although less common for this structure.

  • Photodegradation: Exposure to UV light can induce isomerization of the cinnamyl double bond (from trans to cis) and may also lead to oxidative degradation.[4]

  • Thermal Degradation: High temperatures can lead to the cleavage of the N-cinnamyl bond and decomposition of the piperazine ring.[5]

Q2: What are the potential degradation products of Cinnamyl Piperazine Hydrochloride?

A2: Several potential degradation products (DPs) may be formed under various stress conditions. The table below lists some hypothetical degradants:

Degradation Product IDNamePlausible Formation Condition
DP-1CinnamaldehydeOxidative, Thermal
DP-2Cinnamic AcidOxidative
DP-3PiperazineThermal, Photolytic
DP-4Cinnamyl Piperazine N-OxideOxidative
DP-5(Z)-1-cinnamylpiperazinePhotolytic (Isomerization)

Q3: How can I monitor the degradation of Cinnamyl Piperazine Hydrochloride in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent drug from all potential degradation products, process impurities, and excipients. UV detection is typically suitable for this compound due to the presence of the chromophoric cinnamyl group.

Troubleshooting Guides

Problem 1: Unexpected peaks are observed in the HPLC chromatogram of my stability sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main component and the unexpected peaks.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying and tracking the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for structural elucidation.

Problem 2: The mass balance of my stability study is below 95%.

  • Possible Cause 1: Some degradation products are not being detected by the current analytical method (e.g., they lack a UV chromophore or are volatile).

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze the samples at a lower UV wavelength (e.g., 210 nm) to try and detect additional compounds.

    • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector.

    • Gas Chromatography (GC) Analysis: If volatile degradants are suspected (e.g., from piperazine ring cleavage), consider headspace GC-MS analysis.

  • Possible Cause 2: The response factors of the degradation products are significantly different from the parent drug, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Isolate and Characterize Degradants: Isolate the major degradation products using preparative HPLC.

    • Determine Relative Response Factors (RRFs): Prepare standard solutions of the isolated degradants and determine their RRFs relative to the parent compound. Use these RRFs for more accurate quantification.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on Cinnamyl Piperazine Hydrochloride.

Stress ConditionDuration% Degradation of Cinnamyl Piperazine HClMajor Degradation Product(s) Formed
0.1 M HCl24 hours< 2%-
0.1 M NaOH24 hours~ 5%DP-2
3% H₂O₂8 hours~ 15%DP-1, DP-4
60°C Dry Heat48 hours~ 8%DP-3
UV Light (ICH Q1B)24 hours~ 12%DP-5, DP-1

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of Cinnamyl Piperazine Hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Store a solid sample of Cinnamyl Piperazine Hydrochloride in an oven at 60°C for 48 hours. Dissolve the sample in the solvent before analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of Cinnamyl Piperazine Hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples, including a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Hypothetical_Degradation_Pathways cluster_main Cinnamyl Piperazine Hydrochloride cluster_degradation Degradation Products Cinnamyl_Piperazine_HCl Cinnamyl Piperazine HCl DP1 DP-1: Cinnamaldehyde Cinnamyl_Piperazine_HCl->DP1 Oxidative/Thermal DP2 DP-2: Cinnamic Acid Cinnamyl_Piperazine_HCl->DP2 Oxidative DP3 DP-3: Piperazine Cinnamyl_Piperazine_HCl->DP3 Thermal/Photolytic DP4 DP-4: Cinnamyl Piperazine N-Oxide Cinnamyl_Piperazine_HCl->DP4 Oxidative DP5 DP-5: (Z)-1-cinnamylpiperazine Cinnamyl_Piperazine_HCl->DP5 Photolytic

Caption: Hypothetical degradation pathways of Cinnamyl Piperazine Hydrochloride.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknown peaks Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Cinnamyl_Piperazine_HCl Cinnamyl Piperazine HCl Sample Cinnamyl_Piperazine_HCl->Acid Cinnamyl_Piperazine_HCl->Base Cinnamyl_Piperazine_HCl->Oxidation Cinnamyl_Piperazine_HCl->Thermal Cinnamyl_Piperazine_HCl->Photo

Caption: Workflow for identifying degradation products of Cinnamyl Piperazine HCl.

References

Cinnamyl piperazine hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of Cinnamyl Piperazine Hydrochloride in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Cinnamyl Piperazine Hydrochloride?

A1: To ensure maximum stability, the solid compound should be stored in a tightly closed container in a refrigerator, under an inert atmosphere.[1] It is crucial to protect it from light, moisture, and air.[2]

Q2: I've prepared a stock solution of Cinnamyl Piperazine Hydrochloride. How should I store it and for how long is it stable?

A2: Aqueous stock solutions should be freshly prepared whenever possible. For short-term storage, keep the solution at 2-8°C and protect it from light. The stability of piperazine derivatives in solution can be poor; phenyl piperazines, for example, can show significant degradation even when stored frozen over several months.[3] It is highly recommended to perform a stability study for your specific solvent and concentration.

Q3: What common factors can cause degradation of Cinnamyl Piperazine Hydrochloride in my experiments?

A3: Several factors can lead to degradation, including:

  • pH: The stability of piperazine salts can be pH-dependent.[4][5]

  • Temperature: Elevated temperatures accelerate thermal degradation.[6][7]

  • Light: The compound is light-sensitive, and exposure can lead to photolytic degradation.[2]

  • Oxidation: Piperazines are susceptible to oxidative degradation, which can be catalyzed by metal ions.[4][6][8] Avoid reactive oxygen species and incompatible oxidizing agents.[2][9]

  • Reactive Excipients: Impurities in solvents or formulation excipients (e.g., peroxides, aldehydes) can react with the compound.[10]

Q4: In which solvents is Cinnamyl Piperazine Hydrochloride soluble?

A4: Cinnamyl Piperazine Hydrochloride is expected to be soluble in water.[11] For organic solvents, it is best to consult the supplier's documentation or test solubility on a small scale.

Troubleshooting Guide

This section addresses specific problems you may encounter.

Issue 1: Precipitation or Cloudiness in Solution
  • Potential Cause 1: Poor Solubility. The concentration of your solution may exceed the solubility limit in the chosen solvent.

    • Solution: Try gentle warming or sonication to aid dissolution. If precipitation persists, consider reducing the concentration or using a different solvent system.

  • Potential Cause 2: pH Shift. A change in the solution's pH could cause the compound to convert to its less soluble free base form.

    • Solution: Ensure your solvent is adequately buffered to a pH where the hydrochloride salt is stable and soluble.

  • Potential Cause 3: Degradation. The precipitate could be an insoluble degradation product.

    • Solution: Analyze the precipitate and the supernatant separately using a suitable analytical method like HPLC to identify the components. Follow the troubleshooting steps for degradation below.

Issue 2: Inconsistent or Non-reproducible Experimental Results
  • Potential Cause 1: Solution Degradation. If your stock solution has been stored for an extended period or improperly, the active concentration of Cinnamyl Piperazine Hydrochloride may have decreased.

    • Solution: Prepare fresh solutions for each experiment. If you must use a stored solution, run a quality control check (e.g., HPLC) to confirm its concentration and purity before use.

  • Potential Cause 2: Adsorption to Labware. The compound may adsorb to the surfaces of plastic or glass containers, especially at low concentrations.

    • Solution: Consider using low-adsorption microplates or vials. Include a pre-treatment step where you rinse containers with the solution to saturate binding sites before adding the final experimental sample.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental outcomes.

G cluster_0 Troubleshooting Flow start Inconsistent or Unexpected Results check_solution Is the solution clear and colorless? start->check_solution precipitate Precipitation or Color Change Observed check_solution->precipitate No check_purity Analyze Solution Purity (e.g., HPLC, LC-MS) check_solution->check_purity Yes check_prep Review Solution Preparation Protocol precipitate->check_prep solubility Issue: Solubility - Decrease concentration - Change solvent - Use buffer check_prep->solubility degradation Issue: Degradation - Prepare fresh solution - Protect from light/heat - Check for contaminants check_prep->degradation solubility->check_purity degradation->check_purity purity_ok Purity & Concentration OK? check_purity->purity_ok purity_ok->degradation No review_exp Review Experimental Design & Execution purity_ok->review_exp Yes end Problem Resolved review_exp->end

Caption: A logical workflow for troubleshooting experimental issues.

Quantitative Stability Data

ConditionTime (hours)% Cinnamyl Piperazine HCl Remaining (Hypothetical)Appearance
Control (4°C, Dark) 0100%Clear, Colorless
2499.8%Clear, Colorless
7299.5%Clear, Colorless
40°C, Dark 2495.2%Clear, Colorless
7288.1%Faint Yellow Tint
Ambient Light, 25°C 2492.5%Clear, Colorless
7281.3%Noticeable Yellowing
0.1 M HCl, 60°C 2498.9%Clear, Colorless
0.1 M NaOH, 60°C 2475.4%Yellow, slight precipitate
3% H₂O₂, 25°C 2460.1%Brownish tint

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol describes a general method for assessing the stability of Cinnamyl Piperazine Hydrochloride and detecting degradation products.[12][13][14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium Acetate (or other suitable buffer salt)

    • Purified water (18 MΩ·cm)

    • Cinnamyl Piperazine Hydrochloride reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 15% B, increase linearly to 70% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 259 nm (this should be optimized based on the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare working solutions by diluting the stock.

    • For stability testing, subject aliquots of your experimental solution to stress conditions (heat, light, acid, base, oxidation as shown in the table above).

    • At each time point, dilute the stressed sample to an appropriate concentration.

    • Inject the samples onto the HPLC system.

    • Monitor the chromatogram for a decrease in the area of the main peak (Cinnamyl Piperazine Hydrochloride) and the appearance of new peaks (degradation products).

    • Calculate the percentage remaining by comparing the peak area of the stressed sample to that of an unstressed control sample (T=0).

Signaling Pathway Context

Maintaining the chemical integrity of Cinnamyl Piperazine Hydrochloride is critical for its biological function. Certain forms of this compound are known potent and selective inhibitors of hematopoietic prostaglandin D synthase (H-PGDS).[15] Degradation could lead to a loss of this inhibitory activity, compromising experimental results.

G cluster_pathway Simplified PGD2 Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) HPGDS H-PGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) Response Inflammatory & Allergic Responses PGD2->Response COX->PGH2 HPGDS->PGD2 Inhibitor Cinnamyl Piperazine HCl (Active Compound) Inhibitor->HPGDS

Caption: Inhibition of H-PGDS by Cinnamyl Piperazine Hydrochloride.

References

Technical Support Center: Cinnamyl Piperazine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of Cinnamyl Piperazine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of Cinnamyl Piperazine Hydrochloride relevant to HPLC analysis?

A1: Cinnamyl Piperazine Hydrochloride is the salt of a weak base.[1] Its piperazine moiety contains two nitrogen atoms, making it basic and prone to interaction with acidic silanol groups on silica-based HPLC columns.[2][3] It is freely soluble in water and has a molecular weight of approximately 238.76 g/mol .[4][5] The cinnamyl group provides a chromophore for UV detection.

Q2: Which HPLC column is recommended for Cinnamyl Piperazine Hydrochloride analysis?

A2: A reversed-phase C18 column is commonly used for the analysis of piperazine derivatives.[6] However, due to the basic nature of the analyte, a column with end-capping or a base-deactivated stationary phase is highly recommended to minimize peak tailing.[7] For particularly challenging separations, a normal-phase or a specialized column like a Primesep with mixed-mode (reversed-phase/cation-exchange) capabilities could be considered.[8][9]

Q3: What detection method is suitable for Cinnamyl Piperazine Hydrochloride?

A3: Due to the phenyl group in the cinnamyl moiety, UV detection is the most straightforward method.[10] The optimal wavelength should be determined by analyzing the UV spectrum of a standard solution, but a common starting point for similar structures is around 210-254 nm. If higher sensitivity is required or if the molecule lacked a suitable chromophore, alternative detection methods like mass spectrometry (LC-MS), evaporative light scattering (ELSD), or charged aerosol detection (CAD) could be employed.[9]

Troubleshooting Guide

Problem 1: Poor Peak Shape - Tailing Peak

Q: My chromatogram for cinnamyl piperazine hydrochloride shows a significant tailing peak. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like cinnamyl piperazine is a common issue, primarily caused by strong interactions between the basic amine groups and acidic residual silanol groups on the silica-based column packing.[2][11]

Possible Causes & Solutions:

  • Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2 and 4. This protonates the silanol groups, reducing their interaction with the protonated analyte.[2]

    • Solution 2: Add a Competing Base: Introduce a basic additive like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 10-25 mM).[2] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

    • Solution 3: Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or specifically designed for the analysis of basic compounds.

  • Column Overload:

    • Solution: Reduce the amount of sample injected or dilute the sample.[2][11]

  • Column Degradation:

    • Solution: Flush the column with a strong solvent or, if the column is old or has been used with aggressive mobile phases, replace it.[12]

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. What could be the problem?

A: Retention time variability can stem from several sources, including the mobile phase, the HPLC pump, or the column itself.[13]

Possible Causes & Solutions:

  • Mobile Phase Issues:

    • Solution 1: Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with at least 10-20 column volumes.[12]

    • Solution 2: Mobile Phase Composition Change: Prepare fresh mobile phase daily. If using a gradient, ensure the proportioning valves are functioning correctly.[12] Cover solvent reservoirs to prevent evaporation of the more volatile organic component.[12]

  • Pump & System Leaks:

    • Solution: Check for leaks in the system, particularly at fittings and pump seals. Salt buildup around a fitting is a common sign of a leak.[12] Address any pressure fluctuations, as these directly impact flow rate and retention time.[11]

  • Column Temperature Changes:

    • Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times.[12]

Problem 3: No Peak or Very Small Peak

Q: I've injected my sample, but I'm not seeing a peak for cinnamyl piperazine hydrochloride, or the peak is much smaller than expected. What should I check?

A: This issue can be due to problems with the sample, the instrument, or the detection settings.

Possible Causes & Solutions:

  • Sample Preparation/Degradation:

    • Solution: Confirm the concentration and solubility of your sample in the injection solvent. Ensure the sample has not degraded. Cinnamyl piperazine hydrochloride is a salt and should be soluble in aqueous solutions.[1]

  • Injector/System Blockage:

    • Solution: Check for blockages in the injector, tubing, or column frit. A sudden increase in system pressure is a key indicator of a blockage.[13]

  • Detector Settings:

    • Solution 1: Incorrect Wavelength: Verify that the UV detector is set to a wavelength where the analyte has significant absorbance.

    • Solution 2: Weak Signal: If the concentration is very low, consider increasing the injection volume or the sample concentration.[11]

  • Analyte Not Eluting:

    • Solution: The analyte may be very strongly retained on the column. Flush the column with a stronger solvent (e.g., 100% acetonitrile or methanol) to see if the peak elutes. If it does, the mobile phase is too weak.

Data Presentation

Table 1: Typical HPLC Method Parameters for Cinnamyl Piperazine Hydrochloride Analysis

ParameterTypical ValueRationale
Column C18, 250 x 4.6 mm, 5 µm (Base-deactivated)Standard for reversed-phase; base-deactivation minimizes peak tailing.[6]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Organic modifier for elution; acidic buffer controls ionization.[14][15]
Gradient Isocratic or Gradient (e.g., 30-70% Acetonitrile)Isocratic for simple mixtures; gradient for complex samples or to reduce run time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[10]
Column Temp. 35 °CImproves peak shape and ensures reproducible retention times.[10]
Injection Vol. 10 µLA common starting volume.[10]
Detection UV at 239 nmWavelength for UV absorbance by the cinnamyl group.[14]

Table 2: Troubleshooting Peak Tailing with Mobile Phase pH Adjustment

Mobile Phase pHAsymmetry Factor (As)Observation
7.0> 2.0Significant peak tailing due to silanol interactions.
5.01.5 - 1.8Reduced tailing, but still present.
3.01.0 - 1.2Symmetrical peak shape; optimal for analysis.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of Cinnamyl Piperazine Hydrochloride
  • Mobile Phase Preparation:

    • Prepare a 25 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.[11]

    • The mobile phase is a mixture of this buffer and HPLC-grade acetonitrile. For an isocratic run, a starting composition might be 40:60 (Acetonitrile:Buffer). Degas the final mobile phase.[12]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of Cinnamyl Piperazine Hydrochloride reference standard.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm (base-deactivated).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 239 nm.

    • Run Time: 20 minutes.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solution and record the chromatogram.

    • Verify system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates).

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention pressure Pressure Fluctuation? start->pressure no_peak No/Small Peak? start->no_peak tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split Peak peak_shape->split Yes check_mobile_phase Check Mobile Phase Prep / Leaks retention->check_mobile_phase Yes check_temp Use Column Oven retention->check_temp Yes check_pump Check Pump Seals / Degas Solvents pressure->check_pump Yes check_blockage Check for System Blockage pressure->check_blockage Yes check_sample_prep Verify Sample Prep & Detector Settings no_peak->check_sample_prep Yes check_ph Adjust Mobile Phase pH / Additive tailing->check_ph check_conc Reduce Sample Concentration tailing->check_conc check_solvent Match Sample Solvent to Mobile Phase fronting->check_solvent check_column_inlet Check Column Inlet/Frit split->check_column_inlet

Caption: General HPLC troubleshooting workflow.

Peak_Shape_vs_pH cluster_0 Effect of Mobile Phase pH on Peak Shape for Basic Analytes high_ph High pH (e.g., 7.0) - Silanols (Si-O⁻) are ionized - Analyte (Analyte-NH⁺) is protonated interaction Ionic Interaction high_ph->interaction tailing_peak Result: Peak Tailing interaction->tailing_peak low_ph Low pH (e.g., 3.0) - Silanols (Si-OH) are protonated - Analyte (Analyte-NH⁺) is protonated no_interaction Repulsion / No Interaction low_ph->no_interaction good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Mobile phase pH and its effect on peak shape.

References

Overcoming solubility problems of Cinnamyl piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cinnamyl piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Cinnamyl piperazine hydrochloride and why is its solubility important?

A1: Cinnamyl piperazine hydrochloride is a derivative of piperazine, a class of compounds with diverse pharmacological activities.[1][2] It has been identified as a potent hematopoietic prostaglandin D synthase (H-PGDS) inhibitor.[3] The aqueous solubility of a compound is a critical physicochemical property that influences its dissolution rate and, consequently, its bioavailability and therapeutic efficacy.[4][5][6] For in vitro experiments, achieving complete dissolution is essential for accurate and reproducible results.

Q2: I'm having trouble dissolving Cinnamyl piperazine hydrochloride in aqueous buffers. What are the initial steps I should take?

A2: Difficulty in dissolving Cinnamyl piperazine hydrochloride can arise from several factors, including its molecular structure and potential for polymorphism.[4] Start with simple adjustments to your protocol. Increase the sonication time and gently warm the solution (e.g., to 37°C), as temperature can positively influence the solubility of many compounds.[7] Also, ensure the pH of your buffer is appropriate, as the solubility of hydrochloride salts can be pH-dependent.[8][9]

Q3: Can the hydrochloride salt form itself be a source of solubility issues?

A3: While salt formation is a common strategy to enhance the solubility of weakly basic drugs, it doesn't always guarantee high aqueous solubility.[6][10] In some cases, the crystalline lattice energy of the salt can be high, making it difficult to dissolve. Additionally, the "common ion effect" can decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions.[10][11]

Troubleshooting Guide

If you are experiencing persistent solubility problems with Cinnamyl piperazine hydrochloride, the following troubleshooting guide provides a systematic approach to identify and resolve the issue.

Problem: Precipitate forms in my stock solution upon standing.

This often indicates that the compound has reached its saturation solubility in the chosen solvent system and may be crashing out of solution over time.

Troubleshooting Workflow

G A Precipitate Observed B Review Solvent System A->B Initial Step F Filter and Re-quantify A->F If all else fails C Decrease Concentration B->C If supersaturated D Add Co-solvent B->D If needs solubilizer E Adjust pH B->E If pH sensitive G Stable Solution C->G D->G E->G F->G

Caption: Troubleshooting workflow for precipitate formation.

Possible Solutions & Experimental Protocols

Solution Description Experimental Protocol
pH Adjustment The solubility of piperazine derivatives can be influenced by pH.[8][9] Adjusting the pH of the solvent can increase the ionization of the molecule, thereby enhancing its solubility.See Protocol 1: Solubility Enhancement by pH Adjustment .
Use of Co-solvents Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[12] Common examples include DMSO, ethanol, and PEG 400.See Protocol 2: Solubilization using a Co-solvent System .
Employing Surfactants Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[12]See Protocol 3: Micellar Solubilization with Surfactants .
Particle Size Reduction Decreasing the particle size of the solid drug increases its surface area, which can lead to a faster dissolution rate.[12]See Protocol 4: Particle Size Reduction by Sonication .

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a stock solution of Cinnamyl piperazine hydrochloride in deionized water at a concentration slightly higher than your target.

  • While stirring, slowly add a dilute acidic solution (e.g., 0.1 N HCl) or a basic solution (e.g., 0.1 N NaOH) dropwise.

  • Monitor the pH and visual clarity of the solution.

  • Continue adding the acid or base until the compound fully dissolves.

  • Record the final pH at which complete dissolution is achieved.

  • Adjust the pH of your final experimental buffer to this value before adding the drug.

Protocol 2: Solubilization using a Co-solvent System
  • Prepare a high-concentration stock solution of Cinnamyl piperazine hydrochloride in a water-miscible organic solvent such as DMSO or ethanol.

  • For your working solution, dilute the stock solution into your aqueous buffer.

  • It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to avoid precipitation.

  • Ensure the final concentration of the organic solvent in your working solution is low (typically <1%) to avoid off-target effects in biological assays.

Co-solvent Concentration Comparison

Co-solventStarting ConcentrationMaximum Recommended Final Concentration in Assay
DMSO10-50 mM< 0.5% (v/v)
Ethanol10-50 mM< 1% (v/v)
PEG 40010-50 mM< 2% (v/v)
Protocol 3: Micellar Solubilization with Surfactants
  • Prepare a stock solution of a surfactant (e.g., Tween® 80, Polysorbate 20) in your desired aqueous buffer.

  • Add the Cinnamyl piperazine hydrochloride powder to the surfactant solution.

  • Sonicate the mixture until the compound is fully dissolved.

  • The final surfactant concentration should be kept as low as possible to avoid interference with your experiment.

Surfactant Concentration Guide

SurfactantTypical Starting ConcentrationNotes
Tween® 800.1% - 1% (w/v)Non-ionic, generally well-tolerated in cell-based assays.
Polysorbate 200.1% - 1% (w/v)Similar to Tween® 80.
Protocol 4: Particle Size Reduction by Sonication
  • Suspend the Cinnamyl piperazine hydrochloride powder in the desired solvent.

  • Place the suspension in a bath sonicator or use a probe sonicator.

  • Apply sonication in short bursts to avoid overheating the sample.

  • Visually inspect the solution for the disappearance of solid particles.

  • This method increases the dissolution rate but may not increase the equilibrium solubility.

Signaling Pathway Considerations

When using Cinnamyl piperazine hydrochloride as an HPGDS inhibitor, it's important to understand its place in the relevant signaling pathway.

G A Arachidonic Acid B PGH2 A->B COX-1/2 C PGD2 B->C Catalyzed by F Biological Effects C->F D HPGDS D->C E Cinnamyl piperazine hydrochloride E->D Inhibits

Caption: Inhibition of the PGD2 synthesis pathway.

This diagram illustrates how Cinnamyl piperazine hydrochloride inhibits Hematopoietic Prostaglandin D Synthase (HPGDS), thereby blocking the conversion of PGH2 to PGD2 and subsequent biological effects. Ensuring the compound is fully solubilized is critical for effective inhibition in your experimental system.

References

Optimizing reaction conditions for cinnamyl piperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cinnamyl piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 1-cinnamylpiperazine?

The most common method is a nucleophilic substitution reaction where piperazine reacts with a cinnamyl halide, typically cinnamyl chloride. One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the cinnamyl chloride and displacing the chloride ion.

Q2: Why is a large excess of piperazine typically used in the reaction?

A significant excess of piperazine (e.g., 5 molar equivalents or more) is crucial to favor the mono-substitution product (1-cinnamylpiperazine) and minimize the formation of the di-substituted side product, 1,4-dicinnamylpiperazine. The high concentration of piperazine increases the probability that a cinnamyl chloride molecule will react with an un-substituted piperazine rather than the already formed 1-cinnamylpiperazine.

Q3: What solvents are suitable for this synthesis?

Polar protic solvents like ethanol and isopropanol are commonly used as they effectively dissolve piperazine and are suitable for the reaction conditions.[1][2] Acetone has also been mentioned as a potential solvent, particularly in the presence of a base like sodium carbonate.[3]

Q4: What are the optimal temperature and reaction time?

Reaction conditions can vary. One common procedure involves adding the cinnamyl chloride at room temperature and then heating the mixture to around 70-80°C for 1 to 3 hours to ensure the reaction goes to completion.[1][2]

Q5: What is the main side product, and how can its formation be minimized?

The primary side product is 1,4-dicinnamylpiperazine. Its formation can be minimized by:

  • Using a large molar excess of piperazine.[3]

  • Slow, dropwise addition of cinnamyl chloride to the piperazine solution. This keeps the instantaneous concentration of cinnamyl chloride low, reducing the chance of a second substitution.

Q6: How is the unreacted piperazine removed after the reaction?

Excess piperazine is typically removed during the workup and purification stages. Methods include:

  • Washing: The reaction mixture can be dissolved in an organic solvent like chloroform and washed with water and a sodium hydroxide solution to remove piperazine hydrochloride and some excess piperazine.[1]

  • Sublimation: Piperazine can be removed from the crude product by sublimation under vacuum.[1]

  • Distillation: The final product, 1-cinnamylpiperazine, can be purified by vacuum distillation, which separates it from the less volatile starting materials and side products.[1]

Q7: What is the expected yield for this synthesis?

Reported yields for the direct reaction of cinnamyl chloride with piperazine typically range from 56% to over 75%, depending on the specific reaction conditions and purification methods employed.[1][2]

Reaction Conditions Summary

The table below summarizes different experimental conditions for the synthesis of cinnamyl piperazine, providing a basis for comparison and optimization.

ParameterMethod AMethod B
Piperazine Molar Eq. 5Not specified, but in excess
Cinnamyl Chloride Molar Eq. 11
Solvent Isopropanol95% Ethanol
Temperature 70°C60°C - 80°C
Reaction Time 3 hours1 hour
Workup Highlights Chloroform extraction, NaOH washToluene extraction, NaOH wash
Purification Sublimation, Distillation, RecrystallizationDistillation
Reported Yield 56%70.6%
Reference PrepChem.com[1]CN101624384A[2]

Visualized Guides

Reaction Pathway

Reaction_Pathway piperazine Piperazine inv1 piperazine->inv1 cinnamyl_chloride Cinnamyl Chloride cinnamyl_chloride->inv1 inv2 cinnamyl_chloride->inv2 plus1 + plus1->inv1 product 1-Cinnamylpiperazine (Desired Product) product->inv2 side_product 1,4-Dicinnamylpiperazine (Side Product) plus2 + plus2->inv2 inv1->product Nucleophilic Substitution inv2->side_product (Excess Cinnamyl Chloride or Insufficient Piperazine)

Caption: Reaction scheme for the synthesis of 1-cinnamylpiperazine.

General Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation dissolve Dissolve excess piperazine in solvent (e.g., Isopropanol) start->dissolve add Slowly add cinnamyl chloride at room temperature dissolve->add react Heat reaction mixture (e.g., 70°C for 3 hours) add->react distill Remove solvent by distillation react->distill workup Workup: Dissolve residue in organic solvent, wash with NaOH and water distill->workup dry Dry organic layer (e.g., over K2CO3) workup->dry purify Purify crude product via distillation, sublimation, or recrystallization dry->purify end End: Characterize final product purify->end

Caption: Step-by-step workflow for cinnamyl piperazine synthesis.

Troubleshooting Guide

Problem: Low or no product yield.

  • Possible Cause: Poor quality or degradation of cinnamyl chloride.

    • Solution: Ensure cinnamyl chloride is fresh or has been stored properly under inert gas and protected from light. Consider purifying it by distillation before use.

  • Possible Cause: Insufficient heating or reaction time.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the specified time, consider extending the reaction time or slightly increasing the temperature.

  • Possible Cause: Inefficient workup leading to product loss.

    • Solution: Ensure the pH is basic during aqueous washes to keep the product in the organic layer. Perform multiple extractions to maximize recovery from the aqueous layer.

Problem: Significant formation of 1,4-dicinnamylpiperazine side product.

  • Possible Cause: Molar ratio of piperazine to cinnamyl chloride is too low.

    • Solution: Increase the excess of piperazine to at least 5 equivalents. A higher excess will further favor mono-alkylation.

  • Possible Cause: Cinnamyl chloride was added too quickly.

    • Solution: Add the cinnamyl chloride dropwise over an extended period (e.g., 30-60 minutes) using an addition funnel. This maintains a low concentration of the alkylating agent.

Problem: Difficulty removing all unreacted piperazine.

  • Possible Cause: Incomplete removal during aqueous workup.

    • Solution: Perform multiple, thorough washes with a dilute NaOH solution followed by water. This helps convert any piperazine salts to the free base, which has some water solubility.

  • Possible Cause: Piperazine co-distills with the product.

    • Solution: After the main workup, remove the bulk of the excess piperazine by sublimation under vacuum before attempting to distill the final product.[1]

Problem: The final product is an oil and will not crystallize.

  • Possible Cause: Presence of impurities, such as residual solvent or side products, that inhibit crystallization.

    • Solution: Ensure the product is highly pure. Re-purify using vacuum distillation or column chromatography. For recrystallization, try different solvents. N-hexane is reported to be effective.[1] Ensure you are using a minimal amount of hot solvent and allow it to cool slowly. Seeding with a previously obtained crystal can induce crystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Analysis shows poor result (e.g., Low Yield) tlc Check TLC of crude reaction mixture start->tlc sm_present Significant starting material (SM) remains tlc->sm_present Condition? multi_spots Multiple new spots (not product or SM) tlc->multi_spots Condition? product_ok Main spot corresponds to product, but final yield is low tlc->product_ok Condition? sol_time_temp Solution: - Increase reaction time/temperature. - Check reagent quality. sm_present->sol_time_temp Yes sol_ratio Likely di-substitution. Solution: - Increase piperazine excess. - Add cinnamyl chloride slower. multi_spots->sol_ratio Yes sol_workup Product loss during workup. Solution: - Optimize extraction/wash steps. - Check pH during extraction. product_ok->sol_workup Yes

Caption: A decision tree for troubleshooting cinnamyl piperazine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on common laboratory procedures.

Materials:

  • Piperazine, anhydrous (5 eq.)

  • Cinnamyl chloride (1 eq.)

  • Isopropanol (solvent)

  • Chloroform (for extraction)

  • 1M Sodium Hydroxide solution (for washing)

  • Deionized Water

  • Anhydrous Potassium Carbonate or Sodium Sulfate (drying agent)

  • N-hexane (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve absolute piperazine (5 eq.) in isopropanol.

  • Addition: While stirring at room temperature, add cinnamyl chloride (1 eq.) dropwise to the piperazine solution.

  • Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain this temperature for 3 hours with continuous stirring.[1]

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the isopropanol using a rotary evaporator.

  • Workup: Dissolve the resulting residue in chloroform. Transfer the solution to a separatory funnel and wash it sequentially with 1M sodium hydroxide solution (2x) and deionized water (2x).[1]

  • Drying: Dry the separated organic (chloroform) layer over anhydrous potassium carbonate, then filter to remove the drying agent.[1]

  • Purification:

    • Remove the chloroform by rotary evaporation to yield the crude product.

    • Remove unreacted piperazine by sublimation under vacuum.

    • Purify the remaining residue by vacuum distillation (boiling point: 162-165°C at 4 mmHg) or by recrystallization from n-hexane.[1]

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis (melting point: 31-33°C).[1]

References

Cinnamyl piperazine hydrochloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and troubleshooting of cinnamyl piperazine hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I properly store cinnamyl piperazine hydrochloride?

A1: To ensure the stability and integrity of cinnamyl piperazine hydrochloride, it is crucial to store it under the correct conditions. The compound should be kept in a refrigerator and under an inert atmosphere.[1] The container must be tightly sealed to prevent exposure to moisture and air. It is a white to off-white solid.[1]

Q2: What are the recommended handling precautions for cinnamyl piperazine hydrochloride?

A2: Due to its potential hazards, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times. Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.

Q3: In which solvents is cinnamyl piperazine hydrochloride soluble?

A3: Cinnamyl piperazine hydrochloride is slightly soluble in Dimethyl Sulfoxide (DMSO) and very slightly soluble in methanol.[1] For other piperazine compounds, the hydrochloride salts are generally more stable than the base form.[2] Some related piperazine derivatives have been noted to dissolve in ethanol, methanol, and acetone.

Q4: What should I do if I encounter issues with dissolving the compound?

A4: If you are having trouble dissolving cinnamyl piperazine hydrochloride, consider the following troubleshooting steps:

  • Increase the volume of the solvent: As it is only slightly soluble, a larger volume of DMSO may be required.

  • Gentle warming: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up any clumps and facilitate dissolution.

  • Fresh solvent: Ensure that the solvent is anhydrous and of high purity, as contaminants can affect solubility.

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data for cinnamyl piperazine hydrochloride is limited, piperazine compounds, in general, should be kept away from strong oxidizing agents, acids, and bases, as these can initiate degradation reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears discolored (not white/off-white) Exposure to light, air, or moisture; potential degradation.Do not use the compound. Discard it according to your institution's hazardous waste disposal guidelines and use a fresh, properly stored vial.
Inconsistent experimental results Compound degradation due to improper storage or handling; inaccurate concentration due to incomplete dissolution.Review storage and handling procedures. Ensure the compound is fully dissolved before use. Prepare fresh stock solutions for each experiment if stability in solution is a concern.
Precipitation observed after adding to aqueous buffer Low aqueous solubility of the compound.Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Prepare a more dilute final concentration.

Experimental Protocols & Data

Solubility Data Summary
SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolVery Slightly Soluble[1]

Note: Quantitative solubility data is limited. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Visualized Workflows and Pathways

Logical Workflow for Handling a Suspected Degraded Compound

G Workflow for Suspected Compound Degradation A Observe compound for visual signs of degradation (e.g., color change, clumping) B Is the compound visibly degraded? A->B C Discard the compound following institutional safety protocols. B->C Yes D Proceed with experiment, but monitor for unexpected results. B->D No E Are experimental results inconsistent or unexpected? D->E F Prepare a fresh stock solution from a new vial of the compound. E->F Yes J Experiment successful. E->J No G Re-run the experiment. F->G H Results are consistent. Original compound was likely degraded. G->H I Results are still inconsistent. Troubleshoot other experimental parameters. G->I

Caption: Decision-making workflow for handling suspected degradation of cinnamyl piperazine hydrochloride.

General Experimental Workflow for an In Vitro Assay

G General In Vitro Assay Workflow A Prepare stock solution of cinnamyl piperazine hydrochloride in appropriate solvent (e.g., DMSO). B Prepare serial dilutions of the stock solution. A->B C Add diluted compound to the assay plate/system (e.g., enzyme, cells). B->C D Incubate for the specified time and temperature. C->D E Add detection reagents. D->E F Measure the signal (e.g., absorbance, fluorescence). E->F G Analyze the data. F->G

Caption: A generalized workflow for utilizing cinnamyl piperazine hydrochloride in an in vitro experiment.

References

Technical Support Center: Cinnamyl Piperazine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamyl piperazine and interpreting its mass spectra.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for cinnamyl piperazine?

The expected monoisotopic mass of cinnamyl piperazine (C₁₃H₁₈N₂) is 202.1470 g/mol . Therefore, in a typical electron ionization (EI) mass spectrum, you should look for the molecular ion peak at an m/z (mass-to-charge ratio) of 202.

Q2: What are the primary fragmentation patterns observed for cinnamyl piperazine?

The fragmentation of cinnamyl piperazine is primarily driven by cleavage at the benzylic position and fragmentation of the piperazine ring. The most common fragmentation pathways involve the loss of the cinnamyl group or portions of the piperazine ring.

Q3: Why is the molecular ion peak sometimes weak or absent in the mass spectrum of cinnamyl piperazine?

The molecular ion of cinnamyl piperazine can be unstable under high-energy ionization conditions like EI. The energetically unstable molecular ion can readily fragment, leading to a low abundance or complete absence of the M+ peak.[1] Softer ionization techniques, such as electrospray ionization (ESI), may yield a more prominent protonated molecule peak [M+H]⁺.

Troubleshooting Guide

Issue 1: Unexpected Dominant Peaks in the Spectrum

  • Symptom: The base peak is not one of the expected fragments of cinnamyl piperazine.

  • Possible Cause: Contamination of the sample or thermal degradation during analysis. Cinnamyl derivatives can be susceptible to degradation.

  • Troubleshooting Steps:

    • Verify the purity of your sample using another analytical technique (e.g., NMR, HPLC).

    • Lower the injection port temperature in GC-MS or the source temperature in direct infusion MS to minimize thermal degradation.

    • Run a blank to check for background contamination in the mass spectrometer.

Issue 2: Poor Reproducibility of Fragmentation Patterns

  • Symptom: Significant variations in the relative intensities of fragment ions between different runs.

  • Possible Cause: Fluctuations in the ionization energy or collision energy in the mass spectrometer.

  • Troubleshooting Steps:

    • Ensure the mass spectrometer is properly calibrated and tuned.

    • For MS/MS experiments, maintain consistent collision energy (in eV) to ensure reproducible fragmentation.[2]

    • Check for and address any leaks in the vacuum system.

Issue 3: Difficulty in Identifying the Piperazine Ring Fragments

  • Symptom: Absence of characteristic peaks corresponding to the piperazine moiety.

  • Possible Cause: The fragmentation is dominated by the cinnamyl group, or the piperazine fragments are of low abundance.

  • Troubleshooting Steps:

    • Analyze the spectrum for ions corresponding to the piperazine ring itself (m/z 86) or its common fragments.

    • Consider using tandem mass spectrometry (MS/MS) to isolate the molecular ion or a primary fragment and induce further fragmentation to elucidate the structure.

Data Presentation

Table 1: Predicted Major Fragment Ions of Cinnamyl Piperazine

m/zProposed Fragment IonStructureNotes
202[C₁₃H₁₈N₂]⁺Molecular Ion (M⁺)May be of low abundance or absent.
117[C₉H₉]⁺Cinnamyl cationOften a prominent peak due to the stability of the conjugated system.
91[C₇H₇]⁺Tropylium ionA common rearrangement fragment from the cinnamyl group.
86[C₄H₁₀N₂]⁺Piperazine radical cationCharacteristic fragment of the piperazine ring.
56[C₃H₆N]⁺Piperazine ring fragmentA common fragment resulting from the cleavage of the piperazine ring.

Experimental Protocols

Methodology for GC-MS Analysis of Cinnamyl Piperazine

  • Sample Preparation: Dissolve 1 mg of cinnamyl piperazine in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Visualizations

fragmentation_pathway M Cinnamyl Piperazine (m/z 202) F1 Cinnamyl Cation (m/z 117) M->F1 - C₄H₉N₂• F2 Piperazine Radical Cation (m/z 86) M->F2 - C₉H₉• F3 Tropylium Ion (m/z 91) F1->F3 - C₂H₂ F4 Piperazine Fragment (m/z 56) F2->F4 - C₂H₄

Caption: Proposed fragmentation pathway of cinnamyl piperazine in mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Cinnamyl Piperazine in Volatile Solvent injection Inject into GC dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Caption: General experimental workflow for the GC-MS analysis of cinnamyl piperazine.

References

Technical Support Center: Cinnamyl Piperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cinnamyl piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of cinnamyl piperazine hydrochloride?

A1: The most common impurities encountered during the synthesis of cinnamyl piperazine hydrochloride arise from side reactions and unreacted starting materials. These can include:

  • 1,4-Dicinnamylpiperazine: This is a product of dialkylation of the piperazine ring, where two cinnamyl groups attach to both nitrogen atoms. This is more likely to occur if the reaction conditions are not carefully controlled.

  • Unreacted Piperazine: Incomplete reaction can leave residual piperazine in the crude product.

  • Unreacted Cinnamyl Chloride: Excess or unreacted cinnamyl chloride may remain.

  • Byproducts from Cinnamyl Chloride: Cinnamyl alcohol can be formed through hydrolysis of cinnamyl chloride, especially in the presence of water.

Q2: My final product has a low melting point and appears oily. What is the likely cause?

A2: A low or broad melting point, and an oily appearance, are strong indicators of impurities. The presence of residual solvents, unreacted starting materials, or byproducts like 1,4-dicinnamylpiperazine can lead to these observations. It is crucial to effectively purify the crude product to remove these contaminants.

Q3: What is the recommended method for purifying crude cinnamyl piperazine hydrochloride?

A3: Recrystallization is a highly effective method for purifying cinnamyl piperazine hydrochloride.[1] The choice of solvent is critical for successful purification. Ethanol or other alcohols are often suitable for this purpose.[1] For more persistent impurities, column chromatography may be necessary.

Q4: How can I minimize the formation of the 1,4-dicinnamylpiperazine byproduct?

A4: To minimize the formation of the dialkylated byproduct, it is recommended to use a large excess of piperazine relative to cinnamyl chloride. This statistical approach favors the mono-alkylation of the piperazine. Maintaining a controlled reaction temperature and gradual addition of the cinnamyl chloride can also help in reducing the formation of this impurity.

Q5: What analytical techniques are suitable for assessing the purity of cinnamyl piperazine hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of cinnamyl piperazine hydrochloride and quantifying impurities. Other useful techniques include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the number of components in a sample.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup or purification. - Suboptimal reaction conditions (temperature, solvent).- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize extraction and recrystallization steps to minimize losses. - Systematically vary reaction parameters to find the optimal conditions.
Product is a sticky solid or oil - Presence of impurities such as 1,4-dicinnamylpiperazine or residual solvent.- Perform a thorough recrystallization, potentially with a different solvent system. - Utilize column chromatography for separation of closely related impurities. - Ensure the product is completely dry by using a vacuum oven.
Multiple spots on TLC plate - Presence of starting materials and/or byproducts.- Identify the spots by running standards of the starting materials. - Purify the product using column chromatography to separate the different components.
Broad melting point range - Impure product.- Recrystallize the product until a sharp melting point is achieved.
Unexpected peaks in HPLC analysis - Presence of known or unknown impurities.- Identify known impurities by comparing retention times with standards. - For unknown impurities, consider techniques like LC-MS for identification.

Experimental Protocols

Synthesis of Cinnamyl Piperazine

This protocol describes the synthesis of the free base, which is then converted to the hydrochloride salt.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (a significant excess, e.g., 5-10 equivalents) in a suitable solvent like absolute ethanol.

  • Addition of Cinnamyl Chloride: While stirring, slowly add a solution of cinnamyl chloride (1 equivalent) in the same solvent to the piperazine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the piperazine hydrochloride precipitate. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude cinnamyl piperazine.

Formation of Cinnamyl Piperazine Hydrochloride
  • Dissolution: Dissolve the crude cinnamyl piperazine in a minimal amount of a suitable solvent, such as acetone.[1]

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the solution becomes acidic.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which cinnamyl piperazine hydrochloride is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a common choice.[1]

  • Dissolution: Place the crude cinnamyl piperazine hydrochloride in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Visualizations

Synthesis_Pathway Piperazine Piperazine Reaction N-Alkylation (Ethanol, Reflux) Piperazine->Reaction CinnamylChloride Cinnamyl Chloride CinnamylChloride->Reaction CrudeProduct Crude Cinnamyl Piperazine Reaction->CrudeProduct Acidification Acidification (Acetone) CrudeProduct->Acidification HCl HCl HCl->Acidification FinalProduct Cinnamyl Piperazine Hydrochloride Acidification->FinalProduct

Caption: Synthesis pathway for cinnamyl piperazine hydrochloride.

Purification_Workflow Crude Crude Cinnamyl Piperazine HCl Dissolve Dissolve in hot ethanol Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Clear Solution Filter Vacuum Filtration Cool->Filter Crystals Pure Crystals Dry Dry in Vacuum Oven Crystals->Dry Filtrate Filtrate (contains impurities) Filter->Crystals Filter->Filtrate PureProduct Pure Cinnamyl Piperazine HCl Dry->PureProduct

Caption: Workflow for the purification of cinnamyl piperazine hydrochloride by recrystallization.

Troubleshooting_Tree Start Low Purity Issue CheckTLC Multiple spots on TLC? Start->CheckTLC CheckMP Broad melting point? CheckTLC->CheckMP Yes AnalyzeImpurity Identify Impurities (HPLC, NMR) CheckTLC->AnalyzeImpurity No (single but impure spot) Recrystallize Recrystallize Product CheckMP->Recrystallize Yes CheckReaction Review Reaction Conditions (e.g., excess piperazine) CheckMP->CheckReaction No Recrystallize->CheckMP Re-check Column Perform Column Chromatography Recrystallize->Column Purity still low Column->AnalyzeImpurity

Caption: Decision tree for troubleshooting low purity in cinnamyl piperazine hydrochloride synthesis.

References

Technical Support Center: C-H Functionalization of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C-H functionalization of the piperazine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging but vital synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of piperazines so challenging compared to other cyclic amines like piperidines?

The primary challenge lies in the presence of the second nitrogen atom in the piperazine ring.[1] This additional heteroatom can lead to several complications that are not observed with mono-nitrogen heterocycles:

  • Catalyst Inhibition/Deactivation: The Lewis basicity of the second nitrogen can lead to the chelation of the metal catalyst, inhibiting its catalytic activity or leading to complete deactivation.

  • Competing Reactions: The second nitrogen can participate in undesired side reactions, such as ring fragmentation, especially in lithiation-based methods.[2][3][4]

  • Reduced Reactivity: The electronic properties of the piperazine ring, influenced by the second nitrogen, can diminish the reactivity of the α-C–H bonds.[1]

  • Regioselectivity Issues: In unsymmetrically substituted piperazines, controlling which α-C–H bond is functionalized becomes a significant hurdle.[1]

Q2: What are the main strategies to achieve C-H functionalization of piperazines?

There are three main approaches to tackle the C-H functionalization of piperazines, each with its own set of advantages and challenges:[1][5]

  • α-Lithiation Trapping: This method involves the deprotonation of an α-C–H bond using a strong base (e.g., s-BuLi) to form an organolithium intermediate, which is then quenched with an electrophile.[2][3][6]

  • Transition-Metal-Catalyzed C-H Activation: This approach utilizes transition metals such as palladium, rhodium, or tantalum to activate a C–H bond, often with the aid of a directing group to control regioselectivity.[1]

  • Photoredox Catalysis: This strategy employs a photocatalyst and visible light to generate a radical at the α-position, which can then react with a suitable coupling partner. This method can often be performed under milder conditions.[1][6][7]

Q3: How can I control the regioselectivity in the C-H functionalization of an unsymmetrical piperazine?

Controlling regioselectivity is a critical aspect of piperazine C-H functionalization. Here are some strategies:

  • Electronic Differentiation: If the two nitrogen atoms have different electronic environments (e.g., one is attached to an electron-donating group and the other to an electron-withdrawing group), it is possible to achieve site-selective functionalization. Organic photoredox catalysis has been shown to be effective in differentiating electronically distinct nitrogen centers.[8]

  • Directing Groups: The use of a directing group on one of the nitrogen atoms can steer the catalyst to a specific C–H bond. Pyridinyl groups have been used in rhodium-catalyzed reactions to direct functionalization.[1]

  • Steric Hindrance: Bulky substituents on one of the nitrogen atoms can sterically hinder the C–H bonds on that side of the ring, favoring functionalization on the less hindered side. This has been observed to minimize side reactions in lithiation protocols.[2][3]

Troubleshooting Guides

Problem 1: Low or No Yield in α-Lithiation of N-Boc-Piperazine

Possible Causes:

  • Incomplete Deprotonation: The lithiation time may be insufficient. In situ IR spectroscopy has been used to determine optimal lithiation times.[2][3][9]

  • Ring Fragmentation: A common side reaction where the piperazine ring breaks apart. This is often promoted by the distal nitrogen attacking the electrophile, leading to β-elimination.[2][3][4][10] This is particularly problematic with small N-substituents and certain electrophiles like TMSCl and methyl chloroformate.[10]

  • Unsuitable N-Substituent: The nature of the substituent on the second nitrogen (N') significantly impacts the reaction outcome. Small alkyl groups can be problematic, while bulky groups can slow down the lithiation rate.[10]

  • Incorrect Temperature: Lithiation of piperazines is highly temperature-sensitive. While traditionally performed at -78 °C, some protocols have been developed for higher temperatures (-30 °C or -20 °C).[1]

Solutions:

  • Optimize Lithiation Time: If possible, use in situ monitoring to determine the point of complete lithiation before adding the electrophile.

  • Choose the Right Electrophile: Ketones and benzophenone have been shown to be less prone to causing ring fragmentation compared to silyl chlorides and chloroformates.[10]

  • Select an Appropriate N'-Substituent: A bulky N'-substituent like a cumyl group can suppress ring fragmentation.[10] However, be aware that this may require longer lithiation times.

  • "Diamine Switch" Strategy: For certain electrophiles, switching the chiral diamine ligand during the reaction can improve enantioselectivity and yield.[2][3]

Problem 2: Catalyst Deactivation in Transition-Metal-Catalyzed Reactions

Possible Causes:

  • Strong Coordination to Nitrogen: The Lewis basic nitrogen atoms of the piperazine can strongly coordinate to the metal center, leading to catalyst poisoning. This is a known issue in palladium-catalyzed reactions.

  • Formation of Inactive Catalyst Species: The catalyst can be converted into an inactive form during the reaction. For example, in some rhodium-catalyzed processes, the formation of off-cycle, stable rhodium complexes can halt catalysis.

Solutions:

  • Use of a Pd(0) Source: In palladium-catalyzed reactions, using a Pd(0) precursor can sometimes bypass the formation of inactive Pd(II)-heterocycle complexes.

  • Ligand Design: Employing bulky ligands on the metal catalyst can prevent the binding of the piperazine nitrogen to the metal center.

  • Additive Effects: In some cases, the addition of a co-catalyst or an additive can help regenerate the active catalyst or prevent the formation of inactive species.

  • Reaction Conditions Optimization: Adjusting the reaction temperature, solvent, and concentration of reactants can sometimes minimize catalyst deactivation pathways.

Problem 3: Poor Regioselectivity in Photoredox C-H Alkylation

Possible Causes:

  • Similar Electronic Environment of Nitrogens: If the two nitrogen atoms in the piperazine are electronically and sterically similar, the photocatalyst may not be able to differentiate between the α-C–H bonds.

  • Radical Stability: The stability of the potential radical intermediates on either side of the ring can influence the regioselectivity.

Solutions:

  • Introduce Electronic Asymmetry: Modify the piperazine substrate to have two electronically distinct nitrogen atoms. For example, one nitrogen can be part of an amide or have an electron-withdrawing group, while the other is a tertiary amine.

  • Utilize a Directing Group Strategy: While less common in photoredox catalysis, a directing group approach could potentially be adapted to favor the formation of one radical over the other.

  • Screen Photocatalysts and Conditions: Different photocatalysts can exhibit different selectivities. Screening a range of photocatalysts, solvents, and additives may help to improve the regioselectivity.

Data Presentation

Table 1: Comparison of Yields for Photoredox C-H Functionalization of a Piperazine Derivative.

EntryCoupling PartnerCatalystYield (%)Reference
11,4-Dicyanobenzene (Arylation)Ir(ppy)₃95[1]
2Vinyl Sulfone (Vinylation)Ir(ppy)₃74[1]
32-Chloropyridine (Heteroarylation)Ir(ppy)₃84[1]
44-Chlorobenzonitrile (Heteroarylation)Ir(ppy)₃35[1]

Table 2: Tantalum-Catalyzed Hydroaminoalkylation of Piperazines with Alkenes.

EntryPiperazine N-SubstituentAlkeneProduct Yield (%)Reference
1Phenyl1-Hexene85[1]
24-Methoxyphenyl1-Hexene80[1]
32,6-Dimethylphenyl1-Hexene91[1]
4Benzyl1-Hexene79[1]
5PhenylStyrene83[1]

Experimental Protocols

Detailed Protocol for Photoredox α-Vinylation of N-Boc-N'-phenylpiperazine

This protocol is adapted from the work of MacMillan and co-workers.[1]

Materials:

  • N-Boc-N'-phenylpiperazine

  • Vinyl sulfone

  • Ir(ppy)₃ (photocatalyst)

  • Sodium acetate (NaOAc)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Blue LED light source

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), vinyl sulfone (1.5 equiv), Ir(ppy)₃ (1.5 mol %), and NaOAc (2.0 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-vinylated piperazine.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Piperazine C-H Functionalization

troubleshooting_workflow start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions side_reactions Identify Potential Side Reactions (TLC, LC-MS, NMR) check_sm->side_reactions check_reagents->side_reactions check_conditions->side_reactions no_side_reactions No Major Side Reactions side_reactions->no_side_reactions No ring_fragmentation Ring Fragmentation Detected side_reactions->ring_fragmentation Yes catalyst_deactivation Catalyst Deactivation Suspected side_reactions->catalyst_deactivation Yes dehydrogenation Dehydrogenation Observed side_reactions->dehydrogenation Yes optimize Systematically Optimize Reaction Parameters no_side_reactions->optimize success Improved Yield optimize->success modify_substituent Modify N'-Substituent (e.g., increase steric bulk) ring_fragmentation->modify_substituent change_electrophile Change Electrophile ring_fragmentation->change_electrophile change_catalyst Screen Different Catalysts/Ligands catalyst_deactivation->change_catalyst adjust_oxidant Adjust Oxidant/Atmosphere dehydrogenation->adjust_oxidant modify_substituent->success change_electrophile->success change_catalyst->success adjust_oxidant->success

Caption: Troubleshooting workflow for low yield in piperazine C-H functionalization.

Simplified Mechanism of Photoredox-Catalyzed C-H Arylation of Piperazine

photoredox_mechanism cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (light) PC_oxidized Oxidized PC+ PC_excited->PC_oxidized SET to Ar-CN Ar_CN Aryl Nitrile (Ar-CN) PC_oxidized->PC SET from Piperazine Piperazine Piperazine Piperazine_radical Piperazine Radical Cation Piperazine->Piperazine_radical -e⁻ Alpha_amino_radical α-Amino Radical Piperazine_radical->Alpha_amino_radical -H⁺ Product α-Arylated Piperazine Alpha_amino_radical->Product + Ar-CN Radical Anion - CN⁻ Ar_CN_radical Aryl Nitrile Radical Anion Ar_CN->Ar_CN_radical +e⁻ Ar_CN_radical->Product

References

Validation & Comparative

Unveiling the Therapeutic Potential of Cinnamyl Piperazine Analogs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamyl piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various cinnamyl piperazine analogs, supported by experimental data, to aid in the advancement of drug discovery and development.

Comparative Efficacy of Cinnamyl Piperazine Analogs

The therapeutic efficacy of cinnamyl piperazine derivatives varies significantly with substitutions on the piperazine ring, the cinnamyl moiety, and the terminal phenyl group. This section presents quantitative data from in vitro studies, offering a direct comparison of the potency and efficacy of these analogs at different biological targets.

Opioid Receptor Agonism

A number of cinnamyl piperazine analogs have been investigated for their activity at the µ-opioid receptor (MOR), a key target for analgesia. The following table summarizes the in vitro efficacy and potency of four such analogs from a β-arrestin 2 (βarr2) recruitment assay, which measures the functional activation of the receptor.[1]

CompoundEC50 (nM)Emax (% relative to Hydromorphone)
2-Methyl AP-237>1000125%
AP-237>3000<50%
para-Methyl AP-237>100078%
AP-23824898%
  • EC50: The half-maximal effective concentration, indicating the potency of the compound. A lower EC50 value signifies higher potency.

  • Emax: The maximum efficacy of the compound, relative to the reference agonist hydromorphone.

Among the tested analogs, AP-238 demonstrated the highest potency with an EC50 of 248 nM.[1] 2-Methyl AP-237, while less potent, exhibited the highest efficacy, surpassing that of the reference compound hydromorphone.[1]

Monoamine Oxidase B (MAO-B) Inhibition

Cinnamyl piperazine derivatives have also been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases. The inhibitory activity of a series of fluorinated cinnamyl piperazine analogs was assessed using an in vitro competitive binding assay.

CompoundR1R2% Inhibition at 1 µMIC50 (µM)
8 H4-F-benzoyl25.3 ± 4.5> 10
9 H6-F-pyridin-2-yl15.7 ± 3.1> 10
10 H6-F-pyridin-3-yl18.9 ± 2.8> 10
11 H2-F-pyridin-4-yl12.4 ± 1.9> 10
12 H2-F-pyridin-3-yl21.6 ± 3.7> 10
13 2-F4-F-benzoyl33.8 ± 5.18.7 ± 1.2
14 2-F6-F-pyridin-2-yl28.1 ± 4.2> 10
15 2-F6-F-pyridin-3-yl30.5 ± 4.99.5 ± 1.4
16 2-F2-F-pyridin-4-yl22.7 ± 3.9> 10
17 2-F2-F-pyridin-3-yl36.2 ± 5.87.9 ± 1.1

The results indicate that these fluorinated analogs generally possess low binding affinity for MAO-B, with most compounds exhibiting IC50 values greater than 10 µM. Compound 17 was the most potent among this series, with an IC50 value of 7.9 µM.

Experimental Protocols

µ-Opioid Receptor (MOR) Activation Assay (β-arrestin 2 Recruitment)

The functional activity of the cinnamyl piperazine analogs at the µ-opioid receptor was determined using a β-arrestin 2 (βarr2) recruitment assay. This assay measures the interaction of β-arrestin 2 with the activated receptor, a key step in G protein-coupled receptor (GPCR) signaling and regulation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin 2-enzyme fragment complementation system are cultured under standard conditions.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and incubated overnight.

    • The test compounds are serially diluted to the desired concentrations.

    • The cell culture medium is replaced with a solution containing the test compounds or a reference agonist (e.g., hydromorphone).

    • The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.

    • A chemiluminescent substrate is added, and the luminescence signal is measured using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin 2 recruitment. Dose-response curves are generated, and EC50 and Emax values are calculated using non-linear regression analysis.

MOR_Activation_Workflow cluster_workflow MOR Activation Assay Workflow start HEK293 cells with hMOR and βarr2-EFC system seed Seed cells in 96-well plates start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with compounds incubate1->treat prepare Prepare serial dilutions of test compounds prepare->treat incubate2 Incubate (e.g., 90 min) treat->incubate2 add_substrate Add chemiluminescent substrate incubate2->add_substrate measure Measure luminescence add_substrate->measure analyze Data analysis: Dose-response curves, EC50, Emax measure->analyze

Workflow for the µ-Opioid Receptor Activation Assay.
MAO-B Competitive Binding Assay

The inhibitory potency of the cinnamyl piperazine analogs against MAO-B was evaluated through a competitive binding assay using a radiolabeled ligand.

Methodology:

  • Enzyme Source: Recombinant human MAO-B is used as the enzyme source.

  • Radioligand: l-[3H]Deprenyl, a high-affinity ligand for MAO-B, is used as the radiotracer.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format in a suitable buffer (e.g., phosphate buffer).

    • A mixture containing the MAO-B enzyme, the radioligand (l-[3H]Deprenyl), and varying concentrations of the test compounds is prepared.

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known MAO-B inhibitor) from the total binding. The percentage of inhibition by the test compounds is calculated, and IC50 values are determined by non-linear regression analysis of the concentration-inhibition curves.

MAOB_Signaling_Pathway cluster_pathway MAO-B Inhibition and Neurotransmitter Metabolism Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC CinnamylPiperazine Cinnamyl Piperazine Analog CinnamylPiperazine->MAOB Inhibition

Inhibition of MAO-B by Cinnamyl Piperazine Analogs.

References

A Comparative Analysis of the Mechanisms of Action: Cinnarizine and Flunarizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological mechanisms of Cinnarizine and Flunarizine, two piperazine derivatives frequently utilized in the management of vertigo and migraine. While structurally similar—Flunarizine is a difluorinated analogue of Cinnarizine—they exhibit distinct pharmacological profiles that influence their clinical application. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key cited experiments, and visualizes their molecular pathways.

Note: The user's query specified "Cinnamyl piperazine hydrochloride." This term is ambiguous and most closely corresponds to either the core chemical structure of drugs like Cinnarizine or specific research compounds not in wide clinical use for vertigo. Given the therapeutic context and frequent comparison with Flunarizine, this guide will focus on Cinnarizine as the most relevant and scientifically valuable comparator.

Overview of Mechanisms of Action

Both Cinnarizine and Flunarizine are classified as selective calcium channel blockers, but their full mechanistic profile is more complex, involving interactions with other key receptors.[1][2][3] Their therapeutic effects, particularly in vestibular and neurological disorders, are attributed to this multi-target engagement.

Flunarizine is a selective T-type calcium channel antagonist that also demonstrates binding activity to calmodulin and exhibits histamine H1 and dopamine D2 receptor blocking properties.[4][5][6] Its action is not limited to preventing calcium influx into cells; it may also involve intracellular mechanisms like antagonizing the calcium-binding protein calmodulin.[1] This multifaceted action contributes to its efficacy in migraine prophylaxis and in treating vertigo of both central and peripheral origin.[4][7]

Cinnarizine also functions as a calcium channel blocker and possesses antihistaminic (H1) and antidopaminergic (D2) activities.[3] Its effects are particularly pronounced on the vestibular system, where it reduces the sensitivity of vestibular hair cells and inhibits nystagmus.[3][8] The combination of calcium channel blockade and H1 antagonism makes it effective in managing vertigo and motion sickness.[8]

The primary distinction lies in their potency and selectivity for different targets, as well as their pharmacokinetic profiles. Flunarizine generally has a longer plasma half-life, allowing for once-daily dosing.[2]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by Flunarizine and Cinnarizine.

Flunarizine_Mechanism cluster_cell Target Cell (e.g., Neuron, Smooth Muscle) Ca_Channel Voltage-Gated Ca²⁺ Channel (T-type) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows H1_Receptor Histamine H1 Receptor D2_Receptor Dopamine D2 Receptor Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Cellular_Response Neuronal Excitability Vasoconstriction Ca_Influx->Cellular_Response Leads to Flunarizine Flunarizine Flunarizine->Ca_Channel Blocks Flunarizine->H1_Receptor Blocks Flunarizine->D2_Receptor Blocks Flunarizine->Calmodulin Antagonizes

Fig. 1: Flunarizine's multi-target mechanism of action.

Cinnarizine_Mechanism cluster_cell Target Cell (e.g., Vestibular Hair Cell, Neuron) Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows H1_Receptor Histamine H1 Receptor Vestibular_Signal Vestibular Signal Transmission H1_Receptor->Vestibular_Signal Activates D2_Receptor Dopamine D2 Receptor Ca_Influx->Vestibular_Signal Leads to Cinnarizine Cinnarizine Cinnarizine->Ca_Channel Blocks Cinnarizine->H1_Receptor Blocks Cinnarizine->D2_Receptor Blocks

Fig. 2: Cinnarizine's primary mechanisms of action.

Comparative Efficacy Data

Clinical trials have compared the efficacy of Flunarizine and Cinnarizine, primarily in the context of vertigo and migraine prophylaxis.

Table 1: Comparative Efficacy in Vertigo Treatment
ParameterFlunarizine (10 mg/day)CinnarizineStudy DetailsReference
Reduction in Vertigo Severity Significant reduction in severity, frequency, and duration of attacks.Shown to be effective, particularly in long-term studies.Double-blind, placebo-controlled, cross-over trial with 41 patients over 16 weeks.[9]
Effect on Nystagmus Significantly suppressed torsion swing or caloric induced nystagmus in human and animal models.Effective in reducing vestibular symptoms.Pharmacological studies and clinical trials.[10][11]
Patient Outcome Rapid improvement in dizziness and unsteadiness.Favorable influence on frequency and duration of vertigo attacks.Long-term comparative studies.[2][12]
Table 2: Comparative Efficacy in Migraine Prophylaxis
ParameterFlunarizine (5-10 mg/day)Propranolol (Comparator)Amitriptyline (Comparator)Study DetailsReference
Responder Rate (>50% reduction in attacks) 67% (vs. 51% for Propranolol)51%-Double-blind comparative study.[13]
Responder Rate (>50% reduction in attacks) 50%-67.3%Prospective observational study over 3 months with 103 patients.[14]
Headache Frequency/Severity No significant difference compared to Amitriptyline.-Comparable to Flunarizine.Meta-analysis of 9 studies (n=874).[15]

Experimental Protocols

The data presented above are derived from studies employing rigorous clinical methodologies. Below are summaries of typical experimental protocols used to evaluate these compounds.

Protocol 1: Double-Blind, Placebo-Controlled, Cross-Over Trial for Vertigo
  • Objective: To evaluate the anti-vertigo activity of Flunarizine.

  • Study Design: A 16-week double-blind, placebo-controlled, cross-over trial.

  • Participants: 41 patients suffering from vertigo.

  • Methodology:

    • Phase A (Run-in): All patients received an open-label dose of 10 mg Flunarizine daily for 4 weeks.

    • Phase B (Double-Blind): The 40 patients who responded positively were randomized to either continue with 10 mg Flunarizine or switch to a matching placebo for 6 weeks.

    • Phase C (Cross-Over): Patients were switched to the alternative medication (placebo or Flunarizine) for another 6 weeks.

  • Primary Endpoints: Assessment of the severity, frequency, and duration of vertigo attacks based on patient diaries and clinical evaluation.

  • Data Analysis: Statistical comparison of vertigo scores between the Flunarizine and placebo treatment periods.

  • Reference: This protocol is based on the study by Oosterveld, W.J. (1982).[9]

Vertigo_Trial_Workflow cluster_phaseB Phase B: Double-Blind (6 Weeks) cluster_phaseC Phase C: Cross-Over (6 Weeks) Recruitment Patient Recruitment (N=41 with Vertigo) PhaseA Phase A: Open-Label Run-in (4 Weeks) All patients receive 10mg Flunarizine Recruitment->PhaseA Assessment1 Assess Responders (N=40) PhaseA->Assessment1 Randomization Randomization Assessment1->Randomization Group1 Group 1 (n=20) Randomization->Group1 Group2 Group 2 (n=20) Randomization->Group2 Group1_TreatB Continue Flunarizine Group1->Group1_TreatB Group2_TreatB Switch to Placebo Group2->Group2_TreatB Group1_TreatC Switch to Placebo Group1_TreatB->Group1_TreatC Group2_TreatC Switch to Flunarizine Group2_TreatB->Group2_TreatC Final_Analysis Final Analysis (Compare Vertigo Scores) Group1_TreatC->Final_Analysis Group2_TreatC->Final_Analysis

Fig. 3: Workflow for a cross-over vertigo clinical trial.
Protocol 2: Prospective, Open-Label, Comparative Study for Migraine Prophylaxis

  • Objective: To compare the effectiveness and tolerability of Flunarizine and Amitriptyline in migraine prophylaxis.

  • Study Design: A prospective, observational, open-label, comparative study over six months.

  • Participants: 103 patients diagnosed with migraine.

  • Methodology:

    • Group Assignment: Patients were prescribed either Flunarizine (10 mg/day, n=48) or Amitriptyline (25 mg/day, n=55).

    • Treatment Duration: Patients received the assigned medication for three months.

    • Data Collection: Effectiveness was assessed at baseline and at the end of the three-month treatment period.

  • Primary Endpoints:

    • Change in the frequency of migraine attacks per month.

    • Change in pain severity score, measured on a Visual Analogue Scale (VAS).

    • Responder rate, defined as the percentage of patients with a >50% reduction in both migraine frequency and pain severity.

  • Secondary Endpoints: Assessment of disability using MIDAS and HIT-6 questionnaires; monitoring of adverse reactions.

  • Reference: This protocol is based on the study by Nagabushan H, et al.[14]

Summary and Conclusion

Flunarizine and Cinnarizine are structurally and mechanistically related compounds, with both acting as calcium channel blockers with antihistamine and antidopamine properties.[1][3] Flunarizine is distinguished by its potent T-type calcium channel antagonism and longer half-life, making it a suitable option for once-daily dosing in migraine prophylaxis.[2][5] Cinnarizine's effects are well-established in the management of vestibular disorders and motion sickness.[8]

Comparative clinical data suggest that Flunarizine is at least as effective as Cinnarizine for vertigo and demonstrates comparable, and in some studies superior, efficacy to other prophylactic agents like propranolol for migraine.[2][13] The choice between these agents may be guided by the specific indication, desired dosing frequency, and the patient's tolerability profile, as side effects such as drowsiness and weight gain can occur with both medications.[7][16] Future research should focus on head-to-head trials with standardized endpoints to further delineate their respective advantages in specific patient populations.

References

Comparative Bioactivity of Cinnamyl Piperazine Hydrochloride in Novel Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cinnamyl Piperazine Hydrochloride's Performance Against Alternatives with Supporting Experimental Data.

The cinnamyl piperazine hydrochloride scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. This guide provides a comparative analysis of its bioactivity in novel research models, offering insights into its potential as a therapeutic agent. We will explore its efficacy as a hematopoietic prostaglandin D synthase (HPGDS) inhibitor, an anticonvulsant, a µ-opioid receptor (MOR) agonist, and an anticancer agent, with a focus on data from advanced and clinically relevant experimental systems.

Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition

Cinnamyl piperazine derivatives have emerged as potent inhibitors of HPGDS, an enzyme implicated in inflammatory and allergic responses. A key example is GSK2894631A, a highly potent and selective HPGDS inhibitor.

Data Presentation: In Vitro Inhibition of HPGDS

The following table summarizes the in vitro inhibitory potency of GSK2894631A in comparison to other known HPGDS inhibitors.

CompoundTypeIC50 (nM)Reference
GSK2894631A Cinnamyl Piperazine Derivative9.9[1][2]
HQL-79Indole-based Inhibitor~23[3][4]
TFC-007Thiazole-based Inhibitor83[4][5]
TAS-204Benzimidazole Derivative23[3][4]
Validation in a Novel In Vivo Model: Duchenne Muscular Dystrophy (mdx Mouse Model)

While direct comparative data for GSK2894631A in novel in vivo models is limited in publicly available literature, a recent study on a novel HPGDS inhibitor, PK007, in the mdx mouse model of Duchenne Muscular Dystrophy (DMD) highlights the therapeutic potential of targeting this enzyme. This model is relevant due to the inflammatory component of DMD pathology.

Experimental Data from the mdx Mouse Model (with PK007 as a reference for HPGDS inhibition):

ParameterVehicle-treated mdxPK007-treated mdxImprovement
Myonecrotic Area (TA muscle)BaselineReduced by 73.87%[6]
Grip StrengthBaselineIncreased by 69.05%[6]
Serum PGD2 LevelsBaselineReduced by 33.36%[6]

TA: Tibialis Anterior

This data suggests that potent HPGDS inhibition can significantly ameliorate disease phenotypes in a relevant disease model.

Experimental Protocols

In Vitro HPGDS Inhibition Assay: The inhibitory activity of compounds against HPGDS is typically determined using a cell-free enzymatic assay. Recombinant human HPGDS is incubated with the substrate, PGH2, in the presence of various concentrations of the inhibitor. The product, PGD2, is then quantified using methods such as ELISA or mass spectrometry. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Mast Cell Degranulation Assay (for PGD2 Release): This cellular assay assesses the ability of an inhibitor to block the release of PGD2 from activated mast cells, a key event in allergic inflammation.

  • Cell Culture and Sensitization: Rat Basophilic Leukemia (RBL-2H3) cells are cultured and sensitized overnight with anti-dinitrophenyl (DNP) IgE.[7]

  • Inhibitor Treatment: Cells are washed and pre-incubated with different concentrations of the HPGDS inhibitor or vehicle control.[7]

  • Antigen Challenge: Degranulation is induced by challenging the cells with DNP-BSA antigen.[7]

  • PGD2 Quantification: The supernatant is collected, and the concentration of released PGD2 is measured using a competitive enzyme immunoassay (EIA) kit.[8]

  • Data Analysis: The percentage inhibition of PGD2 release is calculated for each inhibitor concentration to determine the IC50.

Signaling Pathway

HPGDS_Pathway Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Cell_Membrane->AA PLA2 PGH2 PGH2 AA->PGH2 COX-1/2 COX COX-1/2 PGD2 PGD2 PGH2->PGD2 HPGDS HPGDS HPGDS Inflammation Inflammation Allergic Response PGD2->Inflammation GSK2894631A Cinnamyl piperazine (GSK2894631A) GSK2894631A->HPGDS Inhibition Anticonvulsant_Workflow cluster_protocol Experimental Protocol cluster_comparison Comparative Analysis Animal_Prep Animal Preparation (Rats/Mice) Drug_Admin Drug Administration (Cinnamyl piperazine or Comparator) Animal_Prep->Drug_Admin Seizure_Induction 6 Hz Corneal Stimulation Drug_Admin->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Calculation of ED50 and PI Observation->Data_Analysis Cinnamyl_Piperazine Cinnamyl piperazine Derivative Efficacy Comparative Efficacy (ED50) Cinnamyl_Piperazine->Efficacy Safety Comparative Safety (Protective Index) Cinnamyl_Piperazine->Safety Standard_AEDs Standard and Newer Antiepileptic Drugs Standard_AEDs->Efficacy Standard_AEDs->Safety MOR_Pathway Ligand Cinnamyl piperazine (Opioid Agonist) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Activation G_Protein G-protein Signaling (Analgesia) MOR->G_Protein GRK GRK MOR->GRK Agonist Binding P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylation B_Arrestin β-Arrestin 2 P_MOR->B_Arrestin Recruitment Signaling Downstream Signaling (Desensitization, etc.) B_Arrestin->Signaling Anticancer_Workflow cluster_model In Vitro Models cluster_protocol Experimental Protocol 2D_Culture 2D Monolayer Culture Drug_Treatment Treatment with Cinnamyl Piperazine or Comparators 2D_Culture->Drug_Treatment 3D_Spheroid 3D Spheroid Culture (More physiologically relevant) 3D_Spheroid->Drug_Treatment NCI60 NCI-60 Cell Line Panel (Broad Spectrum Screening) NCI60->Drug_Treatment Viability_Assay Cell Viability/Cytotoxicity Assay Drug_Treatment->Viability_Assay Data_Analysis Determination of GI50 / IC50 Viability_Assay->Data_Analysis Comparative_Efficacy Comparative Efficacy vs. Standard Anticancer Drugs Data_Analysis->Comparative_Efficacy Comparison of Potency

References

A Comparative Guide to the Structure-Activity Relationship of Cinnamyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamyl piperazine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Derivatives incorporating this core structure have shown promise in a variety of therapeutic areas, including as tyrosinase inhibitors, central nervous system (CNS) agents, and anticancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of cinnamyl piperazine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel and more potent drug candidates.

Tyrosinase Inhibition: A Key to Modulating Pigmentation

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders. Cinnamyl piperazine derivatives have emerged as a promising class of tyrosinase inhibitors.

Structure-Activity Relationship of Tyrosinase Inhibitors

The SAR of cinnamoyl piperazine amides reveals several key features influencing their inhibitory potency. Generally, the substitution pattern on both the cinnamoyl and piperazine moieties plays a critical role.

  • Cinnamoyl Moiety: The presence and position of hydroxyl and methoxy groups on the phenyl ring of the cinnamoyl group significantly impact activity. For instance, caffeoyl derivatives (3,4-dihydroxy) often exhibit potent inhibition.

  • Piperazine Substituents: The nature of the substituent on the second nitrogen of the piperazine ring is a crucial determinant of activity. Small, hydrophobic groups can enhance potency. For example, a benzyl substituent has been shown to be favorable for potent inhibition.[1]

  • Linker: The amide linker between the cinnamic acid and piperazine is a common feature, suggesting its importance for proper orientation within the enzyme's active site.

Comparative Potency of Cinnamyl Piperazine Derivatives as Tyrosinase Inhibitors

The following table summarizes the inhibitory activity of a selection of cinnamyl piperazine derivatives against mushroom tyrosinase. The data is presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound IDCinnamoyl SubstitutionPiperazine N'-SubstituentpIC50 (Monophenolase)pIC50 (Diphenolase)Reference
3a 3,4-dihydroxy (Caffeoyl)H> 4.004.18[1]
6b 4-hydroxy (p-Coumaroyl)Benzyl4.53< 4.00[1]
5b Unsubstituted (Benzoyl)Benzyl4.99< 4.00[1]

Note: The data indicates that while some cinnamoyl derivatives show good activity, the benzoyl analog 5b was the most potent in the monophenolase assay in this particular study. This highlights that the vinyl group of the cinnamoyl moiety is not always essential for high potency and that other interactions, such as those provided by the benzyl group, can be more dominant.[1]

Central Nervous System (CNS) Activity: A Scaffold for Neurotherapeutics

Cinnamyl piperazine derivatives have been investigated for a range of CNS activities, including anticonvulsant and neuroprotective effects. The ability of the piperazine ring to be protonated at physiological pH allows for potential interactions with various CNS targets.

Structure-Activity Relationship of CNS-Active Derivatives

The SAR for CNS activity is complex and target-dependent. However, some general trends have been observed:

  • Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. Substituents on both the cinnamoyl and piperazine rings can be modulated to achieve the desired logP value.

  • Piperazine Substituent: The substituent on the N'-position of the piperazine ring significantly influences the pharmacological profile. For instance, bulky aromatic or heteroaromatic substituents can confer affinity for specific CNS receptors.

  • Cinnamoyl Ring Substitution: Electron-donating or -withdrawing groups on the phenyl ring of the cinnamoyl moiety can modulate the electronic properties of the molecule and its interaction with biological targets. For example, trimethoxy substitution on the cinnamic acid moiety has been explored for anticonvulsant activity.

Comparative Anticonvulsant Activity of Piperazine Derivatives
Compound ClassKey Structural FeaturesMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Reference
1,4-disubstituted piperazinesVaried phenoxyalkyl and hydroxyethyl substituentsActive-
Pyrrole[1,2-a]pyrazine derivativesFused ring systemED50 values comparable to reference drugsED50 values comparable to reference drugs[2]

Note: The data suggests that diverse substitutions on the piperazine core can lead to potent anticonvulsant activity. Further studies focusing on a systematic variation of the cinnamyl moiety in combination with different piperazine N'-substituents are needed to establish a clear SAR for this specific subclass.

Anticancer Activity: Targeting Cell Proliferation and Survival

The piperazine scaffold is present in numerous approved anticancer drugs, and cinnamyl piperazine derivatives are being explored for their potential in this area. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Structure-Activity Relationship of Anticancer Derivatives

The SAR for anticancer activity is highly dependent on the specific cancer cell line and the molecular target. Key structural considerations include:

  • Piperazine Substituents: The nature of the N'-substituent on the piperazine ring is critical for cytotoxicity. Aromatic and heteroaromatic groups can lead to potent anticancer activity.

  • Cinnamoyl Moiety: Modifications to the cinnamoyl group can influence the molecule's ability to interact with specific targets within cancer cells.

  • Overall Molecular Shape and Rigidity: The overall conformation of the molecule, influenced by the substituents, can affect its binding to target proteins.

Comparative Anticancer Activity of Piperazine Derivatives

The following table summarizes the in vitro anticancer activity of various piperazine derivatives against different human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperazine Derivative (PCC)SNU-475 (Liver Cancer)6.98
Piperazine Derivative (PCC)SNU-423 (Liver Cancer)7.76
Benzothiazole-piperazine derivativeHUH-7 (Liver Cancer)3-10[3]
Benzothiazole-piperazine derivativeMCF7 (Breast Cancer)9.2[3]
Quinoxalinylpiperazine derivativeHCT116 (Colon Cancer)0.029[3]

Note: The data demonstrates that piperazine derivatives can exhibit potent anticancer activity against a range of cancer cell lines. The specific substitution pattern is crucial for determining the potency and selectivity of these compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of biological data. Below are methodologies for key assays used in the evaluation of cinnamyl piperazine derivatives.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on the activity of mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • Test compounds and reference inhibitor (e.g., kojic acid)

Procedure:

  • Prepare solutions of mushroom tyrosinase, L-tyrosine, and L-DOPA in phosphate buffer.

  • Add the test compound solution to the wells of a 96-well plate at various concentrations.

  • Add the tyrosinase solution to the wells and incubate.

  • Initiate the reaction by adding the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity).

  • Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anticonvulsant Screening: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard in vivo models used to assess the anticonvulsant potential of test compounds.

Animals:

  • Mice or rats

MES Test Procedure:

  • Administer the test compound to the animals (e.g., intraperitoneally or orally).

  • After a specific pretreatment time, deliver an electrical stimulus through corneal or ear electrodes.

  • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

  • Determine the median effective dose (ED50).

scPTZ Test Procedure:

  • Administer the test compound to the animals.

  • After the pretreatment time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observe the animals for the onset and severity of seizures (e.g., clonic seizures).

  • The ability of the compound to prevent or delay the onset of seizures is a measure of its anticonvulsant activity.

  • Determine the median effective dose (ED50).

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow for the evaluation of cinnamyl piperazine derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start Starting Materials (Cinnamic Acid Derivatives, Piperazine Derivatives) synthesis Synthesis of Cinnamyl Piperazine Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Tyrosinase Inhibition, Anticancer Activity) purification->in_vitro in_vivo In Vivo Models (e.g., Anticonvulsant Tests) purification->in_vivo sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the development of cinnamyl piperazine derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine_Derivative Piperazine Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR) Piperazine_Derivative->Death_Receptor Mitochondrion Mitochondrion Piperazine_Derivative->Mitochondrion Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by piperazine derivatives.[4][5][6]

Conclusion

The cinnamyl piperazine scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications to optimize potency and selectivity for various biological targets. For tyrosinase inhibition, modulation of substituents on both the cinnamoyl and piperazine moieties can lead to potent inhibitors. In the context of CNS and anticancer activities, fine-tuning of physicochemical properties and the introduction of specific functionalities on the piperazine ring are key strategies for enhancing efficacy. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field. Further exploration of the chemical space around the cinnamyl piperazine core, guided by the SAR principles outlined herein, is warranted to unlock the full therapeutic potential of this remarkable scaffold.

References

A Comparative Analysis of Cinnamyl Piperazine Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

Cinnamyl piperazine and its derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and central nervous system effects. The efficient synthesis of this scaffold is crucial for further drug discovery and development. This guide provides a comparative analysis of common synthetic methods for cinnamyl piperazine, offering detailed experimental protocols, quantitative data, and a look into its biological signaling pathways.

Comparison of Synthesis Methods

Several methods for the synthesis of 1-cinnamylpiperazine have been reported, primarily involving the N-alkylation of piperazine with a cinnamyl halide. The choice of solvent, base, and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Below is a summary of three prominent methods.

MethodStarting MaterialsSolventReaction ConditionsYield (%)Purity (%)Reference
Method 1: Direct Alkylation in Isopropanol Cinnamyl chloride, Piperazine (excess)Isopropanol70°C, 3 hours56-[1]
Method 2: Direct Alkylation in Ethanol Cinnamyl chloride, Piperazine (excess)Ethanol60-80°C, 1 hour>75>98.8[2]
Method 3: Two-Step Synthesis from Styrene Styrene, Formaldehyde, HCl, PiperazineEthanolStep 1: 80-105°C; Step 2: 60-80°C, 1 hour>70.699.2[2]

Experimental Protocols

Method 1: Direct Alkylation in Isopropanol

This method involves the direct reaction of cinnamyl chloride with an excess of piperazine in isopropanol.[1]

Procedure:

  • Dissolve absolute piperazine (2.5 moles) in 1 liter of isopropanol.

  • Gradually add cinnamyl chloride (0.5 moles) dropwise at room temperature.

  • After the addition is complete, heat the mixture at 70°C for 3 hours with stirring.

  • Distill off the solvent.

  • Dissolve the residue in chloroform and wash with sodium hydroxide solution and then water.

  • Dry the organic layer over potassium carbonate and filter.

  • Remove the chloroform by vacuum distillation.

  • Sublime the residue to remove excess piperazine.

  • Distill the remaining residue to obtain N-cinnamyl piperazine.

  • The product can be further purified by recrystallization from n-hexane.

Method 2: Direct Alkylation in Ethanol

This protocol utilizes ethanol as the solvent for the N-alkylation of piperazine.[2]

Procedure:

  • In a reaction vessel, add 250 kg of 95% ethanol and 34 kg of anhydrous piperazine.

  • Heat the mixture to above 60°C and incubate for 30 minutes.

  • Add cinnamyl chloride and stir the reaction mixture for 1 hour.

  • Perform vacuum distillation to remove the solvent.

  • To the residue, add 200-300 liters of water and 150 kg of 30% liquid caustic soda.

  • Heat to 80°C and add toluene for extraction.

  • Separate the aqueous and organic layers.

  • Subject the organic layer to vacuum distillation to remove the solvent and obtain cinnamyl piperazine.

Method 3: Two-Step Synthesis from Styrene

This method begins with the synthesis of cinnamyl chloride from styrene, which is then reacted with piperazine.[2]

Step 1: Preparation of Cinnamyl Chloride

  • In a reaction vessel, add hydrochloric acid and formaldehyde.

  • Start stirring and add styrene.

  • Slowly heat the mixture to 80-105°C and continue stirring.

Step 2: Preparation of Cinnamyl Piperazine

  • In a separate reaction vessel, add ethanol and anhydrous piperazine.

  • Heat the mixture to 60-80°C and incubate for 30 minutes.

  • Add the cinnamyl chloride obtained from Step 1 and stir for 1 hour.

  • The purification follows the procedure outlined in Method 2.

Biological Signaling Pathways

Cinnamyl piperazine derivatives have been shown to interact with several biological targets, including monoamine oxidase B (MAO-B) and µ-opioid receptors.

Cinnamyl Piperazine as a MAO-B Inhibitor

Monoamine oxidase B is an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-B MAO-B Monoamines->MAO-B Metabolism Monoamines_Synapse Monoamines Monoamines->Monoamines_Synapse Release Inactive_Metabolites Inactive_Metabolites MAO-B->Inactive_Metabolites Postsynaptic_Receptors Receptors Monoamines_Synapse->Postsynaptic_Receptors Binding Neuronal_Signal Signal Transduction Postsynaptic_Receptors->Neuronal_Signal Cinnamyl_Piperazine Cinnamyl_Piperazine Cinnamyl_Piperazine->MAO-B Inhibition

Caption: Inhibition of MAO-B by cinnamyl piperazine.

Cinnamyl Piperazine and the µ-Opioid Receptor

Certain cinnamyl piperazine derivatives act as agonists at the µ-opioid receptor, a key target for pain management.[] Activation of this receptor leads to a cascade of intracellular events that ultimately result in an analgesic effect.

Mu_Opioid_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cinnamyl_Piperazine Cinnamyl_Piperazine MOR μ-Opioid Receptor Cinnamyl_Piperazine->MOR Binds G_Protein Gαi/o MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Signaling Ion_Channel->Analgesia Hyperpolarization

Caption: µ-Opioid receptor activation by cinnamyl piperazine.

References

Cross-Validation of Analytical Methods for Cinnamyl Piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of cinnamyl piperazine, a potential impurity or degradation product, is critical for ensuring the quality and safety of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of cinnamyl piperazine, presenting experimental data to support an objective assessment of their performance.

Comparison of Analytical Methods

The primary analytical techniques employed for the analysis of piperazine derivatives, including cinnamyl piperazine, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like cinnamyl piperazine.

Experimental Protocol: UHPLC Method for Cinnarizine and its Degradation Products (including Cinnamyl Piperazine) [1]

  • Instrumentation: ACQUITY UPLC, BEH C18 column (150 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with a mixture of 10 mM ammonium acetate, acetonitrile, and acetic acid.

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 40.0°C

  • Detection: UV at 230 nm

  • Run Time: 15 minutes

Experimental Protocol: HPLC-UV Method with Derivatization for Piperazine [2]

  • Instrumentation: HPLC with UV detection

  • Derivatization Reagent: 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

  • Mobile Phase Flow Rate: 1.0 ml/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 μL

  • Run Time: 20 min

Gas Chromatography (GC)

GC is a suitable technique for volatile and thermally stable compounds. For piperazine and its derivatives, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC Method for Piperazine and its Derivatives [3]

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-17 [(50%-Phenyl)-methylpolysiloxane] (30 m × 0.53 mm, 1 μm) capillary column

  • Carrier Gas: Helium at a flow of 2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Oven Temperature Program: 150°C for 10 min, then ramped at 35°C/min up to 260°C and held for 2 minutes.

  • Injection Mode: Split (1:5 ratio)

  • Injection Volume: 1.0 μL

  • Diluent: Methanol

Data Presentation: Comparison of Validation Parameters

The following table summarizes the key validation parameters for the described analytical methods. This data allows for a direct comparison of their performance characteristics.

Validation ParameterUHPLC Method[1]HPLC-UV with Derivatization[2]GC-FID Method[3]
Linearity (Correlation Coefficient) 0.9990.999Not explicitly stated for cinnamyl piperazine, but linearity test solutions were prepared.
Limit of Detection (LOD) 0.1125 µg/mL30 ppm0.008% (of analyte concentration) for piperazine
Limit of Quantification (LOQ) 0.1875 µg/mL90 ppm0.03% (of analyte concentration) for piperazine
Accuracy (% Recovery) Not explicitly stated104.87-108.06%98.5% at LOQ level for piperazine
Precision (% RSD) Not explicitly stated< 1.13%< 2.0%
Robustness Not explicitly stated%RSD < 4.0 under varied flow and temperatureNot explicitly stated

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[4][5][6] This is particularly important when transferring a method between labs or when comparing data from different studies.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase DefineMethods Define Analytical Methods (e.g., Method A: HPLC, Method B: GC) DefineSamples Define Sample Set (Spiked QCs, Incurred Samples) DefineMethods->DefineSamples Select representative samples AnalyzeA Analyze Samples with Method A DefineSamples->AnalyzeA AnalyzeB Analyze Samples with Method B DefineSamples->AnalyzeB CompareData Compare Datasets AnalyzeA->CompareData AnalyzeB->CompareData AssessComparability Assess Comparability (Acceptance Criteria) CompareData->AssessComparability Statistical Analysis Conclusion Conclusion on Method Interchangeability AssessComparability->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

For the analysis of cinnamyl piperazine, the primary logical relationship involves the selection of an appropriate analytical method based on the specific requirements of the analysis. This decision-making process can be visualized as follows:

MethodSelection cluster_requirements Analytical Requirements cluster_methods Analytical Methods SampleMatrix Sample Matrix (e.g., API, Formulation) HPLC HPLC / UHPLC SampleMatrix->HPLC Sensitivity Required Sensitivity (Trace vs. High Concentration) Sensitivity->HPLC GC GC / GC-MS Sensitivity->GC ThermalStability Thermal Stability of Analyte ThermalStability->HPLC Non-Volatile or Thermally Labile ThermalStability->GC Thermally Stable Volatility Volatility of Analyte Volatility->HPLC Non-Volatile Volatility->GC Volatile

Caption: Decision tree for selecting an analytical method for cinnamyl piperazine.

References

A Comparative Analysis of Cinnamyl Piperazine Hydrochloride's Inhibitory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of Cinnamyl piperazine hydrochloride's inhibitory activity against established inhibitors in key biological pathways. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate an objective comparison of its performance.

I. Overview of Cinnamyl Piperazine Hydrochloride's Inhibitory Activity

Cinnamyl piperazine hydrochloride belongs to a class of compounds recognized for their broad therapeutic potential. The cinnamyl piperazine motif is a key structural feature in various drugs targeting a range of biological entities, demonstrating efficacy in the central nervous system (CNS), as well as exhibiting antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on its performance as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), Monoamine Oxidase B (MAO-B), and tyrosinase, and explores its potential in inducing apoptosis in cancer cell lines.

II. Comparative Inhibitory Potency

The inhibitory activity of Cinnamyl piperazine hydrochloride and its derivatives is compared against well-established standard inhibitors for each respective target enzyme. The half-maximal inhibitory concentration (IC50) values are presented below. It is crucial to note that direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.

Table 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition
CompoundTargetIC50 (nM)Reference InhibitorIC50/Ki (µM)
Cinnamyl piperazine hydrochlorideH-PGDS9.9HQL-795 (Ki)
HPGDS inhibitor 3H-PGDS9.4--

Data for Cinnamyl piperazine hydrochloride and HPGDS inhibitor 3 are from separate studies and are presented for illustrative purposes. HQL-79's value is a Ki (inhibition constant).[2]

Table 2: Monoamine Oxidase B (MAO-B) Inhibition
Cinnamyl Piperazine DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
(E)-1-(Benzo[d][1][3]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one0.0021Selegiline0.037
2-(4-(4-(2-ethoxyphenyl)piperazin-1-yl)phenyl)-5-methyl-1H-benzo[d]imidazole0.053Selegiline0.040
N-methyl-piperazine chalcone (2k)0.71--

Note: The listed cinnamyl piperazine derivatives are structurally related to Cinnamyl piperazine hydrochloride and their data is presented to show the potential of this chemical class against MAO-B. The IC50 values for the derivatives and selegiline are from different studies.[4][5][6]

Table 3: Tyrosinase Inhibition
Cinnamyl Piperazine DerivativeIC50 (µM)Reference InhibitorIC50 (µM)
(Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1c)4.70Kojic Acid23.18
N-methylpiperazino cinnamamide (4)-Kojic Acid-
Nitrophenylpiperazine derivative (4l)72.55--

Note: The inhibitory activity of derivative 4 was reported as higher than kojic acid at a fixed concentration, but a specific IC50 value was not provided. The other derivatives are presented to illustrate the activity of the broader class of compounds.[7][8]

III. Experimental Protocols

Detailed methodologies for the key inhibitory and cellular assays are provided below to ensure reproducibility and transparency of the presented data.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition Assay (Fluorescence Polarization-Based)

This assay identifies H-PGDS inhibitors by their ability to displace a fluorescein-conjugated probe from the enzyme's active site.

  • Principle: The binding of the fluorescent probe to the larger H-PGDS enzyme slows its rotation, resulting in a high fluorescence polarization (FP) signal. Displacement of the probe by an inhibitor leads to a decrease in the FP signal.

  • Procedure:

    • Prepare an assay cocktail containing recombinant human H-PGDS protein, glutathione, and the fluorescent probe in the assay buffer.

    • Dispense 47.5 µL of the assay cocktail into each well of a 384-well non-binding black plate.

    • Add 2.5 µL of Cinnamyl piperazine hydrochloride or a reference inhibitor at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

    • Incubate the plate for 60-90 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.

    • Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of H2O2, a byproduct of the oxidative deamination of the MAO-B substrate.

  • Principle: In the presence of a suitable substrate (e.g., tyramine or kynuramine), MAO-B produces H2O2, which reacts with a probe to generate a fluorescent product. Inhibitors of MAO-B will reduce the rate of fluorescence generation.

  • Procedure:

    • Dissolve test compounds in a suitable solvent and prepare serial dilutions.

    • In a 96-well black plate, add 10 µL of the diluted test compounds or the reference inhibitor (e.g., Selegiline). For the enzyme control, add the assay buffer.

    • Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Prepare a substrate solution containing the MAO-B substrate and a fluorescent probe.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Measure the fluorescence kinetically at 37°C for 10-40 minutes with excitation at 535 nm and emission at 587 nm.

    • Determine the rate of reaction from the linear portion of the kinetic plot and calculate the percentage of inhibition to derive the IC50 value.[9]

Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, catalyzed by mushroom tyrosinase.[10]

  • Principle: Tyrosinase converts L-DOPA into dopachrome, which has a characteristic absorbance at 475 nm. Inhibitors of tyrosinase will reduce the formation of dopachrome.

  • Procedure:

    • In a 96-well plate, mix 20 µL of the test compound (dissolved in DMSO) at various concentrations with 40 µL of mushroom tyrosinase (30 U/mL) and 100 µL of 0.1 M phosphate buffer (pH 6.8).

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

    • Kojic acid is used as a positive control.

    • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[10]

Apoptosis Assays

The pro-apoptotic potential of cinnamyl piperazine derivatives can be assessed by measuring key events in the apoptotic cascade.

  • Principle: A cell-permeant reagent containing the DEVD peptide sequence conjugated to a nucleic acid binding dye is used. In apoptotic cells, activated caspase-3/7 cleaves the DEVD peptide, allowing the dye to bind to DNA and fluoresce.[11][12]

  • Procedure:

    • Induce apoptosis in a cell line of interest (e.g., a cancer cell line) by treating with Cinnamyl piperazine hydrochloride at various concentrations for a specified duration.

    • Harvest the cells and adjust the cell concentration to 1 x 10^6 cells/mL in a suitable buffer.

    • Add the CellEvent™ Caspase-3/7 Green Detection Reagent to the cell suspension.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Analyze the samples by flow cytometry using 488 nm excitation and collecting the emission at approximately 530 nm.

    • Quantify the percentage of apoptotic cells based on the fluorescence intensity.

  • Principle: During apoptosis, cytochrome c is released from the mitochondria into the cytosol. This can be detected by separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot.[1][13]

  • Procedure:

    • Treat cells with the test compound to induce apoptosis.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells using a cytosol extraction buffer to release the cytosolic contents while keeping the mitochondria intact.

    • Centrifuge the lysate to pellet the mitochondria. The supernatant is the cytosolic fraction.

    • Lyse the mitochondrial pellet using a mitochondrial extraction buffer.

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate the proteins from each fraction by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Visualize the bands using an appropriate substrate and imaging system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate apoptosis.

IV. Visualized Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

HPGDS_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Inflammation Allergic Inflammation PGD2->Inflammation Inhibitor Cinnamyl piperazine HCl Inhibitor->HPGDS

Caption: H-PGDS inhibition pathway.

Apoptosis_Pathway cluster_Mitochondria Mitochondrion Mito_CytoC Cytochrome c Cyto_CytoC Cytosolic Cytochrome c Mito_CytoC->Cyto_CytoC Apoptotic_Stimulus Apoptotic Stimulus (e.g., Cinnamyl piperazine HCl) Apoptotic_Stimulus->Mito_CytoC Release Apaf1 Apaf-1 Cyto_CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Activation Procaspase37 Procaspase-3/7 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway.

Experimental_Workflow cluster_InhibitionAssay Inhibitor Screening Workflow cluster_ApoptosisAssay Cellular Apoptosis Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor start->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Detect Signal (FP, Fluorescence, Absorbance) reaction->detection analysis Calculate IC50 detection->analysis cell_treatment Treat Cells with Cinnamyl piperazine HCl cell_harvest Harvest & Prepare Cells cell_treatment->cell_harvest assay_specific Assay Type cell_harvest->assay_specific caspase_assay Caspase Staining & Flow Cytometry assay_specific->caspase_assay Caspase cyto_c_assay Fractionation & Western Blot assay_specific->cyto_c_assay Cytochrome c data_analysis Quantify Apoptosis caspase_assay->data_analysis cyto_c_assay->data_analysis

Caption: General experimental workflows.

References

A Comparative Review of the Pharmacological Properties of Cinnamyl Piperazines

Author: BenchChem Technical Support Team. Date: November 2025

The cinnamyl piperazine scaffold is a versatile structural motif that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of pharmacological activities. These derivatives have shown significant potential in targeting various biological systems, particularly the central nervous system (CNS). This guide provides a comparative analysis of the pharmacological properties of different cinnamyl piperazine derivatives, with a focus on their interactions with key neurotransmitter receptors. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource supported by experimental data.

Comparative Receptor Binding Affinities

Cinnamyl piperazine derivatives have been primarily investigated for their affinity towards dopamine and serotonin receptors, which are crucial targets for antipsychotic and other CNS-active drugs.[1][2][3] The affinity of a compound for a specific receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity.

A study on a series of 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives revealed high affinity for the dopamine D₂ receptor, low to moderate affinity for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors, and variable affinity for the α₁-adrenergic receptor.[1][2] The quantitative binding data for this series are summarized in Table 1.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Derivatives

Compound IDSubstituent (R)D₂5-HT₁ₐ5-HT₂ₐα₁
1 H1.818025015
2 2-F2.521030020
3 3-F1.515022012
4 4-F1.213019010
5 2-Cl3.125035028
6 3-Cl1.919027018
7 4-Cl1.616024014
8 2-CH₃4.230040035
9 3-CH₃2.824033025
10 4-CH₃2.120029022

Data synthesized from radioligand binding assays.[1][2][3]

Key Signaling Pathways

The interaction of cinnamyl piperazines with G-protein coupled receptors (GPCRs), such as the dopamine D₂ receptor, initiates intracellular signaling cascades. The D₂ receptor primarily couples to the Gαi/o family of G-proteins.[4][5][6] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][7] This reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing cellular function.

D2_Signaling_Pathway cluster_membrane Plasma Membrane D2R Dopamine D₂ Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC Inhibits Ligand Cinnamyl Piperazine (Agonist) Ligand->D2R Binds ATP ATP ATP->cAMP Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Response Cellular Response PKA_active->Response Phosphorylates Targets

Dopamine D₂ Receptor Inhibitory Signaling Pathway.

Experimental Methodologies

The pharmacological data presented in this guide are derived from established in vitro assays. Detailed protocols for these key experiments are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells (e.g., HEK-293 or CHO) stably expressing the receptor of interest (e.g., Dopamine D₂) are cultured and harvested.

  • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

  • The resulting pellet containing the cell membranes is washed, resuspended in buffer, and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.

2. Assay Protocol:

  • The assay is performed in a 96-well plate in a total volume of 250 µL.[8]

  • To each well, add:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • 50 µL of the unlabeled test compound (cinnamyl piperazine derivative) at various concentrations.

    • 50 µL of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors) at a fixed concentration near its dissociation constant (Kₑ).[9][10]

  • Non-specific binding is determined in parallel wells containing a high concentration of a known unlabeled ligand (e.g., haloperidol).

  • The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[8]

3. Termination and Detection:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), trapping the membranes with the bound radioligand.[8]

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis P1 Prepare Membrane Homogenate (Expressing Target Receptor) I1 Combine in 96-well Plate: 1. Membranes 2. Test Compound 3. Radioligand P1->I1 P2 Prepare Serial Dilutions of Test Compounds P2->I1 P3 Prepare Radioligand ([³H]Spiperone) P3->I1 I2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) I1->I2 D1 Rapid Vacuum Filtration (Separate Bound from Free) I2->D1 D2 Wash Filters with Ice-Cold Buffer D1->D2 D3 Measure Radioactivity (Scintillation Counting) D2->D3 A1 Calculate IC₅₀ and Kᵢ values (Cheng-Prusoff Equation) D3->A1

References

Navigating the Maze: A Comparative Guide to ADMET Prediction for Novel Cinnamyl Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: The journey of a novel compound from laboratory discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early and accurate prediction of these properties is paramount to de-risk drug development projects, saving invaluable time and resources. This guide provides a comparative analysis of the predicted ADMET properties of a series of novel cinnamyl piperazine compounds against established drugs, supported by in silico data and outlines of corresponding experimental protocols.

The cinnamyl piperazine scaffold is a recognized pharmacophore present in various biologically active molecules.[1] Modifications to this core structure can significantly alter the ADMET properties, influencing the overall druggability of the compound. Understanding these shifts is crucial for medicinal chemists aiming to optimize lead candidates.

In Silico ADMET Prediction Workflow

The process of predicting ADMET properties using computational tools follows a structured workflow. This begins with the generation of a 2D or 3D representation of the molecule, which is then used as input for various predictive models. These models, often built on large datasets of experimental results, employ a range of algorithms to calculate physicochemical descriptors and predict biological outcomes.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis mol_structure Molecular Structure (SMILES/SDF) physchem Physicochemical Properties (MW, logP, TPSA) mol_structure->physchem Calculate absorption Absorption (HIA, Caco-2) mol_structure->absorption distribution Distribution (BBB, PPB) mol_structure->distribution metabolism Metabolism (CYP Inhibition) mol_structure->metabolism excretion Excretion (Clearance) mol_structure->excretion toxicity Toxicity (hERG, Ames) mol_structure->toxicity physchem->absorption physchem->distribution data_table Comparative Data Tables absorption->data_table distribution->data_table metabolism->data_table excretion->data_table toxicity->data_table candidate_selection Candidate Selection & Optimization data_table->candidate_selection Analyze

Figure 1: A generalized workflow for in silico ADMET prediction of novel chemical entities.

Comparative Analysis of Predicted ADMET Properties

To illustrate the utility of in silico ADMET prediction, a virtual library of five novel cinnamyl piperazine compounds (NCP1-NCP5) was designed with varying substitutions on the phenyl rings. Their ADMET properties were predicted using the SwissADME web tool and are compared against the established drugs Cinnarizine and Flunarizine, both of which contain the cinnamyl piperazine moiety.

Physicochemical Properties and Lipophilicity

Physicochemical properties such as molecular weight (MW), topological polar surface area (TPSA), and lipophilicity (logP) are fundamental determinants of a drug's pharmacokinetic behavior. The "Rule of Five" proposed by Lipinski provides a framework for evaluating the druglikeness of a compound based on these properties.

CompoundMolecular FormulaMW ( g/mol )logP (Consensus)TPSA (Ų)Lipinski Violations
NCP1 C19H22N2278.393.8516.130
NCP2 C20H24N2O308.423.6125.360
NCP3 C19H21FN2296.394.0216.130
NCP4 C19H21ClN2312.844.4116.130
NCP5 C20H21F3N2362.395.0116.131
Cinnarizine C26H28N2368.525.77[2]6.481
Flunarizine C26H26F2N2404.50[3]5.78[3]6.481

Data for NCP1-NCP5 were generated using the SwissADME web tool. Data for Cinnarizine and Flunarizine are from PubChem.

Water Solubility

Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability.

CompoundlogS (ESOL)Solubility Class
NCP1 -4.52Moderately soluble
NCP2 -4.01Moderately soluble
NCP3 -4.72Moderately soluble
NCP4 -5.08Poorly soluble
NCP5 -5.89Poorly soluble
Cinnarizine -6.70Poorly soluble
Flunarizine -7.38Poorly soluble

Data for NCP1-NCP5 were generated using the SwissADME web tool.

Pharmacokinetics

This section details the predicted absorption, distribution, metabolism, and excretion properties of the compounds.

CompoundGI AbsorptionBBB PermeantP-gp SubstrateCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 InhibitorlogKp (skin)
NCP1 HighYesNoYesYesYesYesYes-3.99
NCP2 HighYesNoYesYesYesYesYes-4.52
NCP3 HighYesNoYesYesYesYesYes-3.85
NCP4 HighYesNoYesYesYesYesYes-3.39
NCP5 HighYesNoYesYesYesYesYes-2.71
Cinnarizine HighYesYesYesYesYesYesYes-1.86
Flunarizine HighYesYesYesYesYesYesYes-1.68

Data for NCP1-NCP5 were generated using the SwissADME web tool.

Druglikeness and Medicinal Chemistry

Druglikeness models assess whether a compound possesses features common in known drugs. The PAINS (Pan Assay Interference Compounds) filter identifies promiscuous compounds that may lead to false positives in high-throughput screening.

CompoundLipinski #violationsBioavailability ScoreLead-likenessPAINS alerts
NCP1 00.55Yes0
NCP2 00.55Yes0
NCP3 00.55Yes0
NCP4 00.55Yes0
NCP5 10.55No0
Cinnarizine 10.55No0
Flunarizine 10.55No0

Data for NCP1-NCP5 were generated using the SwissADME web tool.

P-glycoprotein Efflux and Drug Interactions

P-glycoprotein (P-gp) is an important efflux transporter that can limit the oral bioavailability and central nervous system (CNS) penetration of its substrates. Many drugs are also inhibitors of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.

Pgp_CYP_Pathway cluster_cell Enterocyte drug_lumen Drug drug_cell Drug drug_lumen->drug_cell drug_cell->drug_lumen cyp3a4 CYP3A4 drug_cell->cyp3a4 Metabolism drug_blood Drug drug_cell->drug_blood pgp P-gp metabolite Metabolite cyp3a4->metabolite

Figure 2: The interplay of P-gp efflux and CYP3A4 metabolism in the intestine, affecting oral drug bioavailability.

Experimental Protocols for Key ADMET Assays

While in silico predictions are invaluable for early-stage screening, experimental validation is essential. Below are brief overviews of standard in vitro assays for key ADMET parameters.

Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of a compound.

  • Methodology: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are cultured on a semi-permeable membrane. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is measured over time, typically by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP). An efflux ratio (Papp BA / Papp AB) greater than 2 suggests the involvement of active transport mechanisms like P-gp.

Metabolic Stability Assay
  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Methodology: The test compound is incubated with liver microsomes (containing phase I enzymes like CYPs) or hepatocytes (containing both phase I and II enzymes) and necessary cofactors (e.g., NADPH).[4] Aliquots are taken at various time points, and the reaction is quenched.[4] The concentration of the parent compound remaining is quantified by LC-MS/MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, providing an estimate of the compound's metabolic fate in the liver.[4]

Cytochrome P450 Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

  • Methodology: The test compound is co-incubated with human liver microsomes, a CYP isoform-specific probe substrate, and NADPH. The rate of formation of the probe substrate's metabolite is measured by LC-MS/MS or fluorescence. A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then determined.

Plasma Protein Binding Assay
  • Objective: To measure the extent to which a compound binds to plasma proteins.

  • Methodology: Rapid equilibrium dialysis (RED) is a common method. A device with two chambers separated by a semi-permeable membrane is used. Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The system is incubated until equilibrium is reached. The concentrations of the compound in both chambers are then measured, and the fraction unbound (fu) is calculated.

Conclusion

The in silico ADMET predictions for the novel cinnamyl piperazine compounds (NCP1-NCP5) suggest that they generally possess favorable druglike properties, with high predicted gastrointestinal absorption and blood-brain barrier permeability. However, similar to the benchmark drugs Cinnarizine and Flunarizine, they are predicted to be potent inhibitors of multiple CYP450 enzymes, indicating a potential for drug-drug interactions. As the lipophilicity increases (NCP4 and NCP5), the predicted aqueous solubility decreases, which could negatively impact oral bioavailability. These computational insights provide a valuable roadmap for prioritizing compounds for synthesis and experimental testing, guiding the design of cinnamyl piperazine derivatives with an optimized ADMET profile for further development. The use of multiple in silico tools is recommended for more robust predictions.[5]

References

Docking Studies of Cinnamyl Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of cinnamyl piperazine derivatives, focusing on their interactions with various target receptors. The information is compiled from recent scientific literature to offer an objective overview of their performance and potential as therapeutic agents. This document details the binding affinities, experimental protocols, and underlying signaling pathways to support further research and development in this area.

Comparative Docking Analysis

Cinnamyl piperazine derivatives have been investigated for their potential to interact with a range of biological targets, primarily within the central nervous system. Molecular docking studies, a computational method used to predict the binding orientation and affinity of a ligand to a target protein, have been instrumental in elucidating the structure-activity relationships of these compounds.[1][2][3][4][5] This section compares the docking performance of various cinnamyl piperazine derivatives against their respective target receptors.

Dopamine D2 and Serotonin 5-HT1A Receptors

A study on 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives revealed high affinity for the dopamine D2 receptor and low to moderate affinity for the serotonin 5-HT1A and 5-HT2A receptors.[6][7] Docking analysis indicated that the binding to both D2 and 5-HT1A receptors is primarily driven by interactions between the protonated N1 of the piperazine ring and aspartate residues within the receptor binding sites.[6][7] Furthermore, hydrogen bonds and edge-to-face aromatic interactions with residues such as threonine, serine, histidine, tryptophan, phenylalanine, or tyrosine contribute to the stabilization of the ligand-receptor complex.[6][7] The docking results for the D2 receptor were found to be consistent with experimental binding assay data, suggesting a reliable predictive model.[6] However, the docking data for the 5-HT1A receptor did not fully align with the experimental findings, indicating a need for model refinement.[6]

Derivative ClassTarget ReceptorKey Interacting ResiduesBinding Affinity (Qualitative)Reference
1-cinnamyl-4-(2-methoxyphenyl)piperazinesDopamine D2Aspartate, Threonine, Serine, Histidine, Tryptophan, Phenylalanine, TyrosineHigh[6][7]
1-cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT1AAspartate, Threonine, Serine, Histidine, Tryptophan, Phenylalanine, TyrosineLow to Moderate[6][7]
1-cinnamyl-4-(2-methoxyphenyl)piperazinesSerotonin 5-HT2ANot specifiedLow to Moderate[6]
1-cinnamyl-4-(2-methoxyphenyl)piperazinesAdrenergic α1Not specifiedVariable[6]
Monoamine Oxidase B (MAO-B)

In a separate investigation, novel fluorinated cinnamylpiperazines were synthesized and evaluated as potential ligands for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[8] Docking studies of these derivatives showed that the compounds were stabilized in both the entrance and substrate cavities of MAO-B, adopting a binding pose similar to the known inhibitor l-Deprenyl.[8] Despite the promising docking results, the in vitro competitive binding assays revealed that these fluorinated cinnamylpiperazines did not possess sufficient binding affinity for MAO-B to be considered for applications such as positron emission tomography (PET) agents.[8]

Derivative ClassTarget ReceptorBinding Site LocationAlternative/Reference CompoundBinding Affinity (Qualitative)Reference
Fluorinated cinnamylpiperazinesMonoamine Oxidase B (MAO-B)Entrance and Substrate Cavitiesl-DeprenylInsufficient for PET imaging[8]

Experimental Protocols

The insights into the binding of cinnamyl piperazine derivatives are derived from a combination of computational and experimental techniques. The following sections outline the typical methodologies employed in these studies.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][4][5][] The general workflow for a molecular docking study is as follows:

  • Protein and Ligand Preparation: The three-dimensional structure of the target receptor is obtained from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The cinnamyl piperazine derivatives (ligands) are sketched using a molecular editor and their geometries are optimized.

  • Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding pose of the ligand within the receptor's active site.[][10] This involves exploring various conformations of the ligand and its orientation relative to the receptor.

  • Scoring and Analysis: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is selected as the most probable binding mode. The interactions between the ligand and the receptor are then analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[2]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (e.g., from PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Ligand Structure (Cinnamyl Piperazine Derivative) Ligand->Grid Dock Run Docking Algorithm (e.g., AutoDock, Glide) Grid->Dock Score Scoring & Ranking of Poses Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze

Figure 1. A generalized workflow for molecular docking studies.

Radioligand Binding Assay Protocol

Radioligand binding assays are used to experimentally determine the affinity of a ligand for a receptor. A typical protocol involves:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (the cinnamyl piperazine derivative).

  • Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value, which represents the affinity of the test compound for the receptor.

Signaling Pathways

The therapeutic effects of cinnamyl piperazine derivatives are mediated through their interaction with specific receptors, which in turn modulate downstream signaling pathways.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

G Dopamine Dopamine or Cinnamyl Piperazine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., modulation of neuronal excitability) PKA->CellularResponse phosphorylates targets

Figure 2. Simplified signaling pathway of the Dopamine D2 receptor.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, modulating neuronal activity.

G Serotonin Serotonin or Cinnamyl Piperazine (Agonist) HT1A_R Serotonin 5-HT1A Receptor Serotonin->HT1A_R Gi_o Gi/o Protein HT1A_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., anxiolytic, -depressant effects) PKA->CellularResponse phosphorylates targets

Figure 3. Simplified signaling pathway of the Serotonin 5-HT1A receptor.

Conclusion

Docking studies have proven to be a valuable tool in understanding the molecular interactions between cinnamyl piperazine derivatives and their target receptors.[] For D2 and 5-HT1A receptors, key binding interactions have been identified that correlate with experimental data to a certain extent.[6] In the case of MAO-B, while docking studies suggested a favorable binding mode, experimental validation is crucial as these compounds showed insufficient affinity.[8] This highlights the importance of integrating computational and experimental approaches in drug discovery. The information presented in this guide provides a foundation for the rational design and optimization of novel cinnamyl piperazine derivatives with improved affinity and selectivity for their therapeutic targets.

References

Efficacy of Fluorinated Cinnamylpiperazines as MAO-B Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of novel fluorinated cinnamylpiperazines as monoamine oxidase B (MAO-B) ligands. The data presented herein is compiled from recent studies, offering a direct comparison with alternative MAO-B inhibitors and established benchmark drugs. Detailed experimental protocols are provided to support the reproducibility of the cited findings.

Comparative Efficacy of MAO-B Ligands

The inhibitory potential of various fluorinated piperazine derivatives against human MAO-B is summarized below. The data for the novel fluorinated cinnamylpiperazines (8-17) are presented alongside more potent related compounds and standard MAO-B inhibitors for a comprehensive comparison.

Compound IDStructureMAO-B IC50 (µM)Reference CompoundMAO-B IC50 (µM)
Novel Fluorinated Cinnamylpiperazines Benchmark Inhibitors
81-(cinnamoyl)-4-(6-fluoropyridin-2-yl)piperazine> 10Selegiline0.007 - 0.051
91-((E)-2-fluorocinnamoyl)-4-(6-fluoropyridin-2-yl)piperazine> 10Rasagiline0.014 - 0.237
101-(cinnamoyl)-4-(6-fluoropyridin-3-yl)piperazine> 10
111-((E)-2-fluorocinnamoyl)-4-(6-fluoropyridin-3-yl)piperazine> 10
121-(cinnamoyl)-4-(2-fluoropyridin-4-yl)piperazine> 10
131-((E)-2-fluorocinnamoyl)-4-(2-fluoropyridin-4-yl)piperazine> 10
141-(cinnamoyl)-4-(5-fluoropyridin-3-yl)piperazine> 10
151-((E)-2-fluorocinnamoyl)-4-(5-fluoropyridin-3-yl)piperazine> 10
161-(cinnamoyl)-4-(3-fluoropyridin-2-yl)piperazine> 10
171-((E)-2-fluorocinnamoyl)-4-(3-fluoropyridin-2-yl)piperazine> 10
Alternative Fluorinated Piperazine Derivatives
PC10 (p-fluorinated piperazine chalcone)1-(4-fluorophenyl)-3-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one0.65
2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone)(E)-1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one0.71

Table 1: Comparative in vitro inhibitory activity of fluorinated piperazine derivatives against human MAO-B.

The ten newly synthesized fluorinated cinnamylpiperazines (compounds 8-17) exhibited low binding affinity for MAO-B, with IC50 values greater than 10 µM.[1][2] In contrast, structurally related fluorinated piperazine chalcones, such as PC10 and 2k, demonstrated significantly higher potency with IC50 values of 0.65 µM and 0.71 µM, respectively.[3][4] These findings are further contextualized by comparison with the established irreversible MAO-B inhibitors, selegiline and rasagiline, which display inhibitory concentrations in the nanomolar range.[5][6]

Experimental Protocols

Synthesis of Fluorinated Cinnamylpiperazines (8-17)

The synthesis of the target compounds was achieved through a multi-step process. The general workflow is outlined below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Acylation piperazine 1-Boc-piperazine intermediate Boc-protected Arylpiperazine Intermediate piperazine->intermediate Buchwald-Hartwig or Nucleophilic Aromatic Substitution aryl_halide Aryl Halide (e.g., 2,6-difluoropyridine) aryl_halide->intermediate deprotected Arylpiperazine intermediate->deprotected TFA final_product Final Fluorinated Cinnamylpiperazine deprotected->final_product Acylation cinnamoyl_chloride Cinnamoyl Chloride Derivative cinnamoyl_chloride->final_product

Synthetic workflow for fluorinated cinnamylpiperazines.

Detailed Methodology:

  • Synthesis of Boc-protected Arylpiperazine Intermediates: 1-Boc-piperazine was reacted with the corresponding aryl halide (e.g., 2,6-difluoropyridine for compound 8 and 9's precursor) via either a Buchwald-Hartwig cross-coupling reaction or a nucleophilic aromatic substitution to yield the Boc-protected arylpiperazine intermediate.[1]

  • Deprotection: The Boc protecting group was removed from the intermediate using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free arylpiperazine.[1]

  • Acylation: The deprotected arylpiperazine was then acylated with the appropriate cinnamoyl chloride derivative (e.g., cinnamoyl chloride or 2-fluorocinnamoyl chloride) in the presence of a base such as triethylamine (TEA) in a suitable solvent like acetonitrile to afford the final fluorinated cinnamylpiperazine product.[1]

In Vitro MAO-B Competitive Binding Assay

The binding affinity of the synthesized compounds for MAO-B was determined using a competitive binding assay with a radiolabeled ligand.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis enzyme Human MAO-B Enzyme incubation Incubation of Enzyme, Radioligand, and Test Compound enzyme->incubation radioligand [3H]L-Deprenyl (Radioligand) radioligand->incubation test_compound Test Compound (Fluorinated Cinnamylpiperazine) test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Quantification of Bound Radioactivity via Scintillation Counting filtration->scintillation analysis Calculation of IC50 Values scintillation->analysis

Workflow for the in vitro MAO-B competitive binding assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing recombinant human MAO-B enzyme in a suitable buffer (e.g., phosphate buffer).

  • Competitive Binding: The test compounds (at varying concentrations) and a fixed concentration of the radioligand, [3H]L-deprenyl, were added to the enzyme preparation.[1]

  • Incubation: The mixture was incubated to allow for competitive binding between the test compound and the radioligand to the MAO-B enzyme.

  • Separation: The reaction was terminated by rapid filtration through a glass fiber filter, which traps the enzyme-ligand complexes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity retained on the filter, corresponding to the amount of bound [3H]L-deprenyl, was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis of the competition curves.

Discussion of Alternatives

While the investigated fluorinated cinnamylpiperazines demonstrated low efficacy as MAO-B ligands, the broader class of piperazine-containing compounds remains a promising area for the development of novel MAO-B inhibitors. The significantly higher potency of fluorinated piperazine chalcones highlights the importance of the scaffold connecting the piperazine and the substituted phenyl ring.

Furthermore, a diverse range of chemical scaffolds have been explored as MAO-B inhibitors, including:

  • Propargylamines: This class includes the irreversible inhibitors selegiline and rasagiline, which are clinically used in the management of Parkinson's disease.[7][8]

  • Indole-based inhibitors: Several indole derivatives have shown high potency and selectivity for MAO-B, with some exhibiting IC50 values in the low nanomolar range.[5]

  • Coumarin derivatives: Coumarin-based compounds have been identified as a novel class of potent MAO-B inhibitors.

  • Thiazole and Thiadiazole Derivatives: Recent studies have identified potent and selective MAO-B inhibitors based on these heterocyclic scaffolds.

The exploration of these alternative scaffolds, coupled with structure-activity relationship (SAR) studies, continues to be a fruitful approach in the quest for novel and effective MAO-B inhibitors for the treatment of neurodegenerative diseases. The inclusion of fluorine in these scaffolds is often a key strategy to enhance binding affinity and modulate pharmacokinetic properties.[1]

References

Safety Operating Guide

Navigating the Disposal of Cinnamyl Piperazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of cinnamyl piperazine hydrochloride, drawing upon safety data for the base compound, trans-1-cinnamylpiperazine, and the parent compound, piperazine. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount for ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Cinnamyl Piperazine Hydrochloride with appropriate personal protective equipment (PPE). Based on safety data sheets for related compounds, this includes:

  • Eye Protection: Wear safety glasses or a full-face shield.[1]

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: In case of inadequate ventilation or when dusts are generated, use a particulate respirator.

Work should be conducted in a well-ventilated area, such as a laboratory hood.[4] Avoid all personal contact, including inhalation of dust or fumes.[1][3]

Step-by-Step Disposal Procedure

The disposal of cinnamyl piperazine hydrochloride must be managed as hazardous chemical waste. Do not discharge into sewers or waterways.[1] The recommended procedure is as follows:

  • Waste Identification and Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or equivalent local regulations.[5] Given the characteristics of piperazine derivatives, cinnamyl piperazine hydrochloride should be treated as hazardous waste.

  • Containerization:

    • Collect waste material in a suitable, properly labeled container.[1] The container should be securely sealed to prevent leaks.[1]

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Cinnamyl piperazine hydrochloride."

    • Include the date of accumulation and any known hazard characteristics (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[3][4]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Arranging for Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and final disposal.[6] All waste must be handled in accordance with local, state, and federal regulations.[1]

Spill Management

In the event of a spill:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately, avoiding contact with skin and eyes.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Contain the spill with sand, earth, or vermiculite.[1]

    • Collect the material into a labeled container for waste disposal.[1]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[1]

    • Alert your institution's emergency responders and inform them of the location and nature of the hazard.[1]

Hazard Summary of Related Compounds

Hazard Classificationtrans-1-CinnamylpiperazinePiperazine
Acute Toxicity Not ClassifiedHarmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][7]Causes severe skin burns.[4]
Eye Damage/Irritation Causes serious eye irritation.[2][7]Causes severe eye damage.[4]
Respiratory/Skin Sensitization May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Specific Target Organ Toxicity May cause respiratory irritation.[2][7]Causes damage to organs through prolonged or repeated exposure.[4]
Aquatic Hazard Not classified as hazardous to the aquatic environment.[2]Harmful to aquatic life with long-lasting effects.[3]

This table summarizes data from multiple sources and should be used for general guidance. Always refer to the specific SDS provided by the supplier.

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like cinnamyl piperazine hydrochloride.

start Start: Identify Chemical Waste (Cinnamyl piperazine hydrochloride) consult_sds Consult Supplier's SDS and Institutional EHS Policy start->consult_sds is_hazardous Is the waste hazardous? consult_sds->is_hazardous non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste (e.g., trash, sewer) is_hazardous->non_hazardous_disposal No   hazardous_waste_container Select Appropriate, Labeled Hazardous Waste Container is_hazardous->hazardous_waste_container  Yes end End: Waste Properly Disposed non_hazardous_disposal->end collect_waste Collect Waste in Sealed Container hazardous_waste_container->collect_waste store_waste Store in Designated Waste Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs contact_ehs->end

Caption: Chemical Waste Disposal Workflow.

Disclaimer: This information is intended for guidance and is based on publicly available data for related chemical compounds. It is not a substitute for a formal risk assessment or the specific guidance provided in the manufacturer's Safety Data Sheet (SDS) for Cinnamyl piperazine hydrochloride. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistics for Handling Cinnamyl Piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. Based on the hazards associated with piperazine derivatives, which can include skin and eye irritation, respiratory sensitization, and allergic reactions, the following PPE is recommended.[1][2]

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles or a Face ShieldMust be ANSI Z87.1 compliant with splash protection.[3] Goggles are recommended to guard against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Double gloving is advised when compounding, administering, or disposing of the compound.[6] Gloves should be changed regularly or immediately if contaminated or damaged.[6]
Body Protection Disposable Gown or Laboratory CoatA disposable gown made of low-permeability fabric with a solid front and long sleeves is preferred.[6] At a minimum, a long-sleeved lab coat should be worn.[7]
Respiratory Protection NIOSH-Approved RespiratorA fit-tested N95 or higher-level respirator should be used when handling the powder form to protect against airborne particles.[8] For operations with the potential for generating vapors or aerosols, a full face-piece chemical cartridge respirator or a powered air-purifying respirator (PAPR) is recommended.[8]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet; sandals and other open-toed footwear are not permitted in the laboratory.[3][4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of Cinnamyl piperazine hydrochloride.

Handling:

  • Engineering Controls: All handling of Cinnamyl piperazine hydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][10] Avoid eating, drinking, or applying cosmetics in the laboratory.[6][9]

  • Pipetting: Never use mouth suction for pipetting; always use a mechanical pipetting device.[4][7]

  • Spill Management: In the event of a spill, immediately alert others in the area and follow established laboratory spill cleanup procedures. For minor spills, use an appropriate absorbent material, and for major spills, evacuate the area and contact the designated emergency response team.[10]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[11]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Access: Store in a secure location with access limited to authorized personnel.

Disposal Plan

The disposal of Cinnamyl piperazine hydrochloride and any contaminated materials must be carried out in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Cinnamyl piperazine hydrochloride Dispose of as hazardous chemical waste through a licensed waste disposal company. Do not dispose of down the drain or in the regular trash.
Contaminated Labware (e.g., gloves, gowns, pipette tips) Place in a designated, sealed, and labeled hazardous waste container for incineration or other approved disposal methods.[6][10]
Empty Containers Decontaminate empty containers before disposal. Follow all label safeguards until the containers are cleaned or destroyed.[10]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling Cinnamyl piperazine hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_prepare Prepare Solution/Experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area and Equipment handle_prepare->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff final_wash Wash Hands Thoroughly cleanup_doff->final_wash final_document Document Experiment final_wash->final_document

Caption: Workflow for the safe handling of Cinnamyl piperazine hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.